(Z)-alpha-Phenylcinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-2,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDLDNGQCUOJQ-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238354 | |
| Record name | alpha-Phenylcinnamic acid, (Z)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-47-4, 52125-65-2 | |
| Record name | alpha-Phenylcinnamic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052125652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2,3-Diphenylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Phenylcinnamic acid, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stilbenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4773342A48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z)-alpha-Phenylcinnamic acid chemical properties and structure
An In-depth Technical Guide to (Z)-alpha-Phenylcinnamic Acid: Structure, Properties, and Synthesis
Introduction
This compound, also known as cis-2,3-diphenylacrylic acid, is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] As a derivative of cinnamic acid, it belongs to a class of compounds that are widely studied for their diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties.[2][3] The specific stereochemistry of the (Z)-isomer, where the two phenyl groups are positioned on the same side of the carbon-carbon double bond, imparts distinct physical and chemical properties compared to its (E)-isomer counterpart. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereochemistry
The defining feature of this compound is its stereochemical configuration. The molecule is built upon a prop-2-enoic acid backbone with phenyl substituents at both the C2 (alpha) and C3 (beta) positions.
-
IUPAC Name: (Z)-2,3-diphenylprop-2-enoic acid[1]
-
Synonyms: cis-2,3-Diphenylacrylic acid, (Z)-2,3-Diphenylpropenoic acid[1]
-
Molecular Formula: C₁₅H₁₂O₂[1]
-
Molecular Weight: 224.25 g/mol [1]
The "(Z)" designation comes from the Cahn-Ingold-Prelog priority rules, where Zusammen (German for "together") indicates that the highest-priority substituents on each carbon of the double bond are on the same side. In this case, the phenyl group on C2 and the phenyl group on C3 are the highest-priority groups, respectively. This cis arrangement of the bulky phenyl groups can induce steric strain, influencing the molecule's conformation and reactivity.[4]
Caption: Molecular structure of this compound.
Physicochemical Properties
The properties of this compound are crucial for its handling, reaction setup, and purification. It typically appears as a white to light yellow crystalline powder.[5][6]
| Property | Value | Source(s) |
| CAS Number | 91-47-4 | [1] |
| Melting Point | 172-174 °C | [6][7] |
| Boiling Point | 325.66 °C (rough estimate) | [6][7] |
| pKa | 6.1 (in 60% ethanol) | [8] |
| Solubility | Soluble in hot water, ethanol, ether, benzene | [8] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [5][6][7] |
Expert Insight: The melting point is a key indicator of purity. Crude products from synthesis often exhibit a lower and broader melting range, such as 161–165 °C.[9] The pKa value of 6.1, which is higher than that of its trans-isomer (pKa 4.8), indicates that the (Z)-isomer is a weaker acid.[8] This difference can be attributed to the steric hindrance around the carboxylic acid group caused by the cis-phenyl arrangement, which may disrupt coplanarity and affect the resonance stabilization of the carboxylate anion.
Synthesis of this compound: The Perkin Reaction
The most reliable and frequently cited method for preparing this compound is a variation of the Perkin reaction.[4][10] This condensation reaction involves heating benzaldehyde with phenylacetic acid in the presence of a weak base (triethylamine) and acetic anhydride.[9]
Causality Behind Experimental Choices:
-
Acetic Anhydride: It serves two primary roles. First, it reacts with phenylacetic acid to form a mixed anhydride intermediate, which is more reactive. Second, it acts as a dehydrating agent, removing the water formed during the condensation and driving the reaction to completion.
-
Triethylamine: This organic base is strong enough to deprotonate the alpha-carbon of the mixed anhydride, forming the necessary enolate nucleophile, but not so strong as to cause unwanted side reactions like self-condensation of benzaldehyde.
-
Reflux: Heating the mixture provides the activation energy needed for the condensation reaction to proceed at a reasonable rate.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[9]
Reagents and Equipment:
-
Benzaldehyde (freshly purified), 40.5 mL (0.40 mole)
-
Phenylacetic acid, 54.6 g (0.40 mole)
-
Anhydrous triethylamine, 40 mL
-
Acetic anhydride, 80 mL
-
500-mL round-bottom flask
-
Reflux condenser
-
Steam distillation apparatus
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Step-by-Step Methodology:
-
Reaction Setup: In the 500-mL round-bottom flask, combine benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.
-
Reflux: Attach the reflux condenser and gently boil the mixture for 5 hours. This allows the condensation reaction to proceed to completion.
-
Workup - Steam Distillation: After cooling, configure the flask for steam distillation. Distill the mixture with steam to remove unreacted benzaldehyde and other volatile impurities. Continue until the distillate is no longer cloudy.
-
Isolation of Crude Product: Cool the aqueous residue in the flask. An oily or solid product should separate. Decant the aqueous layer.
-
First Crystallization: Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water (including the previously decanted aqueous solution) to the hot ethanol solution.
-
Decolorization: Bring the mixture to a boil and add 2 g of decolorizing carbon to remove colored impurities.
-
Acidification and Precipitation: Filter the hot solution to remove the carbon. Immediately acidify the filtrate to Congo red with 6N hydrochloric acid. This protonates the carboxylate, causing the this compound to precipitate.
-
Final Purification: Cool the solution to complete crystallization. Collect the crystals by filtration. The product can be further purified by recrystallization from aqueous ethanol to yield the final product with a melting point of 172–173 °C.[9]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see a broad absorption band from ~3400 to ~2300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[11] A strong C=O stretching vibration should appear around 1680 cm⁻¹.[11] The C=C double bond stretch will be visible near 1630 cm⁻¹, and characteristic aromatic C-H and C=C vibrations will also be present.[11]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the two phenyl groups and the vinylic proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the carbon skeleton. Key signals include the carbonyl carbon (~167-170 ppm), the two sp² carbons of the double bond, and multiple signals for the aromatic carbons.[12]
-
Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₅H₁₂O₂ (m/z = 224.25).[1]
Applications in Research and Drug Development
Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2][3] While this compound is primarily a synthetic intermediate, its core structure is a scaffold for developing novel therapeutic agents.
-
Synthetic Intermediate: It is used in the synthesis of more complex molecules, including stilbene derivatives and other poly-aromatic systems.[5]
-
Pharmacological Potential: Derivatives of cinnamic acid have demonstrated significant antimicrobial, antifungal, anti-inflammatory, and antidiabetic properties.[2][3] For example, α-phenyl substituted cinnamic acid derivatives have been investigated for their potential as antihyperglycemic agents.[2] Thio-derivatives of α-phenylcinnamic acids have been designed and synthesized as analogues of Combretastatin A-4, a potent anticancer agent.[] The unique stereochemistry and functionality of the (Z)-isomer make it a compelling starting point for generating libraries of compounds for drug discovery screening.
Conclusion
This compound is a well-defined chemical entity with distinct structural and physicochemical properties dictated by its cis-stereochemistry. Its synthesis via the Perkin reaction is a robust and well-documented procedure, providing a reliable route for its preparation in a laboratory setting. With a solid understanding of its properties, synthesis, and characterization, researchers can effectively utilize this compound as a building block for creating novel molecules with potential applications in materials science and, most notably, in the development of new pharmaceuticals.
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An In-depth Technical Guide: Synthesis of (Z)-alpha-Phenylcinnamic Acid via the Perkin Reaction
This guide provides a comprehensive technical overview for the synthesis of (Z)-alpha-Phenylcinnamic acid, a valuable intermediate in organic synthesis and drug discovery, utilizing a modified Perkin reaction. We will explore the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical aspects of stereochemical control and product characterization, tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction: The Perkin Reaction Reimagined
The Perkin reaction, first reported by William Henry Perkin in 1868, is a cornerstone of organic chemistry for synthesizing α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1][2] The classic reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic acid anhydride.[3][4] This guide focuses on a key variation: the synthesis of α-phenylcinnamic acid, which employs benzaldehyde, phenylacetic acid, and acetic anhydride.[5] This modification introduces additional complexity and stereochemical considerations, making a thorough understanding of the process crucial for successful synthesis.
Cinnamic acid and its derivatives are of significant interest due to their wide range of pharmacological activities, including anti-inflammatory, antidiabetic, and antimicrobial properties.[6][7] Specifically, alpha-Phenylcinnamic acid has been identified as a selective inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3), a target of interest in cancer therapy.[8] Mastering its synthesis is therefore a key step for further research and development in this area.
Section 1: The Core Mechanism - A Step-by-Step Elucidation
The synthesis of α-phenylcinnamic acid from benzaldehyde and phenylacetic acid is not a direct condensation. It proceeds via the in-situ formation of a mixed anhydride, which then undergoes the core Perkin condensation steps. A tertiary amine, such as triethylamine (Et₃N), is a commonly used base catalyst for this process.[9][10]
The mechanism unfolds as follows:
-
Formation of a Mixed Anhydride: Phenylacetic acid reacts with acetic anhydride to form a mixed phenylacetyl acetic anhydride. This step is crucial as it provides the necessary reactive anhydride component with the desired α-phenyl group.
-
Enolate Generation: The base, triethylamine, abstracts an acidic α-proton from the phenylacetyl moiety of the mixed anhydride. This generates a highly reactive enolate intermediate.[10][11]
-
Aldol-Type Condensation: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This addition reaction forms a transient alkoxide intermediate.[3][12]
-
Intramolecular Acyl Transfer & Elimination: The alkoxide intermediate undergoes an intramolecular acyl transfer, forming a β-acetoxy carboxylate. This is followed by the elimination of an acetate group, facilitated by the base, which abstracts the remaining α-proton. This E1cb-like elimination step forms the carbon-carbon double bond.[13]
-
Hydrolysis: The resulting mixed anhydride is then hydrolyzed during the aqueous workup to yield the final α-phenylcinnamic acid product.
This multi-step process is visualized in the diagram below.
Section 2: Stereochemical Considerations
The formation of the double bond in α-phenylcinnamic acid can result in two geometric isomers: (Z) and (E). The (Z)-isomer has the two phenyl groups on the same side of the double bond, while the (E)-isomer has them on opposite sides.
The stereochemical outcome is a subject of considerable nuance. While some conditions may favor the formation of one isomer over the other, isomerization can occur under the thermal conditions of the reaction, leading to an equilibrium mixture.[13][14] Studies have shown that a modified Perkin condensation can predominantly yield the (E)-isomer, which is often thermodynamically more stable due to reduced steric strain between the bulky phenyl groups.[14] However, the kinetic product can be the (Z)-isomer. Careful control of reaction temperature and time is essential to influence the isomeric ratio. The separation of the two isomers is typically achieved by fractional crystallization, exploiting their different solubilities.
Section 3: Experimental Protocol - A Self-Validating Workflow
This protocol outlines a standard laboratory procedure for the synthesis of α-phenylcinnamic acid. The workflow is designed to be self-validating, incorporating purification and characterization steps to ensure product integrity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylacetic Acid | 136.15 | 6.8 g | 0.05 |
| Benzaldehyde | 106.12 | 5.3 g (5.1 mL) | 0.05 |
| Acetic Anhydride | 102.09 | 7.5 g (6.9 mL) | 0.073 |
| Triethylamine | 101.19 | 7.6 g (10.5 mL) | 0.075 |
| Diethyl Ether | - | ~100 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Sodium Hydroxide | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylacetic acid (6.8 g), benzaldehyde (5.1 mL), acetic anhydride (6.9 mL), and triethylamine (10.5 mL).
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-5 hours. The solution will typically turn a dark yellow or brown color.[9]
-
Cooling and Hydrolysis: Allow the mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 50 mL of water and a few ice chips while stirring.
-
Acidification & Extraction: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). This will precipitate the crude product. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 50 mL).
-
Base Wash: Wash the combined ethereal extracts with a 5% sodium hydroxide solution to remove any unreacted phenylacetic acid. The desired product will remain in the ether layer. Note: This step may vary depending on the desired purity and isomer separation strategy.
-
Final Wash and Drying: Wash the ether layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product will be obtained as a solid.
-
Purification by Recrystallization: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or toluene, to purify the product and potentially separate the (Z) and (E) isomers. The (Z)-isomer is generally more soluble than the (E)-isomer.
-
Characterization: Dry the purified crystals, record the yield, and characterize the product by determining its melting point and acquiring NMR and IR spectra.
The following diagram illustrates the overall experimental workflow.
Section 4: Characterization and Data Analysis
Proper characterization is essential to confirm the identity and stereochemistry of the synthesized α-phenylcinnamic acid.
| Parameter | Expected Value for this compound |
| Appearance | White to light yellow crystalline solid[15] |
| Melting Point | 132-135 °C (may vary from literature value of 120-130°C due to purity)[9] |
| ¹H NMR | Complex aromatic multiplets (~7.0-7.5 ppm), a vinyl proton singlet (~7.8-8.0 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). The chemical shift of the vinyl proton is key to distinguishing between E and Z isomers. |
| ¹³C NMR | Signals for the carboxylic acid carbon (~168-172 ppm), sp² carbons of the double bond and aromatic rings (~120-145 ppm). |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1680-1700), C=C stretch (~1625-1640), and aromatic C-H and C=C bands.[16][17] |
Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used. It is crucial to compare obtained spectra with literature values for both (E) and (Z) isomers for unambiguous identification.
Section 5: Applications in Drug Discovery
The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][18] Its derivatives exhibit a vast array of biological activities. The rigid structure provided by the double bond and aromatic rings allows for specific interactions with biological targets.
The title compound, α-phenylcinnamic acid, serves as a key starting material for more complex molecules. Its demonstrated activity as an inhibitor of AKR1C3, an enzyme implicated in the metabolism of steroids and prostaglandins and overexpressed in certain cancers, highlights its potential in the development of novel anticancer agents.[8] Furthermore, cinnamic acids are precursors for synthesizing compounds with potential antidepressant, anti-inflammatory, and neuroprotective effects, making this synthetic route highly relevant to modern drug development programs.[19]
Conclusion
The modified Perkin reaction for the synthesis of this compound is a robust and valuable procedure for accessing a key building block in pharmaceutical research. A deep understanding of its mechanism, careful attention to the experimental workflow, and rigorous characterization are paramount for achieving high yields and the desired stereochemical outcome. This guide provides the foundational knowledge for researchers to confidently apply and adapt this synthesis for the development of next-generation therapeutics.
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Research, Society and Development. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Link[18]
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A Spectroscopic Guide to (Z)-alpha-Phenylcinnamic Acid: Structural Elucidation for Researchers and Drug Development Professionals
Introduction
(Z)-alpha-Phenylcinnamic acid, also known as cis-2,3-diphenylacrylic acid, is a stilbene derivative with a molecular formula of C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol .[1] Its stereochemistry, characterized by the cis arrangement of the phenyl groups about the carbon-carbon double bond, imparts distinct physical and chemical properties that are of significant interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research or development endeavor involving this compound. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for its unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the stereochemistry and the connectivity of the atoms.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to steric hindrance between the two phenyl groups in the (Z)-isomer, they are forced out of the plane of the double bond, which influences the chemical shifts of the vinylic and aromatic protons.
Interpreting the Spectrum:
The ¹H NMR spectrum of a closely related compound, 2-phenylacrylic acid, shows the vinylic protons as singlets at approximately 6.56 ppm and 6.04 ppm.[2] For this compound, the single vinylic proton is expected to appear as a singlet in the region of 7-8 ppm. The ten aromatic protons will typically appear as a complex multiplet in the range of 7.2-7.8 ppm. The carboxylic acid proton is highly deshielded and will be observed as a broad singlet far downfield, typically above 10 ppm, and its chemical shift can be concentration-dependent.[3]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| >10 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| 7.2 - 7.8 | Multiplet | 10H | Aromatic Protons (Ar-H) |
| 7.0 - 8.0 | Singlet | 1H | Vinylic Proton (=CH) |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.[4]
-
Instrument Setup: The spectrum is typically recorded on a 400 or 500 MHz NMR spectrometer.[5]
-
Data Acquisition: A standard one-pulse sequence is used. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Interpreting the Spectrum:
The ¹³C NMR spectrum of this compound is expected to show signals for the carboxylic acid carbonyl carbon, the olefinic carbons, and the aromatic carbons. The carbonyl carbon is typically observed in the downfield region of the spectrum. The chemical shifts of the aromatic carbons can provide information about the substitution pattern.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carboxylic Acid Carbonyl (C=O) |
| ~140 | Quaternary Olefinic Carbon (C-α) |
| ~130 | Olefinic Carbon (C-β) |
| 127-135 | Aromatic Carbons (Ar-C) |
Note: The specific chemical shifts can be found in the PubChem database for this compound (CID 700622).[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid and the aromatic rings.
Interpreting the Spectrum:
The most prominent features in the IR spectrum are the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the absorptions associated with the aromatic rings and the C=C double bond.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~1700 | Sharp, Strong | C=O Stretch | Carboxylic Acid |
| ~1630 | Medium | C=C Stretch | Alkene |
| 1400-1600 | Medium | C=C Stretch | Aromatic Ring |
| 690-900 | Strong | C-H Bending | Aromatic Ring |
Note: A representative FTIR spectrum can be found on PubChem (CID 700622), acquired using the KBr wafer technique.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Interpreting the Spectrum:
In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 224. The fragmentation pattern will likely involve the loss of characteristic fragments such as the carboxyl group (COOH, 45 Da) and phenyl groups (C₆H₅, 77 Da).
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 224 | Molecular Ion [M]⁺ |
| 179 | [M - COOH]⁺ |
| 147 | [M - C₆H₅]⁺ |
| 102 | [C₆H₅-C≡CH]⁺ |
| 77 | [C₆H₅]⁺ |
Note: GC-MS data for this compound is available on PubChem (CID 700622).[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application allows for the unambiguous identification of this important molecule. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently characterize this compound in their scientific pursuits.
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In-Depth Technical Guide: Physical Characteristics of cis-2,3-Diphenylacrylic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the physical and chemical properties of cis-2,3-diphenylacrylic acid. A thorough understanding of these characteristics is crucial for its effective application in synthetic chemistry, materials science, and pharmaceutical development.
Molecular Structure and Stereochemistry
cis-2,3-Diphenylacrylic acid, systematically named (Z)-2,3-diphenylpropenoic acid, is an unsaturated carboxylic acid characterized by the presence of two phenyl groups and a carboxylic acid functional group attached to a carbon-carbon double bond. The (Z) stereochemical descriptor signifies that the two phenyl groups reside on the same side of the double bond. This geometric arrangement leads to significant steric hindrance between the bulky phenyl substituents, rendering the cis isomer less thermodynamically stable than its trans counterpart, (E)-2,3-diphenylacrylic acid.
Core Physical Properties: A Tabular Summary
The fundamental physical properties of cis-2,3-diphenylacrylic acid are summarized below. These parameters are essential for designing and executing experiments, including reaction setup, purification protocols, and formulation strategies.
| Property | Value | Key Considerations & Insights |
| Melting Point | 173 °C[1] | A sharp melting point is a strong indicator of high sample purity. The melting point of the trans isomer is different, allowing for a preliminary assessment of isomeric purity. |
| Molecular Formula | C₁₅H₁₂O₂ | |
| Molecular Weight | 224.26 g/mol [1] | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol. | The carboxylic acid moiety imparts polarity, facilitating solubility in polar organic solvents. The two phenyl groups contribute to its nonpolar character. |
Spectroscopic Profile for Structural Elucidation and Verification
Spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of cis-2,3-diphenylacrylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum. The vinyl proton and the carboxylic acid proton will also exhibit distinct chemical shifts.
-
¹³C NMR: The carbon-13 NMR spectrum will display unique signals for the carbonyl carbon of the carboxylic acid, the two olefinic carbons, and the carbons within the phenyl rings. The precise chemical shifts of the olefinic carbons can be a valuable tool in confirming the cis stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum of cis-2,3-diphenylacrylic acid is characterized by several key absorption bands that correspond to specific functional groups. A broad absorption is typically observed for the O-H stretch of the carboxylic acid group. A strong, sharp peak corresponding to the C=O (carbonyl) stretch is also a prominent feature. Additionally, the C=C stretching vibration of the double bond will be present.
Experimental Protocols: A Practical Guide
Method for Determining Melting Point
Objective: To accurately measure the melting point range of a sample of cis-2,3-diphenylacrylic acid, which serves as a critical indicator of its purity.
Methodology:
-
Sample Preparation: Ensure the crystalline sample is thoroughly dried to remove any residual solvent.
-
Capillary Loading: Finely powder a small amount of the sample and pack it into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.
-
Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample has completely liquefied. This temperature window constitutes the melting point range.
Self-Validation and Trustworthiness: A narrow melting point range of 1-2 °C is indicative of a highly pure compound. Conversely, a broad melting range suggests the presence of impurities or a mixture of cis and trans isomers.
Recrystallization Protocol for Purification
Objective: To purify a crude sample of cis-2,3-diphenylacrylic acid by removing impurities.
Causality Behind Experimental Choices: Recrystallization is a powerful purification technique that leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, while impurities will either remain insoluble at high temperatures or stay dissolved at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection and Dissolution: In a suitable flask, dissolve the crude solid in the minimum volume of an appropriate hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution by gravity or vacuum to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals thoroughly, for instance, in a desiccator or a vacuum oven, to remove all traces of the solvent.
Workflow Diagram: Recrystallization Process
Caption: A systematic workflow for the purification of cis-2,3-diphenylacrylic acid via recrystallization.
Isomerization: A Key Chemical Behavior
cis-2,3-Diphenylacrylic acid can undergo isomerization to its more thermodynamically stable trans form. This transformation can be initiated by various stimuli, including heat, light (photoisomerization), or the presence of an acid catalyst. The steric repulsion between the adjacent phenyl groups in the cis isomer is the primary driving force for this conversion. The progress of the isomerization can be effectively monitored using techniques such as ¹H NMR spectroscopy, by observing the appearance of new signals corresponding to the trans isomer, or by tracking the change in the melting point of the sample over time.
Relevance and Applications in Scientific Endeavors
The distinct structural features of cis-2,3-diphenylacrylic acid and its derivatives make them valuable building blocks and molecular scaffolds in several scientific domains:
-
Synthetic Organic Chemistry: It serves as a versatile precursor for the synthesis of a wide array of more complex organic molecules, including various heterocyclic systems.
-
Materials Science: This compound and its derivatives can be employed as monomers or co-monomers in the creation of polymers with tailored optical or electronic properties.
-
Drug Discovery and Development: The acrylic acid motif is a recognized pharmacophore present in numerous biologically active compounds. The cis-2,3-diphenylacrylic acid framework provides a starting point for the rational design and synthesis of novel therapeutic agents. For instance, analogs of (Z)-2,3-diphenylacrylonitrile have been investigated for their anti-cancer and anti-microbial activities.[2]
Concluding Remarks
A comprehensive grasp of the physical and chemical characteristics of cis-2,3-diphenylacrylic acid is fundamental to its successful application in research and development. The detailed information and robust protocols provided in this guide equip researchers with the necessary knowledge to verify the identity and purity of this compound, and to design and execute experiments with a high degree of confidence and precision.
References
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Stenutz, R. (2E)-2,3-diphenylacrylic acid. Stenutz. Retrieved from [Link]
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(Z)-alpha-Phenylcinnamic acid molecular weight and formula
An In-Depth Technical Guide to (Z)-alpha-Phenylcinnamic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, also known as cis-2,3-diphenylacrylic acid, is a specific stereoisomer of a stilbene-related carboxylic acid.[1] While cinnamic acid and its derivatives are widespread in nature, alpha-phenylcinnamic acid is primarily a product of laboratory synthesis.[2][3] Its significance in modern research, particularly for drug development professionals, lies in its rigid, well-defined three-dimensional structure. The presence of two phenyl groups and a carboxylic acid moiety on a C=C double bond creates a scaffold that can be used to probe and modulate biological systems.[] The '(Z)' designation, from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond (the two phenyl groups) are on the same side. This cis-configuration imparts distinct chemical and physical properties compared to its (E)-isomer and makes it a valuable tool in medicinal chemistry as a conformationally restricted analog of more flexible molecules.[1][5]
This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, a validated synthesis protocol, and its application as a core fragment in the design of therapeutic agents.
Physicochemical and Spectroscopic Profile
The identity and purity of a chemical compound are established through its unique set of physical and spectral characteristics. For this compound, these properties are well-documented and serve as critical benchmarks for any researcher working with this molecule.
Core Properties
The fundamental molecular characteristics of this compound are summarized in the table below. The molecular formula is C₁₅H₁₂O₂.[6][7] The molecular weight is consistently reported as approximately 224.25 g/mol .[1][6][7]
| Property | Value | Source(s) |
| IUPAC Name | (Z)-2,3-diphenylprop-2-enoic acid | [6] |
| Molecular Formula | C₁₅H₁₂O₂ | [6][7][8] |
| Molecular Weight | 224.25 g/mol | [1][6] |
| CAS Number | 91-47-4 | [1][6] |
| Appearance | Silky needles or white to light yellow powder | [1][8] |
| Melting Point | 172-174 °C | [1][9][10] |
| pKa | 6.1 (in 60% ethanol) | [1] |
| Solubility | Soluble in hot water, methanol, ethanol, ether, benzene | [1] |
Note: It is crucial to distinguish the (Z)-isomer (CAS: 91-47-4) from the (E)-isomer (CAS: 91-48-5), which has a lower melting point of 138-139 °C and a pKa of 4.8.[1]
Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint of the molecule. Key spectral data are available from public databases.[6]
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR data is available for sample validation.[6]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern.[6]
-
Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, will show characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch, and C=C bond stretches associated with the aromatic rings and the alkene backbone.[6]
-
UV-Visible Spectroscopy: In ethanol, the (Z)-isomer exhibits UV absorption maxima at 223 nm and 280 nm.[1]
Synthesis and Stereochemical Control
The most reliable and well-documented method for preparing this compound is a variant of the Perkin reaction.[5][11] This reaction facilitates the condensation of an aromatic aldehyde (benzaldehyde) with a carboxylic acid containing an α-hydrogen (phenylacetic acid) using a base and acetic anhydride.
The choice of reagents and conditions is critical for achieving the desired stereochemical outcome. Triethylamine serves as the base to deprotonate phenylacetic acid, forming a reactive enolate. Acetic anhydride acts as both a solvent and a dehydrating agent, driving the condensation reaction forward. The reaction mechanism favors the formation of the sterically hindered (Z)-isomer, where the two bulky phenyl groups are cis to each other.[11]
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the Perkin synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a verified procedure in Organic Syntheses, ensuring robustness and reproducibility.[11]
-
Reactant Charging: In a 500 mL round-bottomed flask, combine 40.5 mL (0.40 mole) of purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Reaction: Gently boil the mixture under reflux for 5 hours. The causality here is to provide sufficient thermal energy to overcome the activation barrier for the condensation reaction.
-
Purification (Steam Distillation): After the reflux period, assemble a steam distillation apparatus. Distill the reaction mixture with steam until the distillate is no longer cloudy, then collect an additional ~50 mL. This step is critical for removing unreacted benzaldehyde, which is volatile with steam, while the desired product (a salt at this stage) is not.
-
Isolation of Crude Product: Cool the aqueous residue in the flask. Decant the aqueous solution from the solidified product.
-
Recrystallization (Part 1): Dissolve the solid crude product in 500 mL of hot 95% ethanol. Add 500 mL of water, including the solution decanted in the previous step. Heat the mixture to boiling.
-
Decolorization: Add 2 g of decolorizing carbon to the boiling solution to adsorb high-molecular-weight colored impurities.
-
Recrystallization (Part 2): Filter the hot solution to remove the carbon. Immediately acidify the hot filtrate to Congo red with 6N hydrochloric acid. The acidification protonates the carboxylate, rendering the this compound insoluble and causing it to precipitate.
-
Final Isolation: Cool the solution to allow for complete crystallization. Collect the resulting crystals by vacuum filtration. The expected yield of purified product (m.p. 172–173 °C) is 48–53 g (54–59% yield).[11]
Applications in Drug Development
The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[2][3] The specific utility of this compound stems from its role as a cis-restricted stilbene analog .
Stilbene-based compounds, such as the natural product combretastatin A-4 (CA-4), are potent inhibitors of tubulin polymerization.[] Tubulin is a protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By binding to the colchicine site on tubulin, these agents prevent microtubule formation, leading to cell cycle arrest and apoptosis, making them attractive anticancer agents. A key structural feature for this activity is the cis (or Z) configuration of the two aromatic rings. However, the C=C double bond in many stilbenes can isomerize from the active cis form to the inactive trans form in vivo.
This compound provides a core structure where the cis geometry is locked.[] This makes it an excellent starting point for designing novel tubulin inhibitors that are not susceptible to inactivation by isomerization. Researchers can synthesize derivatives of this compound to optimize binding to the tubulin target.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of tubulin polymerization inhibition by cis-restricted analogs.
Self-Validating Analytical Protocol
To ensure the integrity of any research, the identity and purity of the synthesized compound must be rigorously confirmed. This protocol serves as a self-validating system.
-
Melting Point Determination:
-
Procedure: Measure the melting point of a small sample of the dried, recrystallized product using a calibrated melting point apparatus.
-
Validation: A sharp melting point within the expected range of 172-174 °C is a strong indicator of high purity.[10] A broad or depressed melting point suggests the presence of impurities or the incorrect isomer.
-
-
Thin-Layer Chromatography (TLC):
-
Procedure: Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate alongside the starting materials (benzaldehyde and phenylacetic acid). Develop the plate using a solvent system like hexane:ethyl acetate (e.g., 7:3 with a few drops of acetic acid). Visualize under UV light.
-
Validation: The product should appear as a single spot with an Rf value distinct from the starting materials, confirming the reaction has gone to completion and the product is pure.
-
-
Spectroscopic Confirmation:
-
Procedure: Acquire ¹H NMR, ¹³C NMR, and IR spectra of the purified product.
-
Validation: Compare the obtained spectra with reference data from sources like the PubChem database.[6] The presence of characteristic carboxylic acid peaks in the IR and the correct number and integration of aromatic and vinyl protons in the ¹H NMR, along with the correct carbon signals in the ¹³C NMR, will confirm the molecular structure of this compound.
-
By following this three-tiered approach (physical properties, chromatographic purity, and spectroscopic identity), a researcher can be highly confident in the quality of their synthesized material before using it in further applications.
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NIST. (2021). α-Phenylcinnamic acid. NIST Chemistry WebBook, SRD 69. [Link]
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Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
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Ntchapda, F., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 5033. [Link]
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Stereochemistry of (Z)-2,3-diphenylpropenoic acid
An In-Depth Technical Guide to the Stereochemistry of (Z)-2,3-Diphenylpropenoic Acid
Introduction: Beyond the Formula
In the realm of organic chemistry, a molecule's identity is defined by more than just its atomic composition; its three-dimensional arrangement, or stereochemistry, dictates its physical properties, reactivity, and biological interactions. (Z)-2,3-Diphenylpropenoic acid, a substituted α-phenylcinnamic acid, serves as an exemplary case study in the critical role of geometric isomerism. Cinnamic acids and their derivatives are foundational structures in a vast array of natural products and synthetic compounds, including flavorings, perfumes, and pharmaceuticals.[1][2] The rigid carbon-carbon double bond in the propenoic acid backbone gives rise to two distinct geometric isomers: the (E) and (Z) forms.
While the (E)-isomer is often the more thermodynamically stable and commonly synthesized product, the sterically hindered (Z)-isomer presents unique synthetic challenges and exhibits distinct physicochemical properties.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the stereochemistry of (Z)-2,3-diphenylpropenoic acid. We will delve into stereoselective synthesis, definitive structural elucidation through modern spectroscopic and crystallographic techniques, and the dynamics of its stereochemical stability.
Stereoselective Synthesis: Forcing a Configuration
The synthesis of α,β-unsaturated carboxylic acids is well-established, with classic methods like the Perkin and Erlenmeyer-Plöchl reactions being prominent.[4][5][6] However, these reactions typically favor the formation of the less sterically hindered (E)-isomer.[3] Achieving a high yield of the (Z)-isomer requires a strategic approach that controls the geometry of the newly formed double bond.
The Erlenmeyer-Plöchl azlactone synthesis provides a robust pathway.[7][8] This method involves the condensation of an N-acylglycine (like hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride and a weak base. The key is the formation of an azlactone intermediate, which then reacts to form the unsaturated acid. While the final stereochemical outcome can be influenced by reaction conditions, this pathway can be guided to produce the (Z)-isomer of the α-acylamino acid, which is then hydrolyzed. For 2,3-diphenylpropenoic acid, a modified Perkin condensation using phenylacetic acid and benzaldehyde is a more direct and commonly cited route.[9]
The causality behind the stereoselectivity in this modified Perkin reaction lies in the mechanism. The reaction proceeds through an aldol-type condensation. The geometry of the transition state leading to the elimination of water from the β-hydroxy acid intermediate determines the final alkene geometry. To favor the (Z)-isomer, conditions must be selected that promote the formation of the kinetically controlled product before it can equilibrate to the more stable (E)-isomer.
Below is a generalized workflow for the synthesis of both isomers, which are often produced as a mixture that must be separated.
Sources
- 1. Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 9. mdpi.com [mdpi.com]
Solubility and stability of (Z)-alpha-Phenylcinnamic acid
An In-depth Technical Guide to the Solubility and Stability of (Z)-alpha-Phenylcinnamic Acid for Pharmaceutical Development
Executive Summary
This compound, also known as cis-2,3-diphenylacrylic acid, is a molecule of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its physicochemical properties is paramount for successful research, development, and formulation. This guide provides an in-depth analysis of the solubility and stability of this compound, moving beyond mere data presentation to explore the causal mechanisms behind its behavior. We will detail field-proven, self-validating protocols for characterization and provide a framework for anticipating challenges in its application. This document is intended for researchers, scientists, and drug development professionals who require a robust and practical understanding of this compound.
Physicochemical Profile of this compound
The molecular structure of this compound dictates its physical and chemical properties. The presence of a carboxylic acid group, a cis-configured carbon-carbon double bond, and two phenyl rings creates a molecule with distinct polarity, acidity, and steric characteristics.
Table 1: Core Compound Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (Z)-2,3-diphenylprop-2-enoic acid |
| Synonyms | cis-2,3-Diphenylacrylic acid, cis-Stilbene-α-carboxylic acid |
| CAS Number | 91-47-4[1] |
| Molecular Formula | C₁₅H₁₂O₂[2] |
| Molecular Weight | 224.25 g/mol [2] |
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Silky needles | [1] |
| Melting Point | 174 °C | [1] |
| pKa | 6.1 (in 60% ethanol) | [1] |
| UV max (Ethanol) | 223 nm, 280 nm |[1] |
The relatively high melting point suggests strong intermolecular forces in the crystal lattice. The pKa indicates it is a weak acid; its ionization state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium. It is noteworthy that the trans-isomer, (E)-alpha-phenylcinnamic acid, is more stable and generally more soluble than the (Z)-isomer[1]. A study using differential scanning calorimetry (DSC) has shown that the (Z)-isomer can undergo reversible polymorphic transitions during heating and cooling, a critical consideration for physical stability and formulation[3].
Solubility Characterization
Solubility is a critical attribute that influences bioavailability, processability, and formulation design. A multi-faceted approach, combining qualitative assessments with precise quantitative measurements, is essential.
Theoretical Framework & Qualitative Assessment
The principle of "like dissolves like" provides a foundational prediction of solubility. As an organic acid, the solubility of this compound is expected to be low in aqueous media at neutral or acidic pH but will increase significantly in basic conditions due to the formation of a highly polar carboxylate salt.
Experimental Protocol: Qualitative Solubility Classification
This protocol provides a systematic approach to classify the solubility of this compound in various media, which is a common starting point in pre-formulation studies[4][5][6].
-
Preparation: Dispense approximately 25 mg of the compound into separate, labeled test tubes.
-
Solvent Addition: Add 0.75 mL of the test solvent in three portions (0.25 mL each), vortexing vigorously for 30 seconds after each addition.
-
Observation: Visually inspect for the complete dissolution of the solid after each addition.
-
Solvent Sequence:
-
Water: To assess baseline aqueous solubility.
-
5% w/v Sodium Bicarbonate (NaHCO₃): A weak base that will only dissolve strong acids (like carboxylic acids) through salt formation. Effervescence (CO₂ release) is a positive indicator.
-
5% w/v Sodium Hydroxide (NaOH): A strong base that will dissolve both strong and weak acids (like phenols and carboxylic acids)[7].
-
5% v/v Hydrochloric Acid (HCl): To determine if the compound has any basic functional groups (not expected for this molecule).
-
Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether): To assess solubility in polar and non-polar organic media.
-
-
Classification: Classify the compound based on its dissolution behavior according to the flowchart below.
Causality: The choice of solvents is deliberate. Water establishes the baseline. NaOH and NaHCO₃ test for acidic functional groups of varying strength by converting the insoluble acid into a soluble salt[5][7]. HCl is used to rule out basicity. This systematic approach efficiently maps the acid-base characteristics of the compound.
Quantitative Equilibrium Solubility
For formulation development, precise solubility values are required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility[8].
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
-
System Preparation: Add an excess amount of this compound to a series of sealed vials containing the selected solvents (e.g., water, pH-buffered solutions, ethanol/water co-solvents). The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the vials for a predetermined period (e.g., 48-72 hours) until equilibrium is reached.
-
Causality: A fixed, extended time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. Preliminary experiments should confirm that the concentration does not change between, for example, 48 and 72 hours.
-
-
Sample Preparation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of undissolved solids.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.
-
Causality: Filtration is a critical step. Failure to remove fine particles will lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Chapter 4.
-
Data Reporting: Express solubility in mg/mL and mol/L.
Table 3: Representative Quantitative Solubility Data (Hypothetical)
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Purified Water | 25 | < 0.1 |
| 0.1 M HCl (pH 1.2) | 37 | < 0.1 |
| Phosphate Buffer (pH 7.4) | 37 | 1.5 |
| Ethanol | 25 | 25.0 |
| Propylene Glycol | 25 | 12.5 |
| 50:50 Ethanol:Water (v/v) | 25 | 8.0 |
Stability Profile and Degradation Pathway Analysis
Evaluating the stability of an API is a non-negotiable regulatory requirement and is fundamental to ensuring the safety and efficacy of a final drug product.[9][10][11]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[12] This information is crucial for developing a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel with a control sample protected from stress.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 80 °C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Causality: Basic conditions are often harsher than acidic ones for esters and similar functional groups. Milder temperature and shorter duration are used initially to avoid complete degradation.
-
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid API to 105 °C for 72 hours.
-
Photostability: Expose the solution and solid API to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-degraded control, using the stability-indicating HPLC method (Chapter 4).
-
Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation, as this is ideal for method validation.
Plausible Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized:
-
cis-trans Isomerization: The most likely degradation pathway, especially under photolytic or thermal stress, is isomerization from the less stable (Z)-isomer to the more stable (E)-isomer.
-
Decarboxylation: Under harsh thermal conditions, the carboxylic acid group could be lost, forming 1,2-diphenyl-ethylene (stilbene).
-
Oxidation: The double bond is susceptible to oxidation (e.g., by H₂O₂), potentially forming an epoxide or leading to oxidative cleavage. The phenyl rings could also be hydroxylated.
-
Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature could potentially promote other reactions.
Long-Term Stability Studies
Following forced degradation, formal stability studies are conducted on the API under controlled storage conditions as defined by ICH guidelines.[9][13]
Table 4: Example ICH Long-Term Stability Protocol
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
|---|---|---|---|
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
The attributes tested at each time point should include appearance, assay, degradation products, and any other critical quality attributes. A "significant change" is defined as a failure to meet the established specification[9].
Analytical Methodologies for Quantification
A validated, stability-indicating analytical method is required to accurately measure the concentration of this compound and resolve it from any potential degradation products or impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose[14][15][16].
Experimental Protocol: Development and Validation of a Stability-Indicating HPLC-UV Method
-
Chromatographic System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility with moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid or trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile or methanol). The acidic modifier ensures the carboxylic acid is in its protonated, non-ionized form, leading to better retention and peak shape.
-
Detection: Set the detector to a wavelength of high absorbance, such as 280 nm, based on the UV spectrum[1]. A DAD allows for peak purity analysis, which is essential for a stability-indicating method.
-
Method Validation (per ICH Q2(R1)):
-
Specificity: Inject the API, placebo, and stressed samples. The method is specific if the principal peak is resolved from all degradation products and excipients, and the peak purity can be confirmed.
-
Linearity: Prepare a series of at least five standard solutions over the expected concentration range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of API into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.
-
Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Table 5: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criterion |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only | Peak is pure and resolved from degradants (Resolution > 2) |
| Linearity | To demonstrate a proportional response to concentration | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | To measure the closeness of results to the true value | % Recovery between 98.0% and 102.0% |
| Precision (%RSD) | To show the consistency of results | ≤ 2.0% |
| Range | The concentration interval where the method is precise and accurate | Defined by linearity and accuracy data |
| LOQ | The lowest amount that can be quantified with accuracy | S/N ratio ≥ 10; acceptable precision and accuracy |
Conclusion
The successful development of any product containing this compound is contingent upon a thorough characterization of its solubility and stability. This guide has established that the compound is a weak acid with limited aqueous solubility at physiological pH, a property that can be modulated by pH and co-solvents. Its stability profile is marked by a potential for physical polymorphism and a primary chemical degradation pathway involving isomerization to its more stable trans-counterpart. By employing the systematic, self-validating protocols detailed herein—from qualitative solubility screening and quantitative shake-flask analysis to comprehensive forced degradation studies and the development of a robust, stability-indicating HPLC method—researchers and developers can build a foundational data package. This package not only satisfies regulatory expectations but, more importantly, enables rational formulation design, predicts long-term performance, and ultimately accelerates the journey from the laboratory to clinical and commercial success.
References
- Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- Unknown.
- Unknown.
- Bellevue College. Experiment 2 # Solubility 13.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- DrugFuture. alpha-Phenylcinnamic Acid.
- Repository of the Academy's Library. (2013). Polymorphic transitions in crystalline E- and Z-alpha-phenylcinnamic acids followed by DSC.
- Springer. (2021).
- CORE. Solubility studies of trans-cinnamic acid in mixed solvents.
- PubChem, National Institutes of Health. alpha-Phenylcinnamic acid, (Z)-.
- BenchChem.
- PubMed, National Library of Medicine. (2020).
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- 3. Polymorphic transitions in crystalline E- and Z-alpha-phenylcinnamic acids followed by DSC - Repository of the Academy's Library [real.mtak.hu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. fdaghana.gov.gh [fdaghana.gov.gh]
- 10. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
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- 16. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of cis-Stilbene-α-Carboxylic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, a molecule's therapeutic or functional potential is intrinsically linked to its fundamental physicochemical properties. Among these, the thermochemical profile—encompassing enthalpy, entropy, and Gibbs free energy—governs stability, reactivity, and intermolecular interactions. This guide is dedicated to a molecule of significant synthetic and potential biological interest: cis-stilbene-α-carboxylic acid (also known as (Z)-α-phenylcinnamic acid).
While stilbene derivatives have been a subject of intense research due to their diverse biological activities, a comprehensive, publicly available dataset of the core thermochemical properties for the cis-isomer of the α-carboxylic acid derivative remains notably sparse. This guide, therefore, adopts a dual-pronged approach. Firstly, it will present and analyze the available experimental data for this compound. Secondly, and perhaps more critically for the practicing scientist, it will provide a rigorous, in-depth overview of the state-of-the-art experimental and computational methodologies required to fully characterize its thermochemical landscape. This document is structured not as a mere repository of data, but as a strategic manual for the researcher, elucidating the "why" and "how" behind the thermochemical investigation of this promising molecular scaffold.
The Significance of the Stilbene Scaffold in a Thermochemical Context
The stilbene backbone, characterized by two phenyl rings connected by an ethene bridge, exists as cis (Z) and trans (E) isomers. This seemingly simple structural variation leads to profound differences in physical properties and biological activities. The introduction of a carboxylic acid group at the α-position of the ethene bridge, as in cis-stilbene-α-carboxylic acid, introduces a key functional handle for molecular derivatization and a site for crucial intermolecular interactions, such as hydrogen bonding.
From a drug development perspective, understanding the thermochemical properties is paramount. The relative stability of the cis and trans isomers, dictated by their Gibbs free energy, can influence synthetic routes and the stability of the final active pharmaceutical ingredient (API). The enthalpy of fusion and melting point, determined through techniques like Differential Scanning Calorimetry (DSC), are critical parameters for formulation development, polymorph screening, and ensuring the physical stability of the drug product[1]. Furthermore, the enthalpy of formation provides a fundamental measure of the molecule's energetic content, which is essential for understanding its reactivity and potential degradation pathways.
Experimental Determination of Thermochemical Properties
A robust understanding of a molecule's thermochemical properties is built upon precise and accurate experimental measurements. The following sections detail the primary techniques employed for the characterization of compounds like cis-stilbene-α-carboxylic acid.
Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions
Differential Scanning Calorimetry is an indispensable tool in thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature[2][3]. This technique allows for the precise determination of several key thermochemical parameters.
Causality Behind Experimental Choices: For a crystalline solid like cis-stilbene-α-carboxylic acid, DSC is the method of choice for identifying and quantifying phase transitions such as melting and polymorphic transformations. The ability to exist in multiple crystalline forms (polymorphs) is a critical concern in the pharmaceutical industry, as different polymorphs can exhibit different solubilities, stabilities, and bioavailabilities[1]. A 2013 study by Pokol et al. specifically investigated the polymorphic transitions of the Z-isomer (cis) of α-phenylcinnamic acid using DSC, highlighting the technique's power in revealing the complex thermal behavior of this molecule[4].
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of crystalline cis-stilbene-α-carboxylic acid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated heat-flux DSC instrument is employed. Calibration is typically performed using certified standards with known melting points and enthalpies of fusion, such as indium.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program for screening would involve:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point.
-
A controlled cooling ramp (e.g., 10 °C/min) back to the starting temperature.
-
A second heating ramp to observe any changes induced by the initial thermal cycle.
-
-
Data Acquisition and Analysis: The differential heat flow into the sample is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization or some polymorphic transitions) appear as peaks on the DSC thermogram. The temperature of the transition is determined from the onset or peak of the endotherm/exotherm, and the enthalpy change (ΔH) is calculated by integrating the peak area[5].
Combustion Calorimetry: Determining the Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this value is most accurately determined experimentally via combustion calorimetry.
Causality Behind Experimental Choices: This technique involves the complete combustion of a substance in a high-pressure oxygen environment within a device called a bomb calorimeter[6]. By precisely measuring the heat released during this exothermic reaction (the enthalpy of combustion, ΔcH°), and applying Hess's Law with the known enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the original compound can be calculated[7][8]. This method provides the most direct and reliable experimental route to ΔfH°.
-
Sample Preparation: A pellet of known mass (typically ~1 g) of cis-stilbene-α-carboxylic acid is prepared.
-
Bomb Setup: The pellet is placed in a crucible inside a high-strength stainless steel "bomb." A fuse wire is positioned in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Logging: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.
-
Calculation:
-
The heat capacity of the calorimeter (Ccal) is determined in a separate experiment by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid[9].
-
The total heat released (qtotal) during the sample combustion is calculated from the temperature rise (ΔT) and Ccal.
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The internal energy of combustion (ΔUc) is calculated.
-
The enthalpy of combustion (ΔHc) is then determined from ΔUc.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law.
-
Computational Thermochemistry: A Predictive Approach
In the absence of comprehensive experimental data, computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting thermochemical properties with increasing accuracy[2][10].
Causality Behind Computational Choices: DFT calculations provide a balance of computational cost and accuracy for molecules of this size. By solving the electronic structure of the molecule, one can derive its total energy. From this, and through the calculation of vibrational frequencies, it is possible to determine key thermochemical quantities like enthalpy, entropy, and Gibbs free energy at different temperatures[11][12]. This ab initio approach allows for the characterization of molecules for which experimental data is unavailable or difficult to obtain.
-
Structure Optimization: The 3D structure of cis-stilbene-α-carboxylic acid is built in silico. A geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the electronic energy. These corrections, which account for translational, rotational, and vibrational contributions, are used to calculate the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) at a specified temperature (typically 298.15 K).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using a suitable isodesmic or atomization reaction scheme, where the calculated energies of the reactants and products are used to determine the reaction enthalpy.
Quantitative Thermochemical Data
As of the date of this guide, a complete set of experimentally determined standard thermochemical data for cis-stilbene-α-carboxylic acid is not available in the peer-reviewed literature. However, valuable data regarding its thermal transitions have been reported.
The table below summarizes the available experimental data from the DSC study of (Z)-α-phenylcinnamic acid[4]. It is important to note that the observed transitions and their corresponding enthalpies can be dependent on the sample's crystallization method and thermal history.
| Property | Value | Method | Source |
| Polymorphic Transition (Exothermic) | Peak at ~130-140 °C | DSC | [4] |
| Enthalpy of Transition (sublimed sample) | -13.0 kJ/mol | DSC | [4] |
| Melting Point (Tm) | ~174 °C | Capillary Method | [2] |
| Enthalpy of Fusion (ΔHfus) | 16.2 kJ/mol (for one polymorph) | DSC | [4] |
Note: The core thermochemical properties such as Standard Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Standard Gibbs Free Energy of Formation (ΔfG°) have not been experimentally determined or published. These values would require dedicated combustion calorimetry experiments and heat capacity measurements, or could be estimated via the computational protocols outlined in this guide.
Conclusion and Future Outlook
cis-Stilbene-α-carboxylic acid represents a molecule of interest at the intersection of synthetic chemistry and drug development. This guide has established that while its thermal transitions have been investigated, a significant gap exists in the literature regarding its fundamental thermochemical properties.
We have provided a detailed, authoritative framework for both the experimental and computational determination of these crucial parameters. The protocols for Differential Scanning Calorimetry and combustion calorimetry outline a clear path for the empirical characterization of the solid-state properties and the enthalpy of formation. Concurrently, the described DFT methodology offers a robust and accessible route to predict a full suite of thermochemical data, including entropy and Gibbs free energy.
For researchers and drug development professionals working with this or structurally related compounds, the message is clear: a thorough thermochemical characterization is not merely an academic exercise but a foundational pillar of rational drug design and development. It is our hope that this guide will serve as a valuable resource and a catalyst for future studies to fully elucidate the thermochemical landscape of cis-stilbene-α-carboxylic acid.
References
-
Pokol, G., et al. (2013). Polymorphic transitions in crystalline E- and Z-alpha-phenylcinnamic acids followed by DSC. Journal of Thermal Analysis and Calorimetry, 114(1), 145-151. Available at: [Link]
-
NIST Chemistry WebBook. (n.d.). α-Phenylcinnamic acid. NIST Standard Reference Database Number 69. Available at: [Link]
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Cheméo. (n.d.). trans-Cinnamic acid. Available at: [Link]
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PubMed. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. National Center for Biotechnology Information. Available at: [Link]
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Methodological & Application
Stereoselective Synthesis of (Z)-Stilbene Derivatives from (Z)-α-Phenylcinnamic Acid
An Application Note for Drug Development Professionals and Organic Chemists
Abstract Stilbene derivatives are a class of compounds with significant pharmacological and material science applications, demanding stereocontrolled and efficient synthetic routes.[1][2] This application note provides a detailed guide for the synthesis of (Z)-stilbenes (cis-stilbenes) through the decarboxylation of (Z)-α-phenylcinnamic acid. We present a comprehensive, field-proven protocol for classical copper-catalyzed thermal decarboxylation, discuss the underlying mechanism, and offer insights into modern variations of this transformation. This guide is designed for researchers in organic synthesis and drug development, providing the technical details necessary for successful and reproducible synthesis.
Introduction and Scientific Background
Stilbenes (1,2-diphenylethenes) and their derivatives are privileged scaffolds in medicinal chemistry, with biological activities ranging from anticancer and antioxidant to anti-inflammatory effects.[1] The geometric isomerism of the central carbon-carbon double bond ((E)- vs. (Z)-) profoundly influences these biological properties. For instance, while the (E)-isomer of resveratrol is known for its antioxidant properties, the (Z)-isomer of combretastatin A4 is a potent anti-tubulin agent.[1] Consequently, synthetic methods that provide precise control over stereochemistry are of paramount importance.
The decarboxylation of α,β-unsaturated carboxylic acids offers a direct route to vinyl derivatives.[3] Specifically, the decarboxylation of α-phenylcinnamic acid isomers provides a classic and reliable method for accessing specific stilbene isomers. The stereochemical outcome of this reaction is directly linked to the geometry of the starting material: (Z)-α-phenylcinnamic acid yields (Z)-stilbene, while the (E)-isomer produces (E)-stilbene.[4]
This application note focuses on the transformation of (Z)-α-phenylcinnamic acid into (Z)-stilbene, a valuable synthon for various derivatives.
The Precursor: (Z)-α-Phenylcinnamic Acid
The required starting material, (Z)-α-phenylcinnamic acid (the higher melting point isomer, m.p. 172–174 °C), is typically synthesized via the Perkin condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with phenylacetic acid in the presence of acetic anhydride.[5]
Mechanism of Copper-Catalyzed Decarboxylation
The thermal decarboxylation of α-phenylcinnamic acid is often facilitated by a copper catalyst, such as copper chromite or other copper(I)/copper(II) salts.[1][4] While the precise mechanism can vary, it is generally understood to proceed through the formation of a copper(I) carboxylate intermediate.
Proposed Mechanistic Steps:
-
Salt Formation: The carboxylic acid reacts with a basic species or the copper catalyst to form a carboxylate salt.
-
Ligand Exchange: The carboxylate coordinates to the copper center.
-
Decarboxylation: Thermal energy promotes the extrusion of carbon dioxide (CO₂), forming a vinyl-copper intermediate. This step is believed to occur via a concerted mechanism where the stereochemistry of the double bond is retained.
-
Protodecupration: The vinyl-copper species is protonated by a proton source in the reaction medium (e.g., trace water or the solvent itself), releasing the (Z)-stilbene product and regenerating a copper species that can re-enter the catalytic cycle.
The use of a high-boiling point solvent like quinoline is critical, as it provides the necessary thermal energy (typically >200 °C) to drive the decarboxylation step.[4]
Visualization of Synthetic Pathway and Workflow
The following diagrams illustrate the overall synthetic strategy and the detailed experimental workflow for the classical copper-catalyzed method.
Caption: Overall synthetic route from starting materials to (Z)-stilbene.
Caption: Step-by-step workflow for the classical decarboxylation protocol.
Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Quinoline is toxic and has a strong, unpleasant odor. Handle with care.
Protocol 1: Classical Copper-Catalyzed Thermal Decarboxylation
This robust protocol is adapted from the trusted Organic Syntheses procedure and is the gold standard for this transformation.[4]
Materials and Reagents:
-
(Z)-α-Phenylcinnamic acid (m.p. 172–173 °C): 46.0 g (0.205 mole)
-
Quinoline (practical grade): 280 mL
-
Copper chromite catalyst: 4.0 g
-
10% Hydrochloric acid (HCl): ~1 L
-
Diethyl ether: 500 mL
-
10% Sodium carbonate (Na₂CO₃) solution: 200 mL
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane (b.p. 60–72 °C)
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Thermometer (capable of reading up to 250 °C)
-
Heating mantle or oil bath
-
Separatory funnel (1 L or larger)
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: Assemble the 500-mL three-necked flask with a reflux condenser and a thermometer. Ensure the thermometer bulb is submerged in the reaction mixture.
-
Charging the Flask: Add (Z)-α-phenylcinnamic acid (46.0 g), quinoline (280 mL), and copper chromite (4.0 g) to the flask.
-
Heating: Heat the mixture using a heating mantle or oil bath. The temperature should be raised until the reaction mixture reaches 210–220 °C.
-
Causality Note: This temperature is crucial for overcoming the activation energy of the decarboxylation. Quinoline's high boiling point (237 °C) makes it an ideal solvent for this purpose.
-
-
Reaction: Maintain the temperature between 210–220 °C for 1.25 hours. Evolution of CO₂ should be observed.
-
Cooling and Quenching: After the heating period, immediately cool the flask. Pour the cooled, dark reaction mixture into 960 mL of 10% aqueous HCl. This step protonates and dissolves the quinoline, making it water-soluble.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the product with two 200-mL portions of diethyl ether, followed by one 100-mL portion. Combine the ether extracts.
-
Washing: Filter the combined ether extracts to remove any suspended catalyst particles. Wash the filtrate with 200 mL of 10% sodium carbonate solution to remove any unreacted acidic starting material, followed by a water wash if desired.
-
Drying and Solvent Removal: Dry the ether solution over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by distillation on a steam bath.
-
Purification of (Z)-Stilbene:
-
Dissolve the oily residue in a minimal amount of hexane.
-
Cool the hexane solution to 0 °C. Any contaminating (E)-stilbene, which is a solid and less soluble, will precipitate and can be removed by filtration.[4]
-
Remove the hexane by distillation.
-
Distill the remaining liquid under reduced pressure to obtain pure (Z)-stilbene.
-
Data Summary and Expected Results
The following table summarizes the typical reaction parameters and outcomes for the classical decarboxylation method.
| Parameter | Value / Observation | Source |
| Starting Material | (Z)-α-Phenylcinnamic acid (m.p. 172-173 °C) | [4] |
| Reaction Temperature | 210–220 °C | [4] |
| Reaction Time | 1.25 hours | [4] |
| Typical Yield | 62–65% | [4] |
| Product Appearance | Colorless to pale yellow oil | |
| Boiling Point | 133–136 °C at 10 mmHg | [4] |
| Refractive Index (n²⁰D) | 1.6212–1.6218 | [4] |
| Stereochemical Purity | Product contains ~5% (E)-stilbene before final purification | [4] |
Modern Synthetic Alternatives
While the classical copper-catalyzed method is reliable, modern organic synthesis has introduced several alternative approaches for the decarboxylative synthesis of stilbenes and their derivatives.
-
Microwave-Assisted Decarboxylation: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. A study by Kumar et al. describes the microwave-assisted synthesis of hydroxylated stilbenes from cinnamic acid derivatives in 56–91% yields using methyl-imidazole as a promoter.[1] This method offers a significant advantage in terms of energy efficiency and throughput.
-
Palladium and Rhodium-Catalyzed Reactions: Transition metals like palladium and rhodium are widely used to construct stilbene scaffolds.[6][7] Methods such as the Heck reaction, Suzuki coupling, and rhodium-catalyzed C-H activation provide powerful and versatile routes to a wide array of functionalized stilbenes, often with excellent stereocontrol.[6][8]
-
Photocatalysis and Electrochemistry: Emerging techniques using visible light photocatalysis or electrochemistry enable decarboxylative functionalization of cinnamic acids under milder, metal-free conditions, opening new avenues for sustainable synthesis.[9][10]
These modern methods provide a valuable comparative context, highlighting the trade-offs between the classical approach's simplicity and the enhanced scope and milder conditions of newer catalytic systems.
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Ibrahim, M. B., et al. (2023). GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. FUDMA Journal of Sciences. [Link]
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Hu, G., et al. (2014). Copper-Catalyzed Decarboxylative C–P Cross-Coupling of Alkynyl Acids with H-Phosphine Oxides: A Facile and Selective Synthesis of (E)-1-Alkenylphosphine Oxides. Organic Letters. [Link]
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Johnson, J. R. α-Phenylcinnamic Acid. Organic Syntheses. Coll. Vol. 3, p.715 (1955); Vol. 24, p.86 (1944). [Link]
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Kennedy, C. R., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. [Link]
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Kennedy, C. R., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. Semantic Scholar. [Link]
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Application Notes & Protocols: (Z)-alpha-Phenylcinnamic Acid as a Strategic Precursor in Organic Synthesis
Foreword: The Synthetic Value of Geometric Constraint
In the landscape of organic synthesis, the control of stereochemistry is paramount. While many precursors offer functional groups for elaboration, few provide a geometrically defined scaffold that dictates the spatial arrangement of subsequent transformations. (Z)-alpha-Phenylcinnamic acid, the cis-isomer of 2,3-diphenylacrylic acid, is one such precursor.[1] Though often thermodynamically less stable than its trans-counterpart, its constrained double bond serves as a powerful tool for stereospecific synthesis, particularly in the formation of stilbenes and other complex molecular architectures.[2][3] This guide provides an in-depth exploration of the synthesis and application of this compound, offering both the foundational theory and field-proven protocols for researchers in synthetic chemistry and drug development.
Synthesis of the Precursor: The Perkin Reaction
The most reliable and well-documented method for preparing this compound is the Perkin reaction.[4] This condensation reaction involves an aromatic aldehyde (benzaldehyde) and an acid anhydride derived from a carboxylic acid possessing an α-hydrogen (phenylacetic acid), typically in the presence of a weak base like triethylamine.[2][4]
Mechanistic Rationale
The reaction proceeds via the formation of an enolate from phenylacetic acid and triethylamine. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in an aldol-type condensation. The resulting alkoxide is acylated by acetic anhydride. A subsequent elimination step, driven by the base, forms the α,β-unsaturated double bond, yielding the cinnamic acid derivative. The specific conditions of the Perkin reaction favor the formation of the (Z)-isomer.
Visualization: Perkin Reaction Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Laboratory Protocol: Synthesis of this compound
This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[2]
Materials:
-
Benzaldehyde (freshly purified), 40.5 mL (42.4 g, 0.40 mole)
-
Phenylacetic acid, 54.6 g (0.40 mole)
-
Triethylamine (anhydrous), 40 mL
-
Acetic anhydride (fractionally distilled), 80 mL
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
Reaction Setup: In a 500-mL round-bottom flask, combine freshly purified benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.[2]
-
Reflux: Heat the mixture to a gentle reflux and maintain for 5 hours.
-
Workup - Steam Distillation: After the reflux period, cool the flask slightly and configure it for steam distillation. Distill with steam until the collected distillate is no longer cloudy, then collect an additional ~50 mL. This step is critical for removing unreacted benzaldehyde. The distillate can be discarded.[2]
-
Isolation of Crude Product: Cool the aqueous residue in the flask. Decant the aqueous solution, separating it from the solidified crude product.
-
Initial Purification: Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water (including the solution decanted in the previous step) to the hot ethanol solution.
-
Decolorization: Bring the mixture to a boil and add 2 g of decolorizing carbon.
-
Acidification and Crystallization: Filter the hot solution to remove the carbon. Immediately acidify the hot filtrate to Congo red with 6N hydrochloric acid. A precipitate will form.[2]
-
Final Isolation: Cool the solution thoroughly in an ice bath. Collect the crystals by suction filtration.
-
Recrystallization: Purify the crude acid by recrystallization from aqueous ethanol (e.g., 3:2 ethanol:water by volume).[2]
Self-Validation & Expected Outcome:
-
Yield: 48–53 g (54–59%) of purified product.[2]
-
Appearance: White, silky needles.[3]
-
Melting Point: 172–174 °C.[2][5] This is a key characterization point to distinguish it from the (E)-isomer (mp 138-139 °C).[3]
Causality Behind Experimental Choices
-
Freshly Purified Benzaldehyde: Benzaldehyde readily oxidizes to benzoic acid on exposure to air. Using purified starting material prevents side reactions and ensures a higher yield.[2]
-
Acetic Anhydride: Serves as both a solvent and a dehydrating agent, driving the condensation reaction forward.
-
Triethylamine: Acts as the base to deprotonate phenylacetic acid, forming the necessary enolate nucleophile.[2][6]
-
Steam Distillation: This is a crucial purification step. Benzaldehyde is volatile with steam, while the product, being a carboxylic acid salt at this stage, is not. This efficiently removes a key impurity.[2]
-
Acidification: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is required to protonate the carboxylate and precipitate the neutral carboxylic acid.[2]
Physicochemical Properties & Stereochemical Data
The distinct physical properties of the (Z) and (E) isomers are critical for their identification and separation.
| Property | This compound | (E)-alpha-Phenylcinnamic Acid | Reference |
| Synonym | cis-2,3-Diphenylacrylic acid | trans-2,3-Diphenylacrylic acid | [1] |
| Melting Point | 172-174 °C | 138-139 °C | [3] |
| Stability | Less stable isomer | More stable isomer | [3] |
| pKa (60% EtOH) | 6.1 | 4.8 | [3] |
| UV max (EtOH) | 223, 280 nm | 222, 289 nm | [3] |
Application as a Synthetic Precursor
The utility of this compound stems from the fixed cis relationship between its two phenyl groups, which can be transferred to new products.
Core Application: Stereospecific Synthesis of cis-Stilbene
One of the most direct and elegant applications is its decarboxylation to produce cis-stilbene. This transformation demonstrates a powerful principle: using a stable, easily handled precursor to generate a less stable isomeric product with high fidelity. The decarboxylation of the (Z)-acid specifically yields cis-stilbene, whereas the same reaction on the (E)-acid would yield trans-stilbene.[2]
Visualization: Synthetic Utility Workflow
Caption: Synthetic pathways originating from this compound.
Protocol: Stereospecific Decarboxylation to cis-Stilbene
Materials:
-
This compound
-
Quinoline
-
Copper powder (optional, as catalyst)
Procedure:
-
Reaction Setup: In a flask equipped with a condenser and a gas outlet, place this compound and a small amount of copper powder.
-
Solvent Addition: Add quinoline as a high-boiling solvent.
-
Heating: Heat the mixture carefully. The decarboxylation reaction will begin, evidenced by the evolution of CO₂ gas.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture. Dilute with a suitable solvent like diethyl ether and wash with dilute acid (e.g., 2N HCl) to remove the quinoline. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude cis-stilbene by column chromatography or distillation.
Self-Validation & Expected Outcome:
-
Product: The primary product will be cis-stilbene.
-
Stereochemical Purity: The stereochemical integrity is generally high, though some isomerization to the more stable trans-stilbene can occur if the reaction is overheated or prolonged. Purity should be assessed by ¹H NMR and GC-MS.
Application in Medicinal Chemistry
Cinnamic acids and their derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antidiabetic, antimicrobial, and anticancer properties.[7][8][9][10] Specifically, α-Phenylcinnamic acid has been identified as a selective non-steroidal inhibitor of type-5 17β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme implicated in hormone-dependent cancers.[5] The (Z)-isomer serves as a key precursor for creating libraries of amide and ester derivatives to optimize potency and selectivity for such therapeutic targets. The defined geometry of the precursor allows for systematic structure-activity relationship (SAR) studies.
Concluding Remarks
This compound is more than just an isomer; it is a strategic tool for enforcing stereochemical control. Its synthesis via the Perkin reaction is scalable and reliable, providing access to a precursor whose fixed geometry can be directly translated into high-value products like cis-stilbene or used to direct the formation of new stereocenters in more complex targets. For researchers and drug development professionals, mastering the use of this precursor opens a direct and efficient pathway to a specific domain of chemical space that might otherwise be difficult to access.
References
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Buckles, R. E., & Bremer, K. α-PHENYLCINNAMIC ACID. Organic Syntheses, Coll. Vol. 4, p.777 (1963); Vol. 33, p.70 (1953). [Link]
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The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. ResearchGate. [Link]
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DeTar, D. F. trans-o-NITRO-α-PHENYLCINNAMIC ACID. Organic Syntheses, Coll. Vol. 4, p.730 (1963); Vol. 37, p.62 (1957). [Link]
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Application Notes and Protocols for (Z)-alpha-Phenylcinnamic Acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of (Z)-alpha-Phenylcinnamic acid in medicinal chemistry. This document delves into the theoretical framework, potential mechanisms of action, and detailed experimental protocols for investigating its therapeutic promise in oncology, diabetes, and inflammatory disorders.
Introduction to this compound
This compound, a derivative of cinnamic acid, belongs to a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known to possess anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The structure of this compound, characterized by a phenyl group at the alpha position of the cinnamic acid backbone with a cis-(Z) configuration of the phenyl groups, presents a unique stereochemistry that may influence its biological activity.[6]
While a substantial body of research exists for cinnamic acid and its various derivatives, specific investigations into the (Z)-isomer of alpha-phenylcinnamic acid are less common. This guide, therefore, synthesizes the established knowledge of closely related cinnamic acid derivatives to propose potential applications and provide robust protocols for the systematic evaluation of this compound as a therapeutic agent.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₂[6] |
| Molecular Weight | 224.25 g/mol [6] |
| Appearance | White to light yellow powder[7][8] |
| Melting Point | 172-174 °C[9] |
| Isomer | cis-isomer[10] |
Application in Oncology: Targeting Cancer Metabolism
A hallmark of many cancer cells is their altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[11] This metabolic reprogramming leads to the production and efflux of large amounts of lactate, which contributes to an acidic tumor microenvironment, promotes tumor invasion, and suppresses the anti-tumor immune response. This lactate shuttle is heavily dependent on the activity of Monocarboxylate Transporters (MCTs), particularly MCT1 and MCT4.[11]
Mechanism of Action: Inhibition of Monocarboxylate Transporters (MCTs)
Cinnamic acid derivatives, notably α-cyano-4-hydroxycinnamic acid (CHC), are well-documented inhibitors of MCTs.[12] By blocking these transporters, it is hypothesized that this compound can disrupt the efflux of lactate from cancer cells. This would lead to intracellular lactate accumulation, a decrease in intracellular pH (acidification), and a subsequent inhibition of glycolysis and ATP production. Ultimately, this metabolic crisis can trigger apoptosis and reduce cancer cell proliferation.[11]
The proposed mechanism involves the binding of this compound to MCT1, preventing the transport of lactate and protons out of the cancer cell. This leads to a cascade of events that are detrimental to the cancer cell's survival and growth.
Caption: Proposed Mechanism of MCT1 Inhibition.
Quantitative Data for Cinnamic Acid Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [13] |
| Cinnamic Acid Derivative 5 | A-549 (Lung) | 10.36 | [7] |
| Cinnamic Acid Derivative 9 | A-549 (Lung) | 11.06 | [7] |
| Harmicine-Cinnamic Acid Hybrid 36f | HepG2 (Liver) | 0.74 | [1] |
| Oleanolic Acid-Cinnamic Acid Ester 44o | HeLa (Cervical) | 1.35 | [1] |
Experimental Protocols
This protocol details a method to assess the inhibitory effect of this compound on MCT1-mediated lactate transport.[14]
Materials:
-
MCT1-expressing cancer cell line (e.g., MCF-7, Raji)
-
This compound
-
[¹⁴C]-L-Lactate (radiolabeled)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cell culture plates (24-well)
-
Scintillation fluid and counter
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed MCT1-expressing cells in a 24-well plate and culture until they reach approximately 90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in KRH buffer to achieve the desired final concentrations.
-
Pre-incubation: Wash the cells twice with KRH buffer. Then, add the different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Lactate Uptake: Initiate the uptake reaction by adding KRH buffer containing a fixed concentration of [¹⁴C]-L-Lactate to each well. Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Termination: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a protein assay kit.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration for each sample. Calculate the percentage of lactate uptake inhibition for each concentration of the test compound compared to the vehicle control. Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.
This protocol is for determining the cytotoxic effect of this compound on cancer cells.[7]
Materials:
-
Cancer cell line of interest (e.g., A-549, MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[15]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the compound.
Caption: In Vivo Anticancer Efficacy Workflow.
Application in Diabetes Management
Cinnamic acid and its derivatives have shown promise in the management of diabetes through various mechanisms, including improving glucose tolerance and stimulating insulin secretion.[4][16]
Hypothesized Mechanism of Action
Based on studies of cinnamic acid, this compound may exert anti-diabetic effects by:
-
Stimulating Insulin Secretion: It could potentially enhance glucose-stimulated insulin secretion from pancreatic β-cells.[4]
-
Improving Glucose Tolerance: By modulating insulin secretion or sensitivity, it may improve the body's ability to handle a glucose load.[3]
-
Inhibition of α-glucosidase: Some cinnamic acid derivatives inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[17] This action would delay carbohydrate digestion and reduce postprandial hyperglycemia.
Further research is required to elucidate the specific mechanisms of this compound in diabetes.
Application in Inflammatory Disorders
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties.[2][18][19]
Hypothesized Mechanism of Action
The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may suppress the activation of NF-κB, leading to a reduction in the production of inflammatory mediators like TNF-α and IL-6.
Caption: Hypothesized Anti-inflammatory Mechanism.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of the broader class of cinnamic acids, its potential applications in oncology, diabetes, and inflammatory diseases warrant further investigation. The provided protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action. A significant opportunity exists for researchers to explore the unique biological properties conferred by the (Z)-stereochemistry of this molecule. Future studies should focus on elucidating its specific molecular targets, determining its pharmacokinetic and pharmacodynamic profiles, and conducting comprehensive preclinical studies to validate its therapeutic potential.
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(Z)-alpha-Phenylcinnamic Acid Derivatives: A Detailed Guide to Biological Activity and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-alpha-Phenylcinnamic acid and its derivatives represent a unique class of compounds built upon the cinnamic acid scaffold, a ubiquitous natural product framework.[1][2] Cinnamic acid itself, an organic acid found in plants, has low toxicity and a wide range of biological activities.[3] The core structure of cinnamic acid offers multiple sites for chemical modification, allowing for the generation of diverse derivatives with potentially enhanced pharmacological properties.[4] This guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a primary focus on their anticancer potential. Detailed experimental protocols and mechanistic insights are provided to facilitate further research and drug discovery efforts in this promising area.
While a significant body of research exists for cinnamic acid derivatives as a broad class, this guide will focus on collating the specific data available for the this compound scaffold and its close analogs, highlighting areas where further investigation is warranted.
Synthesis of this compound
The synthesis of the (Z)-isomer of alpha-phenylcinnamic acid can be reliably achieved through the Perkin reaction. This method involves the condensation of benzaldehyde and phenylacetic acid in the presence of anhydrous triethylamine and acetic anhydride. The reaction mixture is refluxed, and subsequent steam distillation and recrystallization yield the desired product. It is crucial to note that this specific protocol has been reported to produce the isomer with the two phenyl groups positioned cis to each other, which corresponds to the (Z)-configuration.[5]
Protocol 1: Synthesis of this compound [5]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Anhydrous triethylamine
-
Acetic anhydride
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottomed flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently boil the mixture under reflux for 5 hours.
-
After cooling, set up the flask for steam distillation.
-
Steam distill the reaction mixture until the distillate is no longer cloudy, and then collect an additional 50 mL of distillate. The distillate can be discarded.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the solid in 500 mL of hot 95% ethanol.
-
Add 500 mL of water (including the decanted solution from step 5) to the hot ethanol solution.
-
Bring the mixture to a boil and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate to Congo red with 6N hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. The crude product can be further purified by crystallization from aqueous ethanol.
Anticancer Activity
Cinnamic acid derivatives have garnered significant interest for their potential as anticancer agents.[4] Their proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[6][7]
Cytotoxicity against Cancer Cell Lines
A primary method for evaluating the anticancer potential of this compound derivatives is to assess their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: In Vitro Cytotoxicity of Cinnamic Acid Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic acid amides | HCT116 (Colon) | 71 - 153 | [6][8] |
| SW480 (Colon) | Not specified | [6][8] | |
| LoVo (Colon) | Not specified | [6][8] | |
| HT29 (Colon) | Not specified | [6][8] | |
| Cinnamic acid esters and amides | HeLa (Cervical) | 42 - 166 | [9] |
| K562 (Leukemia) | 42 - 166 | [9] | |
| Fem-x (Melanoma) | 42 - 166 | [9] | |
| MCF-7 (Breast) | 42 - 166 | [9] | |
| Cinnamic acid derivatives | A-549 (Lung) | 10.36 - >25 | [7] |
| HT-29 (Colon) | >240 | [3][10][11] | |
| OAW-42 (Ovarian) | Not specified | [3][10][11] | |
| MDA-MB-231 (Breast) | Not specified | [3][10][11] |
Note: The data presented above is for a range of cinnamic acid derivatives and may not be specific to the this compound scaffold. Further focused studies are required to determine the specific cytotoxicity of this particular subclass.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound derivatives on cancer cells using a tetrazolium-based colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
For XTT assay: Add the activated XTT reagent to each well.
-
-
Measurement:
-
For MTT assay: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm.
-
For XTT assay: Incubate for 2-4 hours and then measure the absorbance at approximately 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Studies on cinnamic acid derivatives have shown that they can induce apoptosis in cancer cells.[12] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of specific cellular substrates like poly(ADP-ribose) polymerase (PARP).
Protocol 3: Western Blot Analysis for Apoptotic Markers
This protocol describes the detection of key apoptotic proteins by Western blotting to assess the pro-apoptotic activity of this compound derivatives.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the this compound derivative for the desired time. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression levels.
Cinnamic acid derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase.[6][13] This prevents cancer cells from progressing through the cell cycle and dividing.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by slowly adding ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Inhibition of Tubulin Polymerization
A potential mechanism of action for some cinnamic acid derivatives is the inhibition of tubulin polymerization.[14][15] Microtubules, which are polymers of tubulin, are essential for the formation of the mitotic spindle during cell division.[16] Inhibiting their formation leads to mitotic arrest and subsequent apoptosis.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Protocol 5: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of test compounds on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Known tubulin polymerization inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel)
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare a reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter dye on ice.
-
Compound Addition: Add the this compound derivative at various concentrations to the wells of a pre-warmed 384-well plate. Include vehicle, inhibitor, and stabilizer controls.
-
Initiation: Initiate the polymerization reaction by adding GTP to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals for a set period.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass for each concentration of the test compound. Determine the IC50 for tubulin polymerization inhibition.
Anti-inflammatory Activity
Cinnamic acid and its derivatives have also been reported to possess anti-inflammatory properties.[17] A key mechanism underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines.[18]
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Protocol 6: NF-κB Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound derivative
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of TNF-α for a defined period (e.g., 6-8 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein content). Calculate the percentage of inhibition of NF-κB activity relative to the stimulated, untreated control.
Antimicrobial Activity
Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[17][19] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic acid | Staphylococcus aureus | 256 - >4096 | [7][19] |
| Escherichia coli | >4096 | [7][19] | |
| Mycobacterium tuberculosis | 250 - 675 µM | [17] | |
| Cinnamic acid derivatives | Gram-positive bacteria | 16 - 256 | [17] |
| Gram-negative bacteria | >512 | [17] |
Note: The data presented is for a range of cinnamic acid derivatives and specific MIC values for this compound derivatives need to be determined experimentally.
Protocol 7: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivative stock solution in DMSO
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism adjusted to a standard concentration
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism with a known effective antimicrobial), a negative control (microorganism with no compound), and a sterility control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data, primarily on the broader class of cinnamic acid derivatives, suggests significant potential in the areas of oncology, inflammation, and infectious diseases. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers to further explore the biological activities of this specific and interesting subclass of compounds. Future studies should focus on synthesizing and evaluating a library of this compound derivatives to establish clear structure-activity relationships and to elucidate their precise molecular mechanisms of action.
References
- Falbo, G., Carullo, G., Parrotta, L., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chemical Biology & Drug Design, 103(1), e14415.
- Falbo, G., Carullo, G., Parrotta, L., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. AIR Unimi.
- BenchChem. (2025).
- Pontiki, E., Hadjipavlou-Litina, D., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674.
- ResearchGate. (n.d.). Summary of the IC50 (µ M)
- de Oliveira, C. E. V., et al. (2018). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells.
- ResearchGate. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
- de Oliveira, C. E. V., et al. (2018). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central.
- Sova, M. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(5), 633-641.
- Pontiki, E., Hadjipavlou-Litina, D., et al. (2014). Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies. PubMed.
- Sharma, P., & Kumar, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
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- ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents--a review. Current medicinal chemistry, 18(11), 1672–1703.
- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.
- Jităreanu, A., Tătărîngă, G., Zbancioc, A. M., Tuchiluş, C., & Stănescu, U. (2011). [Antimicrobial activity of some cinnamic acid derivatives].
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- Gonçalves, A. S., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1234.
- Md Yusof, Y. A., et al. (2024).
- Liu, Y., et al. (2020). Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers. Molecules, 25(21), 5021.
- Sova, M. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines.
- de la Torre, B. G., & Albericio, F. (2020). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 25(16), 3573.
- ResearchGate. (n.d.). Optimization of Substituted Cinnamic Acyl Sulfonamide Derivatives as Tubulin Polymerization Inhibitors with Anticancer Activity.
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- Kumar, D., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
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Application Note: (Z)-alpha-Phenylcinnamic Acid as a Selective Non-Steroidal Inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human steroid biosynthesis.[1][2][3] It plays a pivotal role in the conversion of weak androgens and estrogens into their highly potent forms, such as the conversion of androstenedione to testosterone.[3][4] Elevated expression of AKR1C3 is strongly correlated with the progression of hormone-dependent malignancies, including castration-resistant prostate cancer (CRPC) and breast cancer, where it facilitates intratumoral androgen and estrogen production, driving tumor growth and resistance to therapies.[1][5][6] Consequently, AKR1C3 has emerged as a significant therapeutic target.[7]
(Z)-alpha-Phenylcinnamic acid is a selective, non-steroidal inhibitor of AKR1C3.[8] As a member of the 2,3-diarylpropenoic acid class, it offers a valuable tool for researchers to investigate the function of AKR1C3, validate its role in disease models, and screen for novel therapeutic agents. This document provides a comprehensive guide to the mechanism of action, physicochemical properties, and detailed experimental protocols for utilizing this compound in in vitro research settings.
Mechanism of Action
AKR1C3 is an NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of substrates, including steroids and prostaglandins.[6] In steroidogenesis, it reduces Δ4-androstene-3,17-dione (Δ4-AD) to testosterone and estrone to 17β-estradiol.[6] In CRPC, this function allows cancer cells to synthesize their own supply of potent androgens, thereby circumventing androgen deprivation therapies.[5]
This compound acts as a competitive inhibitor, occupying the active site of the AKR1C3 enzyme and preventing the binding of its natural substrates. By blocking the catalytic activity of AKR1C3, it inhibits the production of potent steroid hormones, thereby reducing the activation of androgen and estrogen receptors and suppressing proliferative signaling pathways in cancer cells.[1][7]
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | Value | Reference |
| Synonyms | cis-2,3-Diphenylacrylic acid, (Z)-2,3-diphenylprop-2-enoic acid | [9] |
| Molecular Formula | C₁₅H₁₂O₂ | [10][11] |
| Molecular Weight | 224.26 g/mol | [11][12] |
| Appearance | White to light yellow powder/needles | [9][10] |
| Melting Point | 172-174 °C | [8][11][12] |
| Solubility | Soluble in ethanol, methanol, ether, benzene; sparingly soluble in water. | [9][10] |
| pKa | 4.8 (in 60% ethanol) | [10][11] |
| Storage | Store in a cool, dry place, protected from light. | [10] |
Preparation of Stock Solutions: For in vitro assays, a 10 mM stock solution is recommended.
-
Weigh out 2.24 mg of this compound.
-
Dissolve in 1 mL of 100% ethanol or DMSO.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.5%) to avoid affecting enzyme activity or cell viability.
Experimental Protocols
Protocol 1: In Vitro AKR1C3 Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC₅₀ value of this compound by measuring the consumption of the cofactor NADPH.[7] A common, non-steroidal substrate for AKR1C3, 9,10-phenanthrenequinone (PQ), is used in this assay.[7][13]
Rationale: This direct enzymatic assay provides a quantitative measure of the inhibitor's potency against the isolated, purified enzyme. The rate of NADPH oxidation to NADP⁺ is monitored by the decrease in absorbance at 340 nm, which is directly proportional to enzyme activity.
Materials:
-
Recombinant human AKR1C3 protein
-
This compound
-
9,10-phenanthrenequinone (PQ)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO or Ethanol (for stock solutions)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM) down to the nanomolar range.
-
Prepare working solutions of NADPH (e.g., 200 µM) and PQ (e.g., 100 µM) in the assay buffer. The optimal concentration of PQ should be at or near its Kₘ value for AKR1C3.
-
Dilute the AKR1C3 enzyme in assay buffer to the desired working concentration (e.g., 1.5 µM).[14]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 1 µL of each this compound dilution.
-
Positive Control (No Inhibition): Add 1 µL of vehicle (DMSO).
-
Negative Control (No Enzyme): Add 1 µL of vehicle (DMSO) and substitute enzyme volume with buffer.
-
-
Reaction Assembly: To each well, add the following in order, for a final volume of 200 µL:
-
178 µL of Potassium Phosphate Buffer
-
10 µL of 4 mM NADPH (final concentration: 200 µM)
-
1 µL of inhibitor dilution or vehicle
-
1 µL of AKR1C3 enzyme solution
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 5 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 10 µL of 2 mM PQ substrate solution (final concentration: 100 µM) to all wells except the negative control.
-
Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, reading every 30 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve. Cinnamic acid derivatives typically inhibit AKR1C3 with IC₅₀ values in the micromolar range.[6][7]
-
Protocol 2: Cell-Based Assay of Androgen Production
This protocol measures the ability of this compound to inhibit the conversion of a precursor to a potent androgen in a relevant cancer cell line overexpressing AKR1C3 (e.g., LNCaP cells engineered to express AKR1C3, or 22Rv1 cells).[15][16]
Rationale: A cell-based assay is essential to confirm that the inhibitor is cell-permeable and retains its activity in a complex biological environment. Measuring the downstream product (testosterone) provides a physiologically relevant readout of target engagement.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
Cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped fetal bovine serum)
-
Androstenedione (Δ4-AD)
-
This compound
-
Testosterone ELISA kit
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 24-well plate at a density that allows them to reach ~70-80% confluency on the day of the experiment. Culture in media with charcoal-stripped serum to reduce background steroid levels.
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in the culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.
-
-
Substrate Addition: Add Δ4-AD to each well to a final concentration of 100 nM.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection:
-
Collect the cell culture supernatant (conditioned media) and store it at -80°C for testosterone analysis.
-
Wash the cells with cold PBS, then lyse the cells with an appropriate lysis buffer. Collect the lysate to measure total protein content.
-
-
Testosterone Measurement: Quantify the concentration of testosterone in the conditioned media using a commercial Testosterone ELISA kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Determine the total protein concentration in the cell lysates using a BCA assay.
-
Normalize the testosterone concentration in each sample to the total protein content of the corresponding well (e.g., pg of testosterone per mg of total protein).
-
Calculate the percent inhibition of testosterone production for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the results to visualize the dose-dependent inhibition of androgen synthesis.
-
Troubleshooting & Scientific Considerations
-
Solubility: this compound has poor aqueous solubility. Ensure it is fully dissolved in the organic solvent before preparing final dilutions in aqueous buffers or media. If precipitation occurs, consider using a different co-solvent or including a small amount of a non-ionic surfactant like Triton X-100 in the enzyme assay buffer.[14]
-
Selectivity: While cinnamic acids are known inhibitors of AKR1C3, it is good practice to assess their selectivity against other highly related AKR1C isoforms (AKR1C1 and AKR1C2), as inhibition of these enzymes can have confounding effects.[5][17]
-
Cellular Assays: The observed potency in cell-based assays may be lower than in enzymatic assays due to factors like cell permeability, metabolism of the compound, or efflux pump activity.
-
Isomer Specificity: The user prompt specified the (Z)- or cis-isomer. Note that the (E)- or trans-isomer also exists and may have different inhibitory properties.[18] Ensure the correct isomer is used for consistency. The synthesis method often determines which isomer is produced.[9]
References
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. (2024). Frontiers in Pharmacology. [Link]
-
The role of AKR1C3 in hormone-independent tumors progression. (n.d.). ResearchGate. [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. (2024). Frontiers in Pharmacology. [Link]
-
AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders. (2019). The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. (2024). PubMed. [Link]
-
Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3). (2009). Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. (2012). Journal of Medicinal Chemistry. [Link]
-
alpha-Phenylcinnamic Acid. (n.d.). Inxight Drugs. [Link]
-
alpha-Phenylcinnamic acid 91-48-5 wiki. (n.d.). Molbase. [Link]
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AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. (2022). Journal of Medicinal Chemistry. [Link]
-
alpha-Phenylcinnamic acid. (n.d.). ChemBK. [Link]
-
The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. (2023). Scientific Reports. [Link]
-
Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. (2011). Journal of Medicinal Chemistry. [Link]
-
Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. (2016). Expert Opinion on Therapeutic Patents. [Link]
-
Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. (2012). Current Pharmaceutical Design. [Link]
-
Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on. (2011). Journal of Medicinal Chemistry. [Link]
-
Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. (2021). Oncogene. [Link]
-
Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. (2020). Journal of Medicinal Chemistry. [Link]
-
Cinnamic acid esters as potent inhibitors of fungal 17beta-hydroxysteroid dehydrogenase--a model enzyme of the short-chain dehydrogenase/reductase superfamily. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
-
alpha-Phenylcinnamic acid, (E)-. (n.d.). PubChem. [Link]
-
Flavonoids, cinnamic acid derivatives as inhibitors of 17(-hydroxysteroid dehydrogenase type 1. (2008). Molecular and Cellular Endocrinology. [Link]
-
Flavonoids and cinnamic acid derivatives as inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. (2009). Molecular and Cellular Endocrinology. [Link]
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Application Notes & Protocols for (Z)-alpha-Phenylcinnamic Acid in Antimicrobial Agent Development
Introduction: A Renewed Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global health, compelling a paradigm shift in the discovery and development of anti-infective agents.[1] Natural products have historically served as a rich reservoir for antibiotic discovery, providing diverse and complex chemical scaffolds.[2][3][4] Within this domain, cinnamic acid and its derivatives, naturally occurring aromatic acids found in the plant kingdom, have garnered significant attention for their broad-spectrum antimicrobial activities and low toxicity.[5][6][7] These compounds and their synthetic derivatives are reported to possess antibacterial, antifungal, and antiviral properties, representing a promising foundation for new drug development.[6][8]
This document provides detailed application notes and experimental protocols for the investigation of (Z)-alpha-Phenylcinnamic acid (also known as (Z)-2,3-diphenylprop-2-enoic acid[9]), a specific stereoisomer, as a lead compound in antimicrobial research. We will explore its potential mechanisms of action, provide validated, step-by-step protocols for its evaluation, and offer insights into data interpretation for researchers, scientists, and drug development professionals.
Compound Profile: this compound
This compound is a derivative of cinnamic acid where a phenyl group substitutes the alpha-carbon. The '(Z)' designation indicates that the two phenyl groups are positioned on the same side (cis) of the carbon-carbon double bond. This specific stereochemistry can significantly influence its biological activity and interaction with molecular targets compared to its (E)-isomer.
Synthesis Overview: The most common and reliable method for synthesizing alpha-phenylcinnamic acid is a variation of the Perkin reaction. This involves the condensation of benzaldehyde with phenylacetic acid in the presence of acetic anhydride and a base like triethylamine, which acts as a catalyst.[10][11] The reaction typically produces a mixture of (E) and (Z) isomers, from which the desired (Z)-isomer can be isolated and purified via crystallization.[10]
Application Notes: Postulated Mechanisms and Therapeutic Strategies
The therapeutic potential of this compound is multifaceted. Based on extensive research on related cinnamic acid derivatives, we can postulate several key mechanisms that warrant investigation.
Primary Antimicrobial Action: Membrane Disruption
A primary mechanism for many phenolic compounds, including cinnamic acid derivatives, is the disruption of bacterial cell membrane integrity.[12] The lipophilic nature of the phenyl groups likely facilitates intercalation into the phospholipid bilayer. This disruption can lead to increased membrane permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), dissipation of the proton motive force, and ultimately, cell lysis.[13]
Anti-Biofilm and Quorum Sensing Inhibition
Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance.[14] Cinnamic acid derivatives have demonstrated potent anti-biofilm activity, often at sub-inhibitory concentrations.[15] This suggests a mechanism beyond simple bactericidal action. It is hypothesized that these compounds may interfere with quorum sensing (QS) signaling pathways, which bacteria use to coordinate gene expression for biofilm formation and virulence factor production.[12] By acting as a competitive inhibitor for natural ligands in QS circuits, this compound could prevent the establishment of resilient biofilm communities.[12]
Synergy with Conventional Antibiotics
A highly promising strategy to combat resistance is the use of adjuvants that enhance the efficacy of existing antibiotics.[15] Cinnamic acid and its derivatives have shown significant synergistic effects when combined with conventional drugs like β-lactams and aminoglycosides.[13][16][17] This synergy may arise from the compound's ability to permeabilize the bacterial membrane, thereby increasing the intracellular concentration of the partner antibiotic.[13] This approach can restore the effectiveness of older antibiotics, lower the required therapeutic dose, and potentially reduce the development of resistance.[18]
A Strategic Workflow for Antimicrobial Evaluation
We propose a structured, multi-tiered approach for the comprehensive evaluation of this compound. This workflow ensures a logical progression from initial screening to advanced mechanistic and preclinical assessment.
Caption: Visual representation of a checkerboard assay result.
Procedure:
-
Determine the MIC of each compound individually (Compound A: Antibiotic; Compound B: this compound).
-
In a 96-well plate, prepare serial dilutions of Compound A along the x-axis (e.g., columns 1-8) and serial dilutions of Compound B along the y-axis (e.g., rows A-G). Concentrations should range from 4x MIC to below the MIC.
-
The final plate will contain various combinations of concentrations of both drugs.
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol. Include appropriate growth and sterility controls.
-
Incubate for 18-24 hours at 37°C.
-
Read the plate to determine the MIC of each compound in the presence of the other.
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FICₐ = (MIC of A in combination) / (MIC of A alone)
-
FICₑ = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FICₐ + FICₑ
-
FICI Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
| Rationale: A synergistic interaction means the combined effect is significantly greater than the sum of the individual effects, allowing for lower effective doses of both compounds.[15][16] |
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: Before considering therapeutic use, it is critical to assess the compound's toxicity towards mammalian cells. The MTT assay measures cell viability by quantifying the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. [19] Materials:
-
Mammalian cell line (e.g., HEK293 human embryonic kidney cells, or NIH/3T3 mouse fibroblasts)[19]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that reduces cell viability by 50%). [20][21]A high IC₅₀ against mammalian cells and a low MIC against bacteria indicates a favorable therapeutic index.
Protocol 5: Preliminary In Vivo Efficacy (Conceptual Model)
Principle: Simple invertebrate models like Caenorhabditis elegans can provide a rapid, high-throughput initial assessment of a compound's in vivo efficacy and toxicity before moving to more complex mammalian models. [22] Conceptual Workflow:
-
Host Infection: Grow C. elegans on a lawn of a pathogenic bacterial strain (e.g., MRSA). The worms ingest the bacteria, leading to a lethal infection.
-
Compound Treatment: Transfer the infected worms to liquid culture medium containing various concentrations of this compound.
-
Endpoint Measurement: Monitor the survival of the worms over several days.
-
Analysis: A compound is considered effective if it significantly increases the survival of infected worms compared to an untreated control group. [22]This model bridges the gap between in vitro data and mammalian studies. [23][24][25]
Conclusion
This compound represents a compelling chemical scaffold for the development of new antimicrobial agents. Its potential for direct bactericidal activity, coupled with its ability to disrupt biofilms and act synergistically with existing antibiotics, positions it as a versatile lead compound. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly characterize its antimicrobial profile, elucidate its mechanisms of action, and build a robust data package to support its advancement in the drug discovery pipeline.
References
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Nowak, M., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]
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Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Publishing. [Link]
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Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com. [Link]
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Gibbons, S., et al. (2023). Recent Advances in the Discovery of Plant-Derived Antimicrobial Natural Products to Combat Antimicrobial Resistant Pathogens: Insights from 2018–2022. PMC - PubMed Central. [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
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Gaglione, R., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
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Sharifi-Rad, J., et al. (2024). Natural Products as Antimicrobial Agents: From Extraction to Therapeutic Applications. PMC - PubMed Central. [Link]
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Ratajczak, M., et al. (2024). Natural Antimicrobial Compounds as Promising Preservatives: A Look at an Old Problem from New Perspectives. MDPI. [Link]
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Al-Bari, M. A. A., et al. (2022). Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review. RSC Publishing. [Link]
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Sarojini, V. (2017). Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides. PubMed. [Link]
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Al-Bari, M. A. A. (n.d.). Antimicrobial activity of natural products. Sultan Qaboos University House of Expertise. [Link]
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Nature Publishing Group. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Springer Nature Experiments. [Link]
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Bio-protocol. (2022). 2.3. Biofilm inhibition assay. Bio-protocol. [Link]
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dos Santos, V. L., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. NIH. [Link]
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Buckles, R. E., & Bremer, K. (1963). α-PHENYLCINNAMIC ACID. Organic Syntheses Procedure. [Link]
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Yao, X., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH. [Link]
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Zhang, R., et al. (2014). In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic. ASM Journals. [Link]
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Petersen, P. J., et al. (1999). In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Antimicrobial Agents and Chemotherapy. [Link]
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ChemBK. (2024). alpha-Phenylcinnamic acid. ChemBK. [Link]
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Kincses, A., et al. (2024). Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains. NIH. [Link]
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Kincses, A., et al. (2022). Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains. ResearchGate. [Link]
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Hemaiswarya, S., & Doble, M. (2009). Synergistic interaction of phenylpropanoids with antibiotics against bacteria. PubMed. [Link]
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Yamashita, A., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. NIH. [Link]
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ResearchGate. (2016). The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. ResearchGate. [Link]
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Saleh, M. M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
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de Fátima, A., et al. (2015). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central. [Link]
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De, P., et al. (2011). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. [Link]
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Merck Index. (n.d.). alpha-Phenylcinnamic Acid. Merck Index. [Link]
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Das, S., et al. (2020). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. PubMed. [Link]
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Nowak, M., et al. (2024). Synergistic Interactions between Selected β-Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives. NIH. [Link]
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Borges, A., et al. (2015). Antimicrobial activity reported for hydroxycinnamic acids and their derivatives. ResearchGate. [Link]
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ResearchGate. (2025). Antibacterial Activity of Phenylpropanoids Derived from Cinnamic Acid. ResearchGate. [Link]
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Svobodová, B., et al. (2016). Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid. ResearchGate. [Link]
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Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed. [Link]
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D'ambrosio, K., et al. (2017). Inhibition studies of bacterial α-carbonic anhydrases with phenols. PMC - NIH. [Link]
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Calisti, C., et al. (2008). Cinnamic Acid, an Autoinducer of Its Own Biosynthesis, Is Processed via Hca Enzymes in Photorhabdus luminescens. PMC - NIH. [Link]
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Application Notes and Protocols for Investigating the Plant Growth Stimulation Effects of (Z)-Cinnamic Acid Derivatives
For: Researchers, scientists, and drug development professionals in plant biology and agrochemistry.
Introduction
(Z)-cinnamic acid (also known as cis-cinnamic acid or c-CA), a photo-isomer of the more abundant (E)-trans-cinnamic acid (t-CA), has emerged as a potent natural plant growth-promoting compound.[1][2] Unlike its trans isomer, which is a key intermediate in the phenylpropanoid pathway, (Z)-cinnamic acid is not significantly channeled into secondary metabolism.[1][3] Instead, it exhibits auxin-like activity by a distinct mechanism: it acts as a potent inhibitor of polar auxin transport, specifically targeting auxin efflux.[3][4][5] This inhibition leads to localized auxin accumulation, resulting in phenotypes characteristic of high auxin levels, such as the inhibition of primary root growth and a significant increase in lateral root formation and density.[1][3] Ultimately, this enhanced root system allows the plant to more efficiently explore the soil for resources, leading to increased overall biomass and yield.[1][6]
These application notes provide a comprehensive guide for researchers aiming to investigate the bioactivity of (Z)-cinnamic acid and its derivatives. We present detailed protocols for the preparation of (Z)-cinnamic acid, standardized plant growth assays, quantitative analysis of root system architecture, and methods to validate the underlying mechanism of action.
Preparation and Handling of (Z)-Cinnamic Acid
The primary challenge in working with (Z)-cinnamic acid is its lower stability compared to the trans isomer and its formation via photo-isomerization. Commercially, trans-cinnamic acid is far more common and less expensive. Therefore, in-lab preparation of (Z)-cinnamic acid is often necessary.
Photochemical Isomerization of (E)-trans-Cinnamic Acid
(Z)-cinnamic acid can be prepared by UV irradiation of a solution of (E)-trans-cinnamic acid.[7][8][9] The reaction reaches a photostationary state containing a mixture of both isomers.
Protocol 1: Preparation of (Z)-Cinnamic Acid Stock Solution
-
Materials:
-
trans-Cinnamic acid (high purity)
-
Methanol (HPLC grade)
-
Quartz reaction vessel
-
UV lamp (unfiltered medium-pressure mercury lamp is effective)
-
Stir plate and stir bar
-
Amber glass vials for storage
-
Aluminum foil
-
-
Procedure:
-
Prepare a saturated solution of trans-cinnamic acid in methanol in the quartz vessel.
-
Place the vessel on a stir plate and add a stir bar.
-
Irradiate the solution with the UV lamp while stirring. The distance of the lamp to the solution will affect the reaction rate. Monitor the isomerization process using HPLC or TLC.
-
Continue irradiation until the photostationary state is reached (the ratio of cis to trans isomers remains constant). This may take several hours.[8]
-
Once the desired isomer ratio is achieved, immediately transfer the solution to amber glass vials, flush with nitrogen or argon if possible, and wrap in aluminum foil to prevent further isomerization.[10]
-
Store the stock solution at 2-8 °C in the dark.[10] For long-term storage, freezing is recommended.
-
-
Causality and Self-Validation:
-
Why Methanol? Methanol is a good solvent for cinnamic acid and is transparent to UV light, allowing for efficient photo-isomerization.
-
Why a Quartz Vessel? Standard borosilicate glass absorbs a significant portion of the UV spectrum required for isomerization. Quartz is UV-transparent.
-
Validation: The concentration of the (Z)- and (E)-isomers in the stock solution must be determined by a validated analytical method like HPLC with a photodiode array (PDA) detector before use in any biological assay. This is critical as the bioactivity is specific to the (Z)-isomer.[1][6]
-
Stability and Storage
(Z)-cinnamic acid is susceptible to light-induced isomerization back to the more stable trans form.[10]
-
Solid Form: Store solid (Z)-cinnamic acid (if commercially sourced) in a cool, dry, and dark place.[11]
-
Solutions: Prepare solutions fresh when possible. If stock solutions are necessary, store them in amber vials, wrapped in aluminum foil, at low temperatures (2-8 °C).[10] Avoid prolonged exposure to ambient light during experimental setup.
Plant Growth Bioassays
The following protocols are optimized for Arabidopsis thaliana, a model organism for plant biology research. They can be adapted for other species like Nicotiana benthamiana.[1]
In Vitro Plate-Based Growth Assay
This assay is ideal for quantifying effects on root architecture and early seedling development.
Protocol 2: Arabidopsis Seedling Growth Assay on Agar Plates
-
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Square petri dishes (120x120 mm)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Phytoagar or other gelling agent
-
(Z)-cinnamic acid stock solution (concentration verified)
-
Sterile water
-
Micropipettes and sterile tips
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Media Preparation: Prepare half-strength (0.5x) MS medium containing 1% (w/v) sucrose and 1% (w/v) agar. Adjust pH to 5.7 before autoclaving.[6]
-
Adding the Compound: After autoclaving, cool the medium to approximately 50-60 °C. In a laminar flow hood, add the (Z)-cinnamic acid stock solution to the molten agar to achieve the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).[1][12] Also prepare a mock control plate with the same concentration of the solvent (e.g., methanol). Swirl gently to mix.
-
Pouring Plates: Pour approximately 50 mL of the medium into each square petri dish. Let the plates solidify in the laminar flow hood.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 20% bleach with 0.1% Tween-20 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar solution.
-
Using a micropipette, place 10-15 seeds in a single line on the surface of the agar, approximately 2 cm from the top of the plate.
-
-
Stratification: Seal the plates with micropore tape and wrap them in aluminum foil. Stratify the seeds by storing the plates at 4°C for 2-3 days to synchronize germination.[6]
-
Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (e.g., 16h light / 8h dark) at 22-24°C.[13][14]
-
Critical Note on Light: Standard white fluorescent or LED growth lights contain UV components that can cause in-plate photo-isomerization of your test compound. To ensure that the observed effect is due to the initially added isomer, it is recommended to use LED lights that do not emit UV-B radiation or to wrap the plates in UV-filtering foil.[1][12]
-
-
Data Collection: After a set growth period (e.g., 10-14 days after stratification), remove the plates and scan them using a high-resolution flatbed scanner.
-
-
Causality and Self-Validation:
-
Why 0.5x MS and 1% Sucrose? This medium provides sufficient nutrients and an energy source for initial seedling growth without being overly rich, which can mask subtle phenotypes.[6][13]
-
Why Vertical Plates? Growing seedlings on vertically oriented plates forces the roots to grow along the surface of the agar, facilitating easy visualization and measurement.
-
Validation: Always include a mock-treated control (solvent only) and a positive control if available (e.g., a known auxin transport inhibitor like 1-N-naphthylphthalamic acid, NPA). Running a parallel experiment with (E)-trans-cinnamic acid at equimolar concentrations is essential to demonstrate the isomer-specific activity.[1][6]
-
Quantitative Analysis of Root System Architecture (RSA)
Software such as ImageJ (with the SmartRoot or NeuronJ plugins) or dedicated programs like EZ Rhizo can be used to quantify RSA parameters from the scanned images.[15]
Table 1: Key Root System Architecture Parameters to Quantify
| Parameter | Definition | Expected Effect of (Z)-CA |
| Primary Root Length | The total length of the main root from the root-shoot junction to the tip. | Inhibition at higher concentrations (e.g., > 5 µM), similar to high auxin levels.[1] |
| Lateral Root Number | The total count of emerged lateral roots. | Significant increase, as localized auxin accumulation promotes lateral root initiation.[3] |
| Lateral Root Density | The number of lateral roots per unit length of the primary root (typically per cm).[16] | Significant increase, providing a normalized measure of the stimulatory effect. |
| Total Lateral Root Length | The sum of the lengths of all lateral roots. | Increase, contributing to a larger overall root system. |
| Root Hair Formation | Qualitative or quantitative assessment of root hair length and density. | Promotion, another classic high-auxin phenotype.[3] |
Biomass Measurement
Protocol 3: Fresh and Dry Weight Measurement
-
Procedure:
-
At the end of the growth period (e.g., 20 days for a longer-term assay), carefully remove whole seedlings from the agar.
-
Gently blot the seedlings on filter paper to remove excess moisture.
-
Measure the fresh weight (FW) of individual seedlings or pools of seedlings using an analytical balance.
-
Place the seedlings in pre-weighed microcentrifuge tubes or paper envelopes.
-
Dry the samples in an oven at 60-70°C for at least 48 hours, or until a constant weight is achieved.
-
Measure the dry weight (DW).
-
-
Expected Outcome: Treatment with low micromolar concentrations of (Z)-cinnamic acid is expected to increase both fresh and dry weight of the shoot (rosette) as a consequence of the enhanced root system.[1][6]
Mechanistic Validation Protocols
To confirm that the observed growth effects are due to the inhibition of auxin efflux, the following advanced protocols can be employed.
Visualizing Auxin Response with Reporter Lines
Arabidopsis lines containing the synthetic auxin-responsive promoter DR5 fused to a reporter gene (e.g., GUS or Luciferase) are invaluable tools.[17][18] An increase in the reporter signal indicates an accumulation of auxin and a corresponding transcriptional response.
Protocol 4: DR5::GUS/LUC Reporter Assay
-
Procedure:
-
Follow the plant growth assay described in Protocol 2, using a stable DR5::GUS or DR5::LUC transgenic Arabidopsis line.
-
For DR5::GUS:
-
At the desired time point, harvest seedlings and perform histochemical GUS staining (e.g., using an X-Gluc solution).
-
Incubate at 37°C until a blue precipitate develops.
-
Clear the tissue with an ethanol series (e.g., 70%, 90%, 100%).
-
Visualize the staining pattern in the root tips and lateral root primordia under a microscope. An increase in staining intensity and spatial distribution is expected with (Z)-CA treatment.[19][20]
-
-
For DR5::LUC:
-
-
Causality and Self-Validation:
-
Why DR5? The DR5 promoter contains multiple repeats of the auxin response element (AuxRE), making it highly sensitive to changes in the auxin signaling pathway.[18]
-
Validation: Compare the reporter expression pattern to mock-treated plants. The spatial pattern of increased DR5 activity in (Z)-CA treated roots should correlate with the regions of altered growth (e.g., lateral root primordia).
-
Auxin Efflux Assay
A direct way to test the hypothesis that (Z)-CA inhibits auxin efflux is to measure the retention of radiolabeled auxin in plant cells or protoplasts.
Protocol 5: Protoplast-Based ³H-IAA Efflux Assay (Adapted from[21])
-
Materials:
-
Arabidopsis thaliana cell suspension culture or leaf tissue for protoplast isolation.
-
Enzyme solution for protoplasting (e.g., cellulase, macerozyme).
-
³H-IAA (radiolabeled indole-3-acetic acid).
-
(Z)-cinnamic acid and other inhibitors (e.g., NPA).
-
Washing buffers.
-
Scintillation counter and vials.
-
-
Procedure:
-
Protoplast Isolation: Isolate mesophyll protoplasts from Arabidopsis leaves using established enzymatic digestion methods.
-
Loading: Incubate the protoplasts with a known concentration of ³H-IAA to allow for uptake.
-
Washing: Wash the protoplasts with a cold, auxin-free buffer to remove external ³H-IAA.
-
Efflux Measurement: Resuspend the loaded protoplasts in fresh buffer containing either the solvent control, (Z)-cinnamic acid, or a positive control inhibitor (NPA).
-
Take aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Separate the protoplasts from the supernatant by rapid centrifugation through a silicone oil layer.
-
Measure the radioactivity remaining within the protoplasts using a scintillation counter.
-
-
Expected Outcome and Validation:
-
In control cells, the amount of intracellular ³H-IAA will decrease over time as it is actively transported out.
-
In cells treated with an effective efflux inhibitor like (Z)-cinnamic acid or NPA, the rate of ³H-IAA decrease will be significantly slower, indicating higher retention of auxin.[21][22] This directly validates the inhibitory effect on auxin efflux.
-
Structure-Activity Relationship (SAR) Studies
The core structure of cinnamic acid can be modified to create derivatives with potentially enhanced or altered bioactivity.[23][24] SAR studies are crucial for optimizing lead compounds in agrochemical development.
-
Key Structural Modifications:
-
Phenyl Ring Substitutions: Adding electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) of the phenyl ring can alter the electronic properties and steric hindrance of the molecule, potentially affecting its interaction with auxin transporters.
-
Carboxyl Group Modifications: Esterification or amidation of the carboxylic acid group can change the compound's polarity, cell permeability, and metabolic stability.[1][25]
-
Alkene Chain Modifications: Altering the side chain could impact the geometry and flexibility of the molecule.
-
-
Experimental Approach:
-
Synthesize or procure a library of (Z)-cinnamic acid derivatives with systematic variations.[1][25]
-
Screen the library using the high-throughput Arabidopsis plate assay (Protocol 2).
-
Quantify key RSA parameters (Table 1) to identify derivatives with improved activity (e.g., higher lateral root density at lower concentrations).
-
Confirm the mechanism of action for the most promising derivatives using the protocols for auxin response (Protocol 4) and efflux (Protocol 5).
-
Visualization and Diagrams
Signaling Pathway
Experimental Workflow
// Nodes start [label="Start: Hypothesis Formulation", shape=ellipse, fillcolor="#F1F3F4"]; prep [label="Protocol 1:\nPrepare (Z)-CA Solution\n& Verify Concentration (HPLC)", fillcolor="#FBBC05"]; assay [label="Protocol 2:\nArabidopsis Plate Assay\n(Control, t-CA, Z-CA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Protocol 3 & RSA Analysis:\nMeasure Biomass & Quantify\nRoot Architecture (ImageJ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Growth Stimulation\nObserved?", shape=diamond, fillcolor="#F1F3F4"]; mech_val [label="Mechanistic Validation", shape=ellipse, fillcolor="#F1F3F4"]; dr5 [label="Protocol 4:\nDR5 Reporter Assay\n(GUS/LUC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; efflux [label="Protocol 5:\n³H-IAA Efflux Assay\n(Protoplasts)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sar [label="SAR Studies:\nSynthesize & Screen\nDerivatives", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Data Interpretation\n& Conclusion", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> prep; prep -> assay; assay -> quant; quant -> decision; decision -> mech_val [label="Yes"]; decision -> end [label="No"]; mech_val -> dr5; mech_val -> efflux; dr5 -> sar; efflux -> sar; sar -> end; } dot Caption: Workflow for investigating (Z)-CA effects.
References
-
Steenackers, W., et al. (2019). cis-Cinnamic acid is a natural plant growth-promoting compound. Journal of Experimental Botany, 70(21), 6293–6304. [Link]
-
Steenackers, W., et al. (2017). cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation. Plant Physiology, 173(1), 552–565. [Link]
-
Steenackers, W., et al. (2017). cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation. Plant Physiology, 173(1), 552-565. [Link]
-
Steenackers, W., et al. (2016). cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation. PubMed, [Link]
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Kellermeier, F., et al. (2014). Natural Variation of Arabidopsis Root Architecture Reveals Complementing Adaptive Strategies to Potassium Starvation. Plant Physiology, 161(3), 1421-32. [Link]
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Nguyen, T. H. N., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 21, 1031-1086. [Link]
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Steenackers, W., et al. (2019). cis-Cinnamic acid is a natural plant growth-promoting compound. ResearchGate. [Link]
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Salum, M. L., & Erra-Balsells, R. (2013). High Purity cis-Cinnamic Acid Preparation for Studying Physiological Role of trans-Cinnamic and cis-Cinnamic Acids in Higher Plants. Advances in Bioscience and Biotechnology, 4, 1-13. [Link]
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Black, W. B., & Somers, T. C. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 47(24), 4567-4571. [Link]
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Da Silva, J. L., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]
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Black, W. B., & Somers, T. C. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry. [Link]
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Li, S. (2015). Arabidopsis Growing Protocol – A General Guide. ResearchGate. [Link]
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Herud-Sikimić, O., et al. (2021). On the trail of auxin: Reporters and sensors. Journal of Experimental Botany, 72(16), 5737–5753. [Link]
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Gcisa, S., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6598. [Link]
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da Silva, J. L., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]
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Eddy, R., & Hahn, D. (2012). "101 Ways to Try to Grow Arabidopsis: Protocol Summary". Purdue Methods for Arabidopsis Growth. Paper 7. [Link]
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Bjornson, M., et al. (2015). A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. Journal of Visualized Experiments, (101), 52838. [Link]
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Black, W. B., & Somers, T. C. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. ResearchGate. [Link]
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Salum, M. L., & Erra-Balsells, R. (2013). High Purity cis-Cinnamic Acid Preparation for Studying Physiological Role of trans-Cinnamic and cis-Cinnamic Acids in Higher Plants. ResearchGate. [Link]
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Kinoshita, S., et al. (2018). Systematic study on trans → cis photoisomerization of cinnamate derivatives. The University of Tokyo. [Link]
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Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9, 1079–1089. [Link]
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Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207–210. [Link]
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Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Prezi. [Link]
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Steenackers, W., et al. (2019). cis-Cinnamic acid is a natural plant growth-promoting compound. Journal of Experimental Botany, 70(21), 6293-6304. [Link]
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Geisler, M., et al. (2005). Cellular efflux of auxin catalyzed by the Arabidopsis MDR/PGP transporter AtPGP1. The Plant Journal, 44(2), 179-94. [Link]
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Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Forest Biotechnology Laboratory. [Link]
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Leso, A., et al. (2020). Inhibition of auxin transport (efflux) protects from CBIinduced cell death. ResearchGate. [Link]
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Steenackers, W., et al. (2019). cis-Cinnamic acid is a natural plant growth-promoting compound. PubMed. [Link]
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Steenackers, W., et al. (2019). cis-Cinnamic acid is a natural plant growth-promoting compound. Semantic Scholar. [Link]
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(Z)-alpha-Phenylcinnamic Acid: A Molecular Probe for Interrogating Aldo-Keto Reductase 1C3 (AKR1C3) Activity in Biological Systems
Introduction
(Z)-alpha-Phenylcinnamic acid, the cis-isomer of 2,3-diphenylacrylic acid, is emerging as a valuable molecular probe for investigating the function of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It plays a pivotal role in the metabolism of steroids and prostaglandins, and its dysregulation is implicated in the progression of various diseases, particularly hormone-dependent cancers like prostate and breast cancer, as well as therapeutic resistance.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound as a molecular probe, including its mechanism of action, detailed experimental protocols, and the scientific rationale behind its use.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | [4] |
| Molecular Weight | 224.25 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 138-139 °C (cis-form) | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | [5] |
| pKa | 4.8 in 60% ethanol (trans-form) | [6] |
| UV max (ethanol) | 222 nm (ε 14500), 289 nm (ε 22500) (trans-form) | [6] |
Note on Isomer Stability: The (E)- or trans-isomer of alpha-phenylcinnamic acid is generally more stable than the (Z)- or cis-isomer.[7] Researchers should be mindful of potential isomerization under certain experimental conditions (e.g., exposure to light or heat). It is recommended to store the compound in a cool, dark, and dry place.
Mechanism of Action: Probing AKR1C3 Function
The use of the conformationally restricted (Z)-isomer can provide unique insights into the topology of the AKR1C3 active site. By locking the phenyl groups in a cis-configuration, researchers can probe specific steric and electronic interactions within the enzyme's binding pocket that may not be apparent with the more flexible or linear trans-isomer.
AKR1C3 is a key node in several signaling pathways critical for cancer cell proliferation, survival, and therapeutic resistance. By inhibiting AKR1C3, this compound can be used to dissect the downstream consequences of blocking this enzyme's activity.
AKR1C3 Signaling Pathways
Figure 1: Simplified signaling pathways modulated by AKR1C3. This compound inhibits AKR1C3, thereby impacting both prostaglandin and steroid metabolism, which in turn affects cell proliferation and differentiation.
Application Notes and Protocols
Application 1: In Vitro Characterization of AKR1C3 Inhibition
This protocol describes a spectrophotometric assay to determine the inhibitory potency (IC50) of this compound against recombinant human AKR1C3. The assay is based on the AKR1C3-catalyzed reduction of a substrate, where the consumption of the cofactor NADPH is monitored.
Workflow for In Vitro AKR1C3 Inhibition Assay
Figure 2: Workflow for determining the in vitro inhibitory activity of this compound against AKR1C3.
Protocol: AKR1C3 Enzymatic Inhibition Assay
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
9,10-phenanthrenequinone (PQ) or S-tetralol as substrate
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare working solutions of recombinant AKR1C3, NADPH, and the chosen substrate in assay buffer at appropriate concentrations. Note: The optimal concentrations of enzyme and substrate should be determined empirically but are typically in the low micromolar range.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution or vehicle (DMSO) for control wells.
-
AKR1C3 enzyme solution.
-
-
Mix gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Causality and Self-Validation:
-
Rationale for Substrate Choice: 9,10-phenanthrenequinone is a commonly used substrate for AKR1C3 that produces a robust signal.[1] S-tetralol is another suitable substrate.[9]
-
Control Wells: The inclusion of no-inhibitor controls is crucial for determining 100% enzyme activity, while no-enzyme controls account for non-enzymatic NADPH degradation.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept low (typically <1%) to avoid affecting enzyme activity.
Application 2: Probing AKR1C3 Target Engagement in Living Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that this compound directly binds to and stabilizes AKR1C3 in a cellular environment.[10][11][12] This method relies on the principle that ligand binding increases the thermal stability of the target protein.
Workflow for Cellular Thermal Shift Assay (CETSA)
Figure 3: Step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA) to validate the engagement of this compound with AKR1C3 in cells.
Protocol: CETSA for AKR1C3 Target Engagement
Materials:
-
Cell line with endogenous or overexpressed AKR1C3 (e.g., PC-3, LNCaP, MCF-7)
-
This compound
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or similar for heating
-
Thermal cycler or heating block
-
Centrifuge
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody against AKR1C3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10-50 µM, based on estimated IC50) or vehicle (DMSO) for a specified time (e.g., 1-4 hours) in serum-free media.
-
-
Cell Lysis and Heating:
-
Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Separation and Sample Preparation:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for AKR1C3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for AKR1C3 at each temperature for both treated and vehicle control samples.
-
Normalize the band intensities to the intensity at the lowest temperature (or a non-heated control).
-
Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Causality and Self-Validation:
-
Rationale for Cell Line Selection: Choose a cell line known to express AKR1C3 at a detectable level.
-
Loading Control: Probing the Western blot for a housekeeping protein (e.g., GAPDH, β-actin) can confirm equal protein loading, although it is not a direct control for thermal stability.
-
Isothermal Dose-Response: To further validate the interaction, an isothermal dose-response experiment can be performed where cells are treated with a range of inhibitor concentrations and heated at a single, optimized temperature.
Application 3: Investigating the Downstream Effects of AKR1C3 Inhibition in Cells
This application note describes how to use this compound to probe the functional consequences of AKR1C3 inhibition on downstream signaling pathways and cellular phenotypes.
Protocol: Analysis of Downstream Signaling by Western Blot
Materials:
-
Same as for CETSA, with the addition of primary antibodies for phosphorylated and total proteins in the pathway of interest (e.g., p-Akt, Akt, p-ERK, ERK).
Procedure:
-
Cell Treatment:
-
Culture cells and treat with this compound or vehicle as described for CETSA.
-
If investigating signaling pathways activated by a specific stimulus, add the stimulus at an appropriate time point during or after inhibitor treatment.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described for CETSA.
-
Probe the membranes with primary antibodies against the phosphorylated (active) forms of signaling proteins and their total protein counterparts.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein to determine the activation state of the signaling pathway.
-
Compare the activation state in treated versus control cells to assess the impact of AKR1C3 inhibition.
-
Expected Outcomes and Interpretation:
-
Inhibition of AKR1C3 by this compound is expected to reduce the production of testosterone and 11β-PGF2α.[1][2]
-
This may lead to decreased activation of the androgen receptor and its downstream signaling pathways, such as PI3K/Akt and ERK, which can be observed as a reduction in the phosphorylation of Akt and ERK.
-
Phenotypically, this could result in decreased cell proliferation, which can be measured using assays such as the MTT or crystal violet assay.
Conclusion
This compound is a valuable tool for researchers studying the role of AKR1C3 in health and disease. Its use as a molecular probe allows for the investigation of the enzyme's activity, its engagement with inhibitors in a cellular context, and the elucidation of its role in downstream signaling pathways. The protocols and application notes provided here offer a framework for the effective use of this compound in biological research and drug discovery. As with any molecular probe, careful experimental design, including appropriate controls, is essential for generating robust and reproducible data. Further studies to determine the precise inhibitory constants of the (Z)-isomer and to explore its potential fluorescent properties would further enhance its utility as a molecular probe.
References
-
Brozic, P., Golob, B., Gomboc, N., Lanišnik-Rižner, T., & Gobec, S. (2006). Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3). Molecular and Cellular Endocrinology, 248(1-2), 233–235. [Link]
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Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. (2025). RSC Advances, 15, 12345-12367. [Link]
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Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2466–2476. [Link]
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Overview of the major pathways for AKR1C3's action on tumor cells.... (n.d.). Retrieved January 15, 2026, from [Link]
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Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. (2022). Journal of Medicinal Chemistry, 65(15), 10447–10464. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
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AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. (2024). Frontiers in Pharmacology, 15, 1378292. [Link]
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The role of AKR1C3 in hormone-dependent tumors progression. AKR1C3... (n.d.). Retrieved January 15, 2026, from [Link]
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Roles of AKR1C3 in malignancy. (2021). Signal Transduction and Targeted Therapy, 6(1), 233. [Link]
-
Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. (2010). Current Medicinal Chemistry, 17(15), 1545–1558. [Link]
-
AKR1C3 as a Target in Castrate Resistant Prostate Cancer. (2013). Current Pharmaceutical Design, 19(26), 4748–4757. [Link]
-
Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation. (2016). Oncotarget, 7(30), 47740–47749. [Link]
-
Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer. (2010). The Journal of Steroid Biochemistry and Molecular Biology, 118(3), 177–187. [Link]
-
Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. (2010). Current medicinal chemistry, 17(15), 1545–1558. [Link]
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alpha-Phenylcinnamic Acid. (n.d.). ChemIDplus. [Link]
-
Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. (2014). Expert Opinion on Therapeutic Patents, 24(2), 177–192. [Link]
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alpha-Phenylcinnamic acid, (E)- | C15H12O2 | CID 700620. (n.d.). PubChem. [Link]
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α-Phenylcinnamic acid. (n.d.). NIST WebBook. [Link]
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alpha-Phenylcinnamic acid 91-48-5 wiki. (n.d.). LookChem. [Link]
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Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. (2012). Journal of Medicinal Chemistry, 55(5), 2311–2323. [Link]
-
Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. (2012). Journal of Medicinal Chemistry, 55(17), 7859–7871. [Link]
-
AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. (2023). Cancers, 15(13), 3465. [Link]
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New enzymatic assay for the AKR1C enzymes. (2015). Chemico-Biological Interactions, 234, 203–210. [Link]
-
Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (2012). Journal of the Serbian Chemical Society, 77(11), 1581–1594. [Link]
-
alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622. (n.d.). PubChem. [Link]
-
Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer. (2023). European Journal of Medicinal Chemistry, 247, 115013. [Link]
-
α-PHENYLCINNAMIC ACID. (n.d.). Organic Syntheses. [Link]
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The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. (2016). ResearchGate. [Link]
-
alpha-Phenylcinnamic acid - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in (Z)-alpha-Phenylcinnamic Acid Synthesis
Welcome to our dedicated technical support center for the synthesis of (Z)-alpha-Phenylcinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their synthetic routes to this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to help you overcome common challenges, particularly low reaction yields and poor stereoselectivity.
This resource is structured to provide direct answers to common problems encountered in the lab. We will delve into the nuances of the classical Perkin and Erlenmeyer-Plöchl reactions, explore higher-yielding alternatives like the Knoevenagel condensation, and touch upon emerging biocatalytic methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low (e.g., <40%) when using the Perkin or Erlenmeyer-Plöchl reaction?
Low yields in these condensation reactions can often be traced back to several key factors, ranging from reagent quality to suboptimal reaction conditions.
Possible Cause 1: Impurity of Reagents
The purity of your starting materials is paramount. Benzaldehyde is particularly susceptible to oxidation to benzoic acid upon exposure to air. Benzoic acid does not participate in the desired reaction and can complicate purification. Similarly, the purity of phenylacetic acid and the quality of acetic anhydride and the base used are critical.
-
Troubleshooting Steps:
-
Purify Benzaldehyde: Before use, wash benzaldehyde with a 10% sodium carbonate solution to remove benzoic acid, followed by a water wash. Dry the purified benzaldehyde over anhydrous magnesium sulfate. The addition of a radical inhibitor like hydroquinone or catechol during storage can prevent oxidation.[1]
-
Use High-Purity Reagents: Ensure phenylacetic acid is of high purity. For the base, if using triethylamine, it should be anhydrous. Acetic anhydride should be freshly opened or distilled to remove acetic acid.[1]
-
Possible Cause 2: Suboptimal Reaction Temperature and Time
The Perkin reaction requires elevated temperatures to proceed at a reasonable rate. However, prolonged heating or excessively high temperatures can lead to side reactions and isomerization of the desired (Z)-isomer to the more thermodynamically stable (E)-isomer.
-
Troubleshooting Steps:
-
Temperature Optimization: The reaction is typically refluxed for several hours.[1] It is crucial to maintain a gentle reflux. If you observe significant charring or an unusually dark reaction mixture, consider reducing the temperature slightly.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time for maximum product formation and prevent unnecessary heating that could lead to degradation or isomerization.
-
Possible Cause 3: Inefficient Hydrolysis of the Intermediate
In the Erlenmeyer-Plöchl synthesis, the azlactone intermediate must be hydrolyzed to yield the final product. Incomplete hydrolysis will naturally lead to a lower yield of alpha-phenylcinnamic acid.
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: After the condensation reaction, ensure that the hydrolysis of the azlactone is complete. This is typically achieved by heating with an aqueous acid or base. Follow the recommended hydrolysis conditions in your chosen protocol rigorously.
-
Question 2: My final product is a mixture of (Z) and (E) isomers. How can I improve the Z:E ratio?
The formation of the undesired (E)-isomer is a common problem, as it is often more thermodynamically stable. The reaction conditions play a crucial role in determining the stereochemical outcome.
Possible Cause 1: Isomerization During Reaction
Prolonged heating in the presence of base can cause the initially formed (Z)-isomer to isomerize to the (E)-isomer.
-
Troubleshooting Steps:
-
Minimize Reaction Time: As mentioned previously, monitor the reaction by TLC and stop the reaction as soon as the starting materials are consumed to a satisfactory degree.
-
Choice of Base: While both triethylamine and sodium acetate can be used as bases in the Perkin reaction, triethylamine is often preferred for the synthesis of the (Z)-isomer of alpha-phenylcinnamic acid.[1] The choice of base can influence the transition state of the elimination step, thereby affecting the stereoselectivity.
-
Possible Cause 2: Isomerization During Workup and Purification
Exposure to acidic or basic conditions, or heat during purification can also lead to isomerization.
-
Troubleshooting Steps:
-
Mild Workup Conditions: During the workup, avoid unnecessarily harsh acidic or basic conditions.
-
Careful Purification: When purifying by recrystallization, use the minimum amount of heat necessary to dissolve the product. Avoid prolonged boiling of the recrystallization solution.
-
Question 3: My product "oils out" during recrystallization and I can't get it to crystallize. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a highly concentrated solution or the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Add More Solvent: If the product oils out, try reheating the solution to dissolve the oil and then add more of the "good" solvent (the one in which the compound is more soluble at high temperatures) to dilute the solution. Then, allow it to cool slowly.
-
Change the Solvent System: If dilution doesn't work, you may need to try a different solvent or solvent pair for recrystallization. For alpha-phenylcinnamic acid, aqueous ethanol is a commonly used and effective solvent system.[1]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If you have a small amount of pure crystalline product, you can "seed" the supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
What is a typical yield for the synthesis of this compound using a Perkin-type reaction?
A well-optimized Perkin-type reaction for the synthesis of this compound can achieve yields in the range of 54-59% after purification.[1]
What are the advantages of using the Knoevenagel condensation over the Perkin reaction for synthesizing cinnamic acids?
The Knoevenagel condensation is often a higher-yielding and milder alternative to the Perkin reaction. It typically proceeds at lower temperatures and can be more tolerant of a wider range of functional groups. For cinnamic acid synthesis, yields of 75-85% have been reported using the Knoevenagel condensation.
Are there any biocatalytic methods for the synthesis of this compound?
Yes, biocatalytic methods using enzymes like Phenylalanine Ammonia Lyases (PALs) are an emerging and promising green alternative. PALs catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. By using engineered PALs and high concentrations of ammonia, the reverse reaction can be driven to produce phenylalanine derivatives from cinnamic acid precursors. While this approach is highly stereoselective, its application for the direct synthesis of this compound is still an active area of research. The primary use of PALs is in the synthesis of L-phenylalanine and its analogs from the corresponding trans-cinnamic acids.
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin-Type Reaction
This protocol is adapted from a reliable procedure and is a good starting point for optimization.[1]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottomed flask, combine 40.5 mL (42.4 g, 0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently reflux the mixture for 5 hours.
-
After cooling, set up the flask for steam distillation and distill the mixture until the distillate is no longer cloudy.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the solid in 500 mL of hot 95% ethanol. Add the decanted aqueous solution back to the hot ethanol solution.
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.
-
Filter the hot solution and immediately acidify the filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.
-
Cool the solution to induce crystallization.
-
Collect the crude α-phenylcinnamic acid by filtration. The expected yield of crude product is 60-67 g.
-
Recrystallize the crude product from aqueous ethanol (a 3:2 ethanol:water by volume mixture is often effective) to yield 48-53 g (54-59%) of purified (Z)-α-phenylcinnamic acid with a melting point of 172–173 °C.[1]
Data Presentation
| Parameter | Condition | Expected Outcome | Reference |
| Yield | Perkin-Type Reaction | 54-59% (purified) | [1] |
| Melting Point | (Z)-isomer | 172-173 °C | [1] |
| Recrystallization Solvent | Aqueous Ethanol (3:2) | Effective purification | [1] |
Visualizations
Reaction Mechanism: Perkin-Type Synthesis of this compound
Caption: Perkin-type synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in synthesis.
References
-
Buckles, R. E.; Bremer, K. α-PHENYLCINNAMIC ACID. Org. Synth.1953 , 33, 78. DOI: 10.15227/orgsyn.033.0078. [Link]
Sources
Purification techniques for (Z)-alpha-Phenylcinnamic acid from (E)-isomer
Technical Support Center: Purification of (Z)-alpha-Phenylcinnamic Acid
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of separating the (Z)-isomer from its (E)-counterpart. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating (Z)- and (E)-isomers of alpha-phenylcinnamic acid?
A1: The primary challenge lies in the similar physicochemical properties of the geometric isomers. Both (Z)- and (E)-alpha-phenylcinnamic acid share the same molecular weight and connectivity, differing only in the spatial arrangement of the phenyl and carboxyl groups around the carbon-carbon double bond.[1] This similarity results in comparable polarities and solubilities in many common solvents, making straightforward separation difficult. The key to successful purification is to exploit the subtle differences in their physical properties, such as crystal lattice energies, boiling points, and interactions with stationary phases in chromatography.[2]
Q2: Which purification technique is generally the most effective for this separation?
A2: The most effective technique often depends on the scale of the purification and the desired final purity. For laboratory-scale purifications, fractional crystallization is a widely used and often successful method due to differences in the crystal packing and solubility of the isomers.[3][4] For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) offers excellent resolution.[5][6] The choice between these methods will depend on factors such as the initial isomer ratio, available equipment, and the required throughput.
Q3: How do the physical properties of the (Z) and (E) isomers differ?
A3: The (Z)- and (E)-isomers of alpha-phenylcinnamic acid exhibit key differences in their physical properties that can be exploited for separation:
| Property | This compound (cis) | (E)-alpha-Phenylcinnamic Acid (trans) | Reference |
| Melting Point | 172-174 °C | 138-139 °C | [7][8] |
| Solubility | Generally less soluble | More soluble than the cis-form | [7] |
| pKa (in 60% ethanol) | 6.1 | 4.8 | [7] |
| Stability | More stable | Less stable than the cis-form | [7] |
These differences in melting point and solubility are the basis for purification by fractional crystallization. The difference in pKa can also be leveraged in pH-based extraction methods.
Troubleshooting Guides
Fractional Crystallization
Issue 1: Poor separation of isomers during crystallization.
-
Cause: The solvent system may not be optimal, leading to co-crystallization of the (E)-isomer with the desired (Z)-isomer.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good solvent for fractional crystallization will have a steep solubility curve for the desired isomer (high solubility at high temperatures and low solubility at low temperatures) and will keep the undesired isomer in solution at lower temperatures. Aqueous ethanol is a commonly used solvent system for the recrystallization of alpha-phenylcinnamic acid.[3]
-
Controlled Cooling: Avoid rapid cooling, which can trap impurities. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation of the less soluble (Z)-isomer.
-
Seeding: If you have a pure crystal of the (Z)-isomer, adding a seed crystal to the supersaturated solution can promote the crystallization of the desired isomer.
-
Issue 2: Low recovery of the (Z)-isomer.
-
Cause: The (Z)-isomer may be too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Solvent Composition: If using a mixed solvent system like ethanol/water, adjust the ratio to decrease the overall solubility. Increasing the proportion of the poorer solvent (water) will generally decrease the solubility of both isomers, but may enhance the differential solubility.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to a lower yield.
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to maximize the precipitation of the (Z)-isomer.
-
Issue 3: Oiling out instead of crystallization.
-
Cause: The solute has melted before dissolving in the solvent, or the solution is supersaturated to a point where the solute comes out of solution as a liquid phase.
-
Solution:
-
Increase Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves before cooling.
-
Change Solvent: Select a solvent with a higher boiling point.
-
Lower the Temperature: Ensure the temperature of the solvent is below the melting point of the solute when dissolution occurs.
-
Chromatographic Separation (HPLC)
Issue 1: Co-elution or poor resolution of the (Z) and (E) peaks.
-
Cause: The mobile phase composition or the stationary phase is not providing sufficient selectivity for the isomers.
-
Solution:
-
Mobile Phase Optimization: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) and the aqueous phase. Acidifying the mobile phase with a small amount of an acid like formic acid or acetic acid can improve peak shape and selectivity for carboxylic acids.[9]
-
Stationary Phase Selection: A standard C18 column is a good starting point. However, if resolution is poor, consider a phenyl-hexyl or biphenyl stationary phase, which can offer different selectivities for aromatic compounds through π-π interactions.
-
Temperature Control: Increasing the column temperature can sometimes improve the separation efficiency and resolution of geometric isomers.[10]
-
Issue 2: Peak tailing.
-
Cause: This is common for carboxylic acids and can be due to interactions with residual silanol groups on the silica-based stationary phase or secondary interactions.
-
Solution:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help. For acidic compounds, a lower pH (around 2.5-3.5) will suppress the ionization of the carboxylic acid, leading to better peak shape.[11]
-
Use of Additives: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can mask the active sites on the stationary phase and reduce tailing.
-
Experimental Protocols
Protocol 1: Fractional Crystallization from Aqueous Ethanol
This protocol is based on the differential solubility of the (Z) and (E) isomers in an ethanol-water mixture.
-
Dissolution: In a flask, dissolve the crude mixture of (Z)- and (E)-alpha-phenylcinnamic acid in a minimal amount of hot 95% ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Water: To the hot ethanolic solution, slowly add hot water until the solution becomes slightly turbid.
-
Clarification: Add a small amount of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The less soluble (Z)-isomer should crystallize out.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the (Z)-isomer.
Protocol 2: pH-Based Liquid-Liquid Extraction
This method leverages the difference in pKa values to perform a preliminary separation.
-
Dissolution: Dissolve the isomer mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The (E)-isomer, being a stronger acid (lower pKa), will be preferentially deprotonated and move into the aqueous layer as its carboxylate salt.[7][12]
-
Separation: Separate the aqueous and organic layers.
-
Isolation of (E)-isomer: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the (E)-isomer. Collect the solid by filtration.
-
Isolation of (Z)-enriched fraction: The organic layer is now enriched in the (Z)-isomer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting solid can be further purified by fractional crystallization.
Visualization of Workflows
Caption: Decision workflow for purification of this compound.
References
-
Organic Syntheses. α-PHENYLCINNAMIC ACID. Available from: [Link]
-
ResearchGate. Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Available from: [Link]
-
National Institutes of Health. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Available from: [Link]
-
ResearchGate. Separation of trans-cinnamic acid by reactive extraction with Amberlite LA-2 in low-polar solvent. 1. Mechanism. Available from: [Link]
- Google Patents. Converting method for cis and trans isomers of cinnamic acid compound.
-
Taylor & Francis Online. Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Available from: [Link]
-
National Institutes of Health. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available from: [Link]
-
SIELC Technologies. Effect of Both pH and Organic Content on a Separation of Sugars, Amino Acids, and Carboxylic Acids. Available from: [Link]
-
LookChem. alpha-Phenylcinnamic acid 91-48-5 wiki. Available from: [Link]
-
University of Calgary. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Available from: [Link]
-
DrugFuture. alpha-Phenylcinnamic Acid. Available from: [Link]
-
University of Wisconsin-Madison. Recrystallization and Crystallization. Available from: [Link]
-
Chromatography Today. Easy purification of isomers with prepacked glass columns. Available from: [Link]
-
ResearchGate. What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Available from: [Link]
-
ResearchGate. The effect of pH on extraction of carboxylic acids from (a) M1 model... Available from: [Link]
-
Scientific & Academic Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
-
Chemguide. geometric (cis / trans) isomerism. Available from: [Link]
- Google Patents. Method for separating geometrical isomer.
-
Chemcasts. α-Phenylcinnamic acid (CAS 3368-16-9) Properties | Density, Cp, Viscosity. Available from: [Link]
-
Wikipedia. Cinnamic acid. Available from: [Link]
-
University of California, Irvine. Chem 267. Recrystallization - Part 2. Available from: [Link]
-
Cheméo. Chemical Properties of «alpha»-Phenylcinnamic acid (CAS 3368-16-9). Available from: [Link]
-
ResearchGate. The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. Available from: [Link]
-
ResearchGate. How to separate E and Z isomers?. Available from: [Link]
-
CORE. Solubility studies of trans-cinnamic acid in mixed solvents. Available from: [Link]
-
National Institutes of Health. alpha-Phenylcinnamic acid, (E)-. Available from: [Link]
-
National Institutes of Health. alpha-Phenylcinnamic acid, (Z)-. Available from: [Link]
-
NIST WebBook. α-Phenylcinnamic acid. Available from: [Link]
-
PubMed. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Available from: [Link]
-
ResearchGate. Solubilities of trans-cinnamic acid. Available from: [Link]
-
Semantic Scholar. Calculated vs. measured IR characteristics of α-phenylcinnamic acid stereoisomers – structural consequences. Available from: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. alpha-Phenylcinnamic Acid [drugfuture.com]
- 8. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vernier.com [vernier.com]
Technical Support Center: Optimizing Perkin Reaction for cis-2,3-Diphenylacrylic Acid Synthesis
Welcome to the technical support guide for the synthesis of cis-2,3-Diphenylacrylic Acid (also known as α-phenylcinnamic acid) via the Perkin reaction. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic condensation reaction. As Senior Application Scientists, our goal is to move beyond mere procedural steps and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing a solid theoretical foundation.
Question: What is the Perkin reaction, and how is it adapted for cis-2,3-Diphenylacrylic Acid?
Answer: The Perkin reaction is a powerful organic synthesis method that creates α,β-unsaturated aromatic acids.[1] It classically involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[2]
For the synthesis of 2,3-diphenylacrylic acid, the reaction is a specific modification where benzaldehyde (the aromatic aldehyde) reacts with phenylacetic acid in the presence of acetic anhydride and a weak base, typically a tertiary amine like triethylamine or an alkali salt like sodium acetate.[3][4] The reaction proceeds via the condensation of the enolate of phenylacetic acid (formed in situ) with the carbonyl group of benzaldehyde, followed by dehydration.
Question: What is the specific role of each reagent in this synthesis?
Answer: Understanding the function of each component is critical for optimization:
-
Benzaldehyde: Acts as the electrophile. Its carbonyl carbon is attacked by the nucleophilic carbanion generated from phenylacetic acid.
-
Phenylacetic Acid: This is the key starting material that provides the α-phenyl group and the carboxylic acid moiety. Its α-hydrogens are acidic enough to be removed by a weak base to form the required nucleophile.
-
Acetic Anhydride: It serves two primary purposes. First, it reacts with the intermediate alkoxide to form an acetate ester, which is a better leaving group than a hydroxyl group, facilitating the final elimination step. Second, it acts as a dehydrating agent, removing the water formed during the reaction and driving the equilibrium towards the product.
-
Base (e.g., Triethylamine or Sodium Acetate): The base is the catalyst that initiates the reaction. It deprotonates the α-carbon of phenylacetic acid to generate a resonance-stabilized carbanion (enolate), the active nucleophile in the reaction.[5] Weaker bases are preferred to prevent undesirable side reactions like the self-condensation of the aldehyde.[6]
Question: Why does this reaction preferentially yield the cis-isomer?
Answer: The stereochemical outcome is a key feature of this specific Perkin variation. The reaction between benzaldehyde and phenylacetic acid predominantly yields the cis-isomer (also referred to as the (Z)-isomer), where the two phenyl groups are on the same side of the double bond.[3][4] This preference is generally attributed to the reaction mechanism's sterics. During the elimination step from the β-acetoxy carboxylate intermediate, the transition state leading to the cis product is sterically less hindered and thus kinetically favored. It is crucial to note that the trans-isomer is the thermodynamically more stable product. Therefore, prolonged heating or harsh reaction conditions can lead to isomerization and a decreased yield of the desired cis product.[4] Subsequent decarboxylation of the purified cis-2,3-diphenylacrylic acid is a known method to produce cis-stilbene, confirming its stereochemistry.[7]
Section 2: Visualizing the Pathway and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: Perkin reaction mechanism.
Caption: Experimental and purification workflow.
Section 3: Optimized Experimental Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses and is designed to maximize the yield of the cis-isomer.[3]
Materials:
-
Benzaldehyde (freshly purified), 42.4 g (0.40 mole)
-
Phenylacetic acid, 54.6 g (0.40 mole)
-
Triethylamine (anhydrous), 40 mL
-
Acetic anhydride (fractionally distilled), 80 mL
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
Reagent Preparation: Purify benzaldehyde by washing with 10% sodium carbonate solution, then water, drying over anhydrous magnesium sulfate, and distilling under reduced pressure.[3] Use freshly distilled acetic anhydride.
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine the purified benzaldehyde, phenylacetic acid, anhydrous triethylamine, and acetic anhydride.
-
Reflux: Gently heat the mixture to reflux and maintain it for 5 hours. The solution will typically turn a dark brown color.
-
Workup (Steam Distillation): After the reflux period, cool the flask slightly and assemble a steam distillation apparatus. Steam distill the reaction mixture to remove any unreacted benzaldehyde. Continue until the distillate is no longer cloudy, then collect an additional ~50 mL.
-
Product Isolation: Cool the aqueous residue in the distillation flask. A solid mass should form. Decant the supernatant liquid.
-
Crude Purification: Dissolve the solid crude product in 500 mL of hot 95% ethanol. Add the decanted supernatant and an additional 500 mL of water to this hot solution.
-
Decolorization and Precipitation: Bring the solution to a boil and add 2 g of decolorizing carbon. Filter the hot solution through a fluted filter paper. Immediately acidify the hot filtrate with 6N HCl until it is acidic to Congo red paper.
-
Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Final Collection: Collect the crystals by suction filtration, wash with a small amount of cold aqueous ethanol, and dry. The expected product is cis-2,3-diphenylacrylic acid with a melting point of 172–173°C.[3]
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues in a Q&A format.
Problem: My reaction yield is very low or I obtained no product.
-
Possible Cause 1: Reagent Purity & Stoichiometry. Impurities, especially water, can severely hinder the reaction. Benzaldehyde is prone to air oxidation to benzoic acid.
-
Possible Cause 2: Ineffective Base Catalysis. The base may be old, hydrated, or insufficient to effectively generate the enolate.
-
Solution: Use anhydrous grade triethylamine or freshly fused and powdered anhydrous sodium acetate.[9] Ensure the stoichiometry of the base is correct relative to the phenylacetic acid.
-
-
Possible Cause 3: Suboptimal Reaction Conditions. The Perkin reaction often requires high temperatures to proceed at a reasonable rate.[9]
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Insufficient heating will result in an incomplete reaction. Conversely, excessive, uncontrolled heating can lead to decomposition and side products.
-
Problem: My final product is an oily substance, not a crystalline solid.
-
Possible Cause 1: Incomplete Removal of Starting Materials. Residual benzaldehyde or acetic anhydride can act as an impurity, preventing crystallization.
-
Solution: Be thorough with the steam distillation. This step is critical for removing volatile impurities like benzaldehyde that can interfere with purification.[3]
-
-
Possible Cause 2: Presence of Isomeric Mixture. The presence of the trans-isomer can sometimes form a eutectic mixture with the cis-isomer, which has a lower melting point and may appear oily.
-
Solution: During recrystallization, ensure slow cooling to allow for selective crystallization of the major isomer. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous successful batch.
-
Problem: The NMR spectrum shows a mixture of cis and trans isomers. How can I improve selectivity?
-
Possible Cause: Isomerization. As mentioned, the desired cis product is the kinetic product, while the trans isomer is thermodynamically more stable. Excessive heat or prolonged reaction times can cause the cis isomer to convert to the trans isomer.[4]
-
Solution 1 (Reaction Control): Adhere strictly to the recommended reaction time (e.g., 5 hours). Avoid unnecessarily long reflux periods. While high heat is needed, ensure it is controlled and not excessive.
-
Solution 2 (Purification): If a mixture is unavoidable, the isomers can often be separated by fractional crystallization. The cis and trans isomers typically have different solubilities in common solvents.[10] Experiment with different solvent systems (e.g., varying ratios of ethanol/water, or trying solvents like toluene or petroleum ether) to find conditions where one isomer crystallizes out preferentially.[11][12]
-
Problem: The reaction mixture turned into a dark, tarry polymer.
-
Possible Cause: Side Reactions. Aldehydes can be prone to polymerization, especially under basic conditions and heat.[13] Self-condensation of phenylacetic acid can also occur.
-
Solution: Ensure the base is not too strong; triethylamine is generally a good choice.[14] Add the reagents in the specified order and begin heating promptly. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) if starting materials are particularly sensitive.
-
Section 5: Summary of Optimization Parameters
The table below summarizes key variables and their impact on the synthesis.
| Parameter | Recommended Condition | Rationale & Impact on Yield and Stereoselectivity |
| Base | Anhydrous Triethylamine | A weak organic base that effectively catalyzes the reaction without promoting significant side reactions.[3][14] |
| Temperature | Gentle Reflux (~140-180°C) | Provides the necessary activation energy for condensation.[9] Overheating can cause decomposition and isomerization to the trans product.[4] |
| Reaction Time | ~5 hours | A balance between allowing the reaction to reach completion and minimizing the isomerization to the more stable trans isomer.[3] |
| Reagent Purity | Freshly purified/distilled | Critical for avoiding side reactions and achieving high yields. Water is particularly detrimental.[8] |
| Workup | Steam Distillation | Essential for removing volatile starting materials (benzaldehyde), which greatly simplifies the final purification steps.[3] |
References
-
Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). Available at: [Link]
-
Collegedunia. (n.d.). Perkin Reaction Mechanism: Detailed Explanation and Sample Questions. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Fieser, L. F. (1963). α-PHENYLCINNAMIC ACID. Organic Syntheses, 4, 777. Available at: [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]
-
Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Longdom Publishing. This is a duplicate of reference 1, providing mechanistic details on cis/trans formation. Available at: [Link]
-
Let's talk about chemistry. (2023, February 11). Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid [Video]. YouTube. [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
ChemBK. (n.d.). alpha-Phenylcinnamic acid. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]
-
Simion, A., et al. (2010). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 15(9), 6569-6580. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]
-
Clayden, J., & Westlund, N. (2000). Perkin review. Perkin 1, (24), 4221-4248. [Link]
-
Pace, R. D., & McWilliams, L. (2006). The Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple. Journal of the Arkansas Academy of Science, 60, 96-101. [Link]
-
Unacademy. (2023, January 16). Perkin condensation [Video]. YouTube. [Link]
-
Buckles, R. E., & Bremer, K. (1963). trans-o-NITRO-α-PHENYLCINNAMIC ACID. Organic Syntheses, 4, 722. Available at: [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
-
SATHEE JEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
Taylor, T. W. J., & Crawford, A. R. (1963). cis-STILBENE. Organic Syntheses, 4, 857. Available at: [Link]
-
ChemBK. (n.d.). alpha-Phenylcinnamic acid. This is a duplicate of reference 13. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Need help with the Perkin condensation reaction. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]
-
Gathungu, R. M., et al. (2017). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Analytical chemistry, 89(10), 5544–5551. [Link]
-
ResearchGate. (2017). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]
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Challenges in the characterization of (Z)-alpha-Phenylcinnamic acid
Technical Support Center: (Z)-alpha-Phenylcinnamic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who work with this versatile but challenging compound. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The inherent steric strain in the (Z)-isomer makes it susceptible to isomerization and presents unique challenges in synthesis, purification, and characterization that are not as prevalent with its more stable (E)-counterpart.
Section 1: Synthesis & Yield Optimization
The Perkin or Perkin-Doebner condensation is a common route to α-phenylcinnamic acid, but achieving high yields of the desired (Z)-isomer requires careful control over reagents and conditions.[1][2]
FAQ 1.1: My yield of (Z)-α-Phenylcinnamic acid is consistently low. What are the common pitfalls?
Low yields in this synthesis often trace back to one of four areas: reagent quality, reaction conditions, workup procedure, or competing side reactions.
-
Reagent Quality (The Usual Suspect):
-
Benzaldehyde: This is the most critical starting material. Benzaldehyde readily oxidizes in air to benzoic acid. The presence of benzoic acid will not participate in the desired reaction, effectively reducing the yield. It is imperative to use freshly purified benzaldehyde. A simple preparatory wash with 10% sodium carbonate solution to remove acidic impurities, followed by drying, is highly recommended.[3]
-
Anhydrous Conditions: The reaction relies on the formation of a mixed anhydride intermediate. The presence of water will hydrolyze the acetic anhydride and quench the reactive species. Ensure all reagents (especially triethylamine) and glassware are thoroughly dried.
-
-
Reaction Control:
-
Temperature & Time: The condensation requires heating to proceed, typically refluxing for several hours.[3] However, excessive heat or prolonged reaction times can promote the isomerization of the kinetic (Z)-product to the thermodynamically more stable (E)-isomer. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid over-running it.
-
-
Workup Procedure:
-
Hydrolysis and Precipitation: After the initial reflux, the reaction mixture is a complex collection of products and unreacted starting materials. The workup, involving hydrolysis of the anhydride followed by acidification, must be performed carefully. Adding the water for hydrolysis too quickly to the hot mixture can be hazardous and may lead to incomplete hydrolysis.[2] The final product is then precipitated by acidifying the aqueous solution. Ensure the pH is sufficiently low to fully protonate the carboxylate.
-
Protocol 1.1: Optimized Synthesis of (Z)-α-Phenylcinnamic Acid
This protocol is adapted from the robust procedure published in Organic Syntheses.[3]
-
Reagent Preparation: Purify 42.4 g (0.40 mol) of benzaldehyde by washing with two 20 mL portions of 10% sodium carbonate, then water. Dry over anhydrous magnesium sulfate.
-
Reaction Setup: In a 500-mL round-bottomed flask, combine the purified benzaldehyde, 54.6 g (0.40 mol) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Reflux: Gently reflux the mixture for 5 hours. The solution will turn a dark color.
-
Workup - Steam Distillation: After cooling slightly, configure the apparatus for steam distillation. Steam distill the mixture to remove unreacted benzaldehyde and other volatile components until the distillate is no longer cloudy.
-
Isolation: Cool the aqueous residue in the flask. Decant the aqueous solution from the solid product.
-
Initial Purification: Dissolve the solid in 500 mL of hot 95% ethanol. Add the previously decanted aqueous solution along with an additional 500 mL of water. Heat the mixture to boiling.
-
Decolorization & Precipitation: Add 2 g of decolorizing carbon and filter the hot solution. Immediately acidify the hot filtrate to Congo red with 6N hydrochloric acid.
-
Final Collection: Cool the solution in an ice bath to complete crystallization. Collect the crystals by suction filtration. The product can be further purified by recrystallization from aqueous ethanol to yield the pure (Z)-isomer, m.p. 172–173 °C.[3]
Caption: Workflow for the synthesis of this compound.
Section 2: Isomer Control & Purification
The greatest challenge after synthesis is often isolating the pure (Z)-isomer, as it can readily convert to the (E)-form.
FAQ 2.1: My final product is a mixture of (Z) and (E) isomers. How can I improve separation?
The two isomers have distinct physical properties that can be exploited for separation, primarily their differing solubility. The (Z)-isomer is generally less soluble than the (E)-isomer in common solvent systems.[4]
-
Fractional Crystallization: This is the most effective method. The key is to find a solvent system where the solubility difference is maximized. Aqueous ethanol is a good starting point.[3] When cooling a solution containing both isomers, the less soluble (Z)-isomer will crystallize first. The purity of the fractions should be monitored by TLC or ¹H NMR spectroscopy.
Protocol 2.1: Fractional Crystallization
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of boiling 95% ethanol.
-
Add Water: Slowly add hot water until the solution just begins to show persistent turbidity. Add a few drops of ethanol to redissolve and obtain a clear solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, without disturbing it. Slow cooling encourages the formation of well-defined crystals of the less soluble (Z)-isomer.
-
First Crop: Collect the first crop of crystals by filtration. This fraction will be highly enriched in the (Z)-isomer.
-
Second Crop: Cool the filtrate further in an ice bath to obtain a second crop. This fraction will be enriched in the (E)-isomer or will be a mixture.
-
Analysis: Analyze each fraction by measuring the melting point. The pure (Z)-isomer should melt sharply around 172-174 °C, while the (E)-isomer melts at 138-139 °C.[4] A broad melting range indicates a mixture.
FAQ 2.2: Why does my pure (Z)-isomer convert to the (E)-isomer over time?
This is a classic case of kinetic vs. thermodynamic control. The (Z)-isomer, where the two bulky phenyl groups are on the same side of the double bond, is sterically hindered and therefore less stable than the (E)-isomer.
Caption: Isomerization of the less stable (Z)-isomer to the (E)-isomer.
-
Driving Forces for Isomerization:
-
Prevention: To preserve the stereochemical integrity of your (Z)-α-phenylcinnamic acid, store it in an amber vial (or wrapped in foil), in a cool, dark place. For long-term storage, a freezer is recommended.
Section 3: Analytical Characterization & Troubleshooting
Unambiguous characterization is essential to confirm you have the correct isomer. Relying on a single data point can be misleading.
FAQ 3.1: How can I use ¹H NMR to definitively distinguish between the (Z) and (E) isomers?
While both isomers have complex aromatic regions, the key difference often lies in the chemical shifts of the phenyl protons due to the anisotropic effect of the nearby functional groups. In the (Z)-isomer, the cis-relationship of the phenyl group and the carboxylic acid can cause specific protons to be shielded or deshielded differently compared to the (E)-isomer. Lanthanide induced shift (LIS) studies have been used to definitively assign the stereochemistry by observing the downfield shift of specific protons upon addition of a shift reagent.[6] For routine analysis, comparing the entire spectral fingerprint to a verified reference spectrum is the most reliable method.
FAQ 3.2: My melting point is broad and lower than the literature value for the (Z)-isomer. What does this mean?
A sharp melting point is a strong indicator of purity. A broad melting range (e.g., 165-170 °C) strongly suggests your sample is impure. For α-phenylcinnamic acid, the most likely impurity is the (E)-isomer, which acts as a solute and causes melting point depression. Refer to the table below for literature values.
Data Summary: Key Analytical Differences
This table summarizes the key distinguishing features between the (Z) and (E) isomers of α-phenylcinnamic acid.
| Parameter | (Z)-α-Phenylcinnamic Acid | (E)-α-Phenylcinnamic Acid | Rationale for Difference |
| Melting Point | 172-174 °C[3][4][7] | 138-139 °C[4] | The (Z)-isomer generally packs into a more stable crystal lattice, requiring more energy to melt. |
| UV λmax (Ethanol) | 223, 280 nm[4] | 222, 289 nm[4] | The planarity and conjugation of the chromophore are slightly different, leading to shifts in absorption maxima. |
| Solubility | Less Soluble[4] | More Soluble[4] | Differences in crystal packing and intermolecular forces affect solubility. |
| ¹³C NMR (β-Carbon) | More shielded (upfield) | More deshielded (downfield) | In related cinnamic acids, the β-carbon is more deshielded due to resonance with the carbonyl group; this effect can be modulated by the α-phenyl substituent's orientation. |
Note: Spectroscopic values can vary slightly depending on the solvent and instrument used. Always compare against a known standard or reliable literature data.[8]
References
-
Buckles, R. E., & Bremer, K. (1963). α-PHENYLCINNAMIC ACID. Organic Syntheses, Coll. Vol. 4, 777. [Link]
-
Jahagirdar, D. V., Arbad, B. R., & Kachar, M. (1988). Acid Catalysed Isomerisation of Z-α-Phenylcinnamic Acids and Their Conversion to Isomeric Isoaurones. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 18(3), 291-303. [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-Phenylcinnamic acid, (Z)-. In PubChem Compound Database. Retrieved from [Link]
-
A Perkin Reaction: The Synthesis of E and Z-alpha-phenylcinnamic acid. (2016). ResearchGate. [Link]
-
ChemBK. (2024). alpha-Phenylcinnamic acid. Retrieved from [Link]
-
Nguyen, V.-H., et al. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances, 13, 1-25. [Link]
-
UCLA Department of Chemistry & Biochemistry. (n.d.). Cinnamic Acid - NMR Spectra. Retrieved from [Link]
-
Kim, S. M., et al. (2012). Supplementary Information: Transition metal-free, NaOtBu-O2–mediated one-pot cascade oxidation of allylic alcohols to α,β-unsaturated carboxylic acids. Green Chemistry. [Link]
- O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
-
National Center for Biotechnology Information. (n.d.). alpha-Phenylcinnamic acid, (E)-. In PubChem Compound Database. Retrieved from [Link]
-
Mol-Instincts. (n.d.). alpha-Phenylcinnamic acid 91-48-5 wiki. Retrieved from [Link]
-
DeTar, D. F. (1955). trans-o-NITRO-α-PHENYLCINNAMIC ACID. Organic Syntheses, Coll. Vol. 3, 641. [Link]
- Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
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- 7. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Stabilizing (Z)-α-Phenylcinnamic Acid in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for improving the stability of (Z)-α-Phenylcinnamic acid in solution. As a molecule with significant potential in pharmaceutical and chemical research, maintaining its isomeric purity is critical for reproducible and reliable experimental outcomes.
Introduction: The Challenge of (Z)-Isomer Stability
(Z)-α-Phenylcinnamic acid, like many compounds with geometric isomers, is susceptible to conversion to its more thermodynamically stable (E)-isomer. This isomerization, along with other degradation pathways, can be triggered by various environmental factors, leading to altered physicochemical properties and biological activity. This guide is designed to equip you with the knowledge and tools to mitigate these stability issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with (Z)-α-Phenylcinnamic acid in solution?
A1: The most significant stability issue is the isomerization of the (Z)-isomer to the more stable (E)-isomer. This conversion is often catalyzed by exposure to light (photoisomerization), heat, and acidic conditions. The (E)-isomer, or trans-isomer, is generally less sterically hindered and thus at a lower energy state, making this conversion thermodynamically favorable.[1]
Q2: How does light exposure affect the stability of my (Z)-α-Phenylcinnamic acid solution?
A2: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to overcome the activation barrier for rotation around the carbon-carbon double bond, leading to isomerization from the (Z) to the (E) form. In some cases, prolonged UV exposure can also lead to cycloaddition reactions, forming cyclobutane derivatives, especially in concentrated solutions.
Q3: What role does pH play in the stability of (Z)-α-Phenylcinnamic acid solutions?
A3: The pH of the solution can significantly influence the stability of α-Phenylcinnamic acid. Acidic conditions can catalyze the isomerization to the (E)-isomer. The pKa of (Z)-α-Phenylcinnamic acid (cis-form) is approximately 6.1 in 60% ethanol, while the (E)-isomer (trans-form) has a pKa of 4.8 in the same solvent system.[1] Working at a pH well above the pKa of both isomers can help maintain the carboxylate form, which may have different stability characteristics, but high pH can also promote other degradation pathways for phenolic compounds.[2][3]
Q4: Can the choice of solvent impact the stability of my compound?
A4: Absolutely. The polarity of the solvent can influence the rate of isomerization and other degradation reactions. While specific studies on (Z)-α-Phenylcinnamic acid are limited, for related compounds, solvent choice is a critical factor. It is advisable to perform preliminary stability studies in a few selected solvents relevant to your application.
Q5: Are there any visual cues that indicate my (Z)-α-Phenylcinnamic acid solution has degraded?
A5: While visual inspection is not a definitive method, any change in the color or clarity of your solution, or the formation of a precipitate, could indicate degradation. However, significant isomerization can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the isomeric purity and stability of your solution.
Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of (Z)-α-Phenylcinnamic acid solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas for the (Z)-isomer in HPLC). | 1. Ongoing isomerization in the prepared solution. 2. Exposure of the sample to light during preparation or in the autosampler. 3. Inappropriate solvent or pH of the mobile phase. | 1. Prepare solutions fresh before each experiment. 2. Use amber vials or cover clear vials with aluminum foil.[4] 3. Ensure the mobile phase is optimized for isomer separation and stability. |
| Appearance of a new, significant peak in the chromatogram over time. | 1. Isomerization to the (E)-isomer. 2. Formation of other degradation products (e.g., from oxidation or hydrolysis). | 1. Confirm the identity of the new peak by comparing its retention time with a standard of the (E)-isomer. 2. Conduct a forced degradation study to identify potential degradation products.[5][6][7] |
| Low recovery of the (Z)-isomer after storage. | 1. Inappropriate storage temperature. 2. Exposure to light during storage. 3. Oxidative degradation. | 1. Store solutions at a low temperature (e.g., 2-8 °C), and consider storing in a frozen state for long-term stability. 2. Store in a dark location or in light-protective containers.[4] 3. Consider degassing solvents and purging containers with an inert gas (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Handling and Storage of (Z)-α-Phenylcinnamic Acid Solutions
This protocol provides best practices for preparing and storing solutions to minimize degradation.
Materials:
-
(Z)-α-Phenylcinnamic acid solid
-
High-purity solvent (e.g., HPLC-grade acetonitrile, methanol, or ethanol)
-
Amber glass vials with PTFE-lined caps
-
Volumetric flasks (amber glass recommended)
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation:
-
Work in an area with minimal direct light exposure. Use a fume hood with the sash lowered to reduce light.
-
Accurately weigh the desired amount of (Z)-α-Phenylcinnamic acid solid.
-
Dissolve the solid in the chosen solvent in an amber volumetric flask.
-
If necessary, use sonication to aid dissolution, but avoid excessive heating.
-
-
Storage:
-
For short-term storage (up to 24 hours), keep the solution at 2-8 °C in a tightly sealed amber vial.
-
For long-term storage, aliquot the solution into amber vials, purge with an inert gas (e.g., argon or nitrogen) before capping, and store at -20 °C or below.
-
Before use, allow the frozen solution to thaw completely at room temperature, protected from light. Vortex briefly to ensure homogeneity.
-
-
Handling During Experiments:
-
Use amber autosampler vials for HPLC analysis. If clear vials must be used, cover them with aluminum foil.
-
Minimize the time the solution is at room temperature and exposed to ambient light.
-
Protocol 2: Stability-Indicating HPLC Method for Isomer Separation
This protocol outlines a general approach for developing an HPLC method to separate and quantify (Z)- and (E)-α-Phenylcinnamic acid.
Instrumentation:
-
HPLC system with a UV or Diode-Array Detector (DAD)[8]
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Adjust the ratio and gradient to achieve optimal separation. A starting point could be a gradient from 30% B to 70% B over 20 minutes.
Procedure:
-
Wavelength Selection: Determine the optimal wavelength for detection by running a UV scan of both isomers. A wavelength around 280-290 nm is often suitable for cinnamic acid derivatives.[1]
-
Method Development:
-
Inject a standard of the (E)-isomer to determine its retention time.
-
Inject a sample of the (Z)-isomer to determine its retention time and check for any initial presence of the (E)-isomer.
-
Prepare a mixed sample to confirm baseline separation of the two isomers.
-
Optimize the mobile phase composition and gradient to achieve a resolution of >1.5 between the (Z) and (E) peaks.
-
-
Quantification:
-
Create a calibration curve for the (Z)-isomer using standards of known concentrations.
-
The percentage of the (Z)-isomer remaining in a stability sample can be calculated by comparing its peak area to the initial peak area (T=0) or by using the calibration curve.
-
Protocol 3: Forced Degradation (Stress Testing) Study
This protocol, based on ICH Q1B guidelines, is designed to identify potential degradation products and pathways.[9][10][11]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time points due to potentially faster degradation. Neutralize before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solution in an oven at a high temperature (e.g., 70 °C), protected from light.
-
Photostability:
-
Expose the solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]
-
A control sample should be wrapped in aluminum foil to shield it from light and kept under the same temperature conditions.
-
Analysis:
-
Analyze the stressed samples by the developed stability-indicating HPLC method at various time points.
-
Aim for 5-20% degradation to ensure that secondary degradation products are not the primary species observed.[6]
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Visualizing Stability Concepts
To better understand the processes involved, the following diagrams illustrate the key concepts.
Caption: Isomerization and degradation pathways of (Z)-α-Phenylcinnamic acid.
Caption: Experimental workflow for assessing the stability of (Z)-α-Phenylcinnamic acid.
References
-
Stability Studies. (n.d.). FDA Guidelines for Photostability Testing: A Step-by-Step Guide. Retrieved from [Link]
-
ICH. (2003). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved from [Link]
-
ChemBK. (2024, April 9). alpha-Phenylcinnamic acid. Retrieved from [Link]
-
Merck Index. (n.d.). alpha-Phenylcinnamic Acid. In RSC - The Merck Index online. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
-
Deokate, U. A., & Gorde, A. M. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Verma, A., et al. (2022). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2). Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ResearchGate. (2016, December 7). How to separate E and Z isomers?. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Phenylcinnamic acid, (E)-. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Phenylcinnamic acid, (Z)-. Retrieved from [Link]
-
RSC Publishing. (n.d.). Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of «alpha»-Phenylcinnamic acid (CAS 3368-16-9). Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
NIST. (n.d.). α-Phenylcinnamic acid. In NIST WebBook. Retrieved from [Link]
-
LookChem. (n.d.). alpha-Phenylcinnamic acid 91-48-5 wiki. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]
-
NIH. (n.d.). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. Retrieved from [Link]
-
ResearchGate. (2016, September 18). The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. Retrieved from [Link]
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Technical Support Center: High-Yield Synthesis of (Z)-alpha-Phenylcinnamic Acid Derivatives
Welcome to the technical support center for the synthesis of (Z)-alpha-phenylcinnamic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, ensuring high yields and stereoselectivity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Understanding the Core Synthesis: The Perkin & Erlenmeyer-Plöchl Reactions
The synthesis of α-phenylcinnamic acids is most commonly achieved through a variation of the Perkin reaction or the closely related Erlenmeyer-Plöchl synthesis.[1] Both reactions involve the condensation of an aromatic aldehyde with phenylacetic acid (or its derivatives) in the presence of a base and acetic anhydride.
The key to a successful synthesis lies in controlling the formation of the desired (Z)-isomer, where the two phenyl groups are on the same side of the double bond. This is often the kinetic product, but isomerization to the more thermodynamically stable (E)-isomer can occur under the reaction conditions.
Generalized Reaction Mechanism
The reaction proceeds through several key steps:
-
Enolate Formation: A base (commonly triethylamine or sodium acetate) deprotonates phenylacetic acid in the presence of acetic anhydride, forming an enolate.
-
Aldol Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol adduct undergoes dehydration to form the α,β-unsaturated double bond.
-
Hydrolysis: Subsequent hydrolysis yields the final α-phenylcinnamic acid product.
Caption: Generalized workflow of the Perkin-type reaction for α-phenylcinnamic acid synthesis.
Troubleshooting Guide: From Low Yields to Isomer Contamination
This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly identify the issue, understand the cause, and implement a solution.
Q1: My reaction yielded very little or no solid product. What went wrong?
Possible Causes & Solutions:
-
Cause 1: Wet Reagents or Glassware. The Perkin condensation is highly sensitive to moisture. Acetic anhydride will rapidly hydrolyze in the presence of water, and the base can be quenched.
-
Solution: Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous reagents. Sodium acetate, if used, should be freshly fused.[2]
-
-
Cause 2: Inactive Aldehyde. Aromatic aldehydes can oxidize to benzoic acids upon prolonged exposure to air.
-
Solution: Use freshly distilled or purified benzaldehyde. A simple wash with a 10% sodium carbonate solution can remove acidic impurities.
-
-
Cause 3: Incorrect Reaction Temperature. While the reaction requires heat, excessively high temperatures can promote the formation of resin-like side products and decomposition.[3]
Caption: Decision workflow for troubleshooting low product yield.
Q2: The final product is a mixture of (Z) and (E) isomers. How can I improve the selectivity for the (Z)-isomer?
Possible Causes & Solutions:
-
Cause 1: Prolonged Reaction Time or High Temperature. The (Z)-isomer is often the kinetically favored product. Extended reaction times or excessive heat can provide the energy needed for isomerization to the more thermodynamically stable (E)-isomer.[6]
-
Solution: Monitor the reaction progress by TLC. Once the starting materials are consumed, proceed with the workup. Avoid unnecessarily long reflux times.
-
-
Cause 2: Choice of Base. The base can influence the stereochemical outcome. Triethylamine is commonly used and often gives good results.[7]
-
Solution: If using sodium acetate, ensure it is anhydrous. Compare the results with triethylamine as the base to see if selectivity improves.
-
Q3: My reaction mixture turned into a dark, intractable tar.
Possible Causes & Solutions:
-
Cause 1: Aldehyde Self-Condensation. In the presence of a base, some aromatic aldehydes can undergo self-condensation or polymerization, especially those with electron-donating groups.[8]
-
Solution: Add the aldehyde slowly to the reaction mixture at a slightly elevated temperature to ensure it reacts with the enolate as it is added. Using a less reactive base might also help.
-
-
Cause 2: Impure Starting Materials. Impurities in the starting materials can act as catalysts for polymerization.
-
Solution: Ensure high-purity starting materials are used. Refer to the purification procedures mentioned in Q1.
-
Q4: I have a mixture of isomers. What is the best way to purify the (Z)-isomer?
Possible Causes & Solutions:
-
Method 1: Recrystallization. The (Z) and (E) isomers often have different solubilities in common solvents, allowing for separation by fractional crystallization.
-
Procedure: A common method involves dissolving the crude product in hot ethanol and then adding water until the solution becomes cloudy. Upon cooling, one isomer may preferentially crystallize.[9] Experiment with different solvent systems (e.g., ethanol/water, ether/petroleum ether) to optimize the separation.
-
-
Method 2: Preparative HPLC. For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
| Parameter | (Z)-Isomer | (E)-Isomer | Reference |
| Melting Point | ~138-139°C | ~172-174°C | [9] |
| Solubility | Generally more soluble | Generally less soluble | [12] |
| Thermodynamic Stability | Less stable | More stable | [6] |
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use substituted benzaldehydes or phenylacetic acids? Yes, this reaction is versatile. However, be aware that substituents can affect reaction rates and yields. Aldehydes with electron-donating groups may lead to lower yields, while those with electron-withdrawing groups often react well.[8][13]
-
FAQ 2: What are the key considerations for scaling up this reaction? Scaling up a reaction is not as simple as multiplying the quantities of reagents. Key factors to consider include:
-
Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, making it harder to dissipate heat from an exothermic reaction. This can lead to runaway reactions.[14]
-
Mixing: Ensuring efficient mixing in a large reactor is crucial for maintaining a homogeneous reaction mixture and preventing localized overheating.
-
Reaction Time: Heat-up and cool-down cycles are longer in larger vessels, which may affect product stability and isomer ratios.[15]
-
-
FAQ 3: Are there alternative methods to synthesize these compounds? Yes, other methods include the Wittig reaction and Heck coupling, which are particularly useful for synthesizing stilbene derivatives.[16][17] However, for α-phenylcinnamic acids specifically, the Perkin-type condensation is often the most direct route.
Detailed Experimental Protocol (Example)
This protocol is a representative example for the synthesis of (Z)-α-Phenylcinnamic Acid.
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
Hydrochloric acid (6N)
-
Deionized water
Procedure:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine benzaldehyde (0.40 mole), phenylacetic acid (0.40 mole), 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently heat the mixture to reflux using an oil bath and maintain reflux for 5 hours.
-
After cooling, carefully add 100 mL of water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
Perform a steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is no longer cloudy.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water (including the decanted solution from the previous step) to the hot solution.
-
Heat the mixture to boiling and add decolorizing carbon. Filter the hot solution.
-
Immediately acidify the hot filtrate with 6N hydrochloric acid.
-
Cool the solution to induce crystallization. Collect the crystals by suction filtration.
-
The product can be further purified by recrystallization from aqueous ethanol to yield the desired (Z)-α-phenylcinnamic acid.
References
-
ResearchGate. (2016). The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. [Link]
-
The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. [Link]
-
SciSpace. (2017). Synthetic approaches toward stilbenes and their related structures. [Link]
-
Profolus. (2025). How to optimize the synthesis process of cinnamic derivatives?. [Link]
-
Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. [Link]
-
Organic Syntheses. α-ACETAMINOCINNAMIC ACID. [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]
-
Organic Syntheses. m-NITROCINNAMIC ACID. [Link]
-
CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. [Link]
-
ResearchGate. (2025). On the Mechanism of a Modified Perkin Condensation Leading to a-Phenylcinnamic Acid Stereoisomers – Experiments and Molecular Modelling. [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
-
ResearchGate. (n.d.). Preparation of the Z, Z-stilbene. [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. [Link]
-
YouTube. (2016). Making Cinnamic Acid. [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
-
Chemistry Online. (2022). Synthesis of cinnamic acid. [Link]
-
Journal of Chemical Education. (1950). The Use of the Perkin Reaction in Organic Chemistry Classes. [Link]
-
Wikipedia. (n.d.). Perkin reaction. [Link]
-
ResearchGate. (n.d.). The modified Perkin condensation. [Link]
-
PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. [Link]
-
ResearchGate. (n.d.). The most used reactions in the synthesis of cinnamic acid and its derivatives. [Link]
-
ResearchGate. (2016). The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
-
ResearchGate. (2025). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. [Link]
-
ResearchGate. (2016). The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. [Link]
-
PubMed Central. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
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Technical Support Center: Scaling Up the Production of (Z)-alpha-Phenylcinnamic Acid
Welcome to the technical support center for the synthesis and scale-up of (Z)-alpha-Phenylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production. Here, we will delve into the underlying chemistry, provide detailed protocols, and offer troubleshooting solutions to common challenges encountered during laboratory and pilot-plant scale synthesis.
Introduction to this compound Synthesis
This compound is a crucial intermediate in the synthesis of various organic compounds. Its stereoselective synthesis is of paramount importance, and the Perkin reaction is a widely employed method for this purpose.[1][2] This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an acid anhydride, like acetic anhydride, in the presence of a weak base.[3][4]
Another significant route is the Erlenmeyer-Plöchl reaction, which proceeds via an azlactone intermediate.[5][6] This method involves the reaction of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a base.[7][8] The resulting azlactone can then be hydrolyzed to yield the desired α,β-unsaturated acid.[9][10]
This guide will focus on the Perkin-type synthesis using phenylacetic acid and benzaldehyde, as it is a common and effective method for producing this compound.[11][12]
Reaction Overview: Perkin-Type Synthesis
The synthesis of this compound via a Perkin-type reaction involves the condensation of benzaldehyde with phenylacetic acid using acetic anhydride and triethylamine. The reaction typically yields the (Z)-isomer as the major product.[3][11]
Sources
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Validation & Comparative
A Comparative Guide to the Biological Activity of (Z)- vs. (E)-alpha-Phenylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the geometric isomers of alpha-phenylcinnamic acid, (Z)- and (E)-2,3-diphenylacrylic acid. While direct comparative biological data is notably sparse in publicly accessible literature, this document synthesizes the available information, outlines the critical importance of stereoisomerism in this context, and provides robust experimental frameworks for researchers to conduct their own comparative analyses.
Introduction: The Significance of Stereochemistry
Alpha-Phenylcinnamic acid is an aromatic carboxylic acid possessing an α,β-unsaturated system and two phenyl substituents. The spatial arrangement of these phenyl groups around the carbon-carbon double bond gives rise to two distinct geometric isomers: (Z) and (E). In biological systems, molecular geometry is paramount. The three-dimensional shape of a molecule dictates its ability to interact with chiral environments like enzyme active sites and cellular receptors.[1] Even subtle differences between isomers, such as in the case of (Z)- and (E)-alpha-phenylcinnamic acid, can lead to vastly different pharmacological, metabolic, and toxicological profiles.[2][3]
This guide addresses the known biological activities associated with alpha-phenylcinnamic acid and underscores the scientific imperative to evaluate each isomer independently. The lack of specific comparative data represents a significant knowledge gap and a compelling opportunity for novel research.
Physicochemical Properties and Synthesis
The distinct geometries of the (Z) and (E) isomers result in different physical properties, which can influence their solubility, stability, and pharmacokinetic behavior.
Table 1: Physicochemical Properties of (Z)- and (E)-alpha-Phenylcinnamic Acid Isomers
| Property | (Z)-alpha-Phenylcinnamic Acid (cis) | (E)-alpha-Phenylcinnamic Acid (trans) |
| Synonyms | cis-2,3-Diphenylacrylic acid | trans-2,3-Diphenylacrylic acid |
| CAS Number | 91-47-4 (representative)[4] | 91-48-5[5] |
| Molecular Formula | C₁₅H₁₂O₂[4] | C₁₅H₁₂O₂[5] |
| Molecular Weight | 224.25 g/mol [4] | 224.25 g/mol [5] |
| Appearance | Crystalline solid | White to light yellow powder[5] |
| Melting Point | ~174 °C | ~172-174 °C |
Note: Physicochemical data can vary slightly based on the source and purity.
Synthesis Overview: The Perkin Reaction
A common route to synthesize alpha-phenylcinnamic acid is the Perkin reaction, which involves the condensation of benzaldehyde and phenylacetic acid in the presence of a base like triethylamine and acetic anhydride.[6] This reaction can produce a mixture of (E) and (Z) isomers, necessitating subsequent purification and separation steps, such as fractional crystallization, to isolate the desired isomer for biological testing.
Caption: General workflow of the Perkin reaction for synthesizing α-Phenylcinnamic acid.
Known Biological Activities of alpha-Phenylcinnamic Acid
Cinnamic acid and its derivatives are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[7][8] Research into alpha-phenylcinnamic acid has primarily focused on its potential as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in cancer progression.
Enzyme Inhibition: A Key Therapeutic Target
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens and estrogens.[9][10] In hormone-dependent cancers like prostate and breast cancer, AKR1C3 is often overexpressed. It facilitates the production of testosterone and estradiol, which fuel tumor growth.[11][12] Furthermore, AKR1C3 is implicated in the development of resistance to standard chemotherapies and newer anti-androgen treatments.[10][13]
Inhibition of AKR1C3 is therefore a highly attractive strategy for cancer therapy.[11] Alpha-phenylcinnamic acid has been identified as a selective non-steroidal inhibitor of AKR1C3. However, the literature often does not specify which isomer, (Z) or (E), was used for these studies, or if a racemic mixture was tested. This is a critical omission, as the two isomers will present different three-dimensional profiles to the enzyme's active site, likely resulting in different binding affinities and inhibitory potencies.
The structural difference is significant:
-
In the (E)-isomer , the two large phenyl groups are on opposite sides of the double bond, creating a more linear, extended conformation.
-
In the (Z)-isomer , the two phenyl groups are on the same side, leading to a more sterically hindered and bent conformation.
This geometric variance is hypothesized to be a key determinant of selective and potent binding to the AKR1C3 active site.
Caption: Role of AKR1C3 in cancer and its inhibition by α-Phenylcinnamic acid.
Anticancer and Cytotoxic Potential
Beyond specific enzyme inhibition, various cinnamic acid derivatives have demonstrated broader cytotoxic effects against cancer cell lines, often by inducing apoptosis (programmed cell death).[14] For instance, cinnamic acid has been shown to induce apoptosis in breast cancer cells through the TNFA-TNFR1 signaling pathway.[15] It has also shown antiproliferative activity against melanoma cells.[16]
A direct comparative study on the anti-invasive properties of cis- and trans- cinnamic acid in lung adenocarcinoma cells found that the cis- isomer was more potent.[17] While this study was not on the alpha-phenyl derivative, it provides a strong rationale for investigating the isomers of alpha-phenylcinnamic acid separately, as a similar trend in potency is plausible.
Recommended Experimental Protocols for Comparative Analysis
To address the existing knowledge gap, this section provides detailed, self-validating protocols for directly comparing the biological activities of (Z)- and (E)-alpha-Phenylcinnamic acid.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is fundamental for assessing the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Objective: To determine and compare the IC₅₀ (half-maximal inhibitory concentration) values of (Z)- and (E)-alpha-Phenylcinnamic acid on a relevant cancer cell line (e.g., 22Rv1 prostate cancer cells, which overexpress AKR1C3).
Materials:
-
This compound and (E)-alpha-Phenylcinnamic acid
-
Target cancer cell line (e.g., 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of each isomer in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from low micromolar to millimolar (e.g., 1 µM to 2 mM).
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of each isomer. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value for each isomer.
In Vitro AKR1C3 Enzyme Inhibition Assay
This spectrophotometric assay directly measures the ability of the isomers to inhibit the enzymatic activity of recombinant human AKR1C3.
Objective: To determine and compare the IC₅₀ values of (Z)- and (E)-alpha-Phenylcinnamic acid for the inhibition of AKR1C3 activity.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
9,10-Phenanthrenequinone (PQ, substrate)[9]
-
Tris-HCl or phosphate buffer (e.g., pH 7.4)
-
(Z)- and (E)-alpha-Phenylcinnamic acid isomers
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of each isomer in DMSO. Prepare working solutions of AKR1C3, NADPH, and PQ in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, a fixed concentration of NADPH (e.g., 400 µM), and varying concentrations of the test isomer.
-
Pre-incubation: Add the AKR1C3 enzyme to the wells and pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, PQ (e.g., 40 µM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). This decrease corresponds to the oxidation of NADPH during the reduction of PQ.
-
Control Reactions: Run control reactions including a "no inhibitor" control (to measure 100% enzyme activity) and a "no enzyme" control (to check for non-enzymatic NADPH oxidation).
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the inhibitor concentration and calculate the IC₅₀ value for each isomer.
Caption: Experimental workflow for the in vitro AKR1C3 inhibition assay.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 2: Hypothetical Data Summary for Comparative Biological Activity
| Biological Assay | Target | This compound | (E)-alpha-Phenylcinnamic Acid | Reference Compound |
| Cytotoxicity | 22Rv1 Cells | IC₅₀: [Experimental Value] µM | IC₅₀: [Experimental Value] µM | Doxorubicin: IC₅₀: [Value] µM |
| Enzyme Inhibition | AKR1C3 | IC₅₀: [Experimental Value] µM | IC₅₀: [Experimental Value] µM | Flufenamic Acid: IC₅₀: [Value] µM |
This table should be populated with experimentally derived data.
Conclusion and Future Directions
The geometric isomerism of alpha-phenylcinnamic acid is a critical, yet understudied, factor in its biological activity. While the compound is a known inhibitor of the key oncological target AKR1C3, the relative potencies of the (Z) and (E) isomers have not been clearly delineated in the literature. Based on structure-activity relationships seen in other cinnamic acid derivatives, it is highly probable that one isomer will exhibit significantly greater potency than the other.[18][19]
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct a rigorous comparative analysis. Such studies are essential for:
-
Elucidating the precise structure-activity relationship (SAR) for AKR1C3 inhibition.
-
Identifying the more potent isomer for further development as a lead compound in cancer therapeutics.
-
Avoiding potential confounding results that arise from using undefined isomer mixtures.
Future research should prioritize the separate synthesis, purification, and biological evaluation of (Z)- and (E)-alpha-Phenylcinnamic acid across a range of cancer cell lines and enzymatic assays. This fundamental work is a prerequisite for unlocking the full therapeutic potential of this promising class of molecules.
References
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Brozic, P., et al. (2008). Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3). Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Penning, T. M. (2015). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
Rižner, T. L., et al. (2013). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PLoS One. Available at: [Link]
-
Pippione, A. C., et al. (2022). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. International Journal of Molecular Sciences. Available at: [Link]
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Potluri, H., et al. (2024). Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader. RSC Medicinal Chemistry. Available at: [Link]
-
Kafka, M., et al. (2020). Inhibitory activities towards AKR1C3 of three compounds designated... ResearchGate. Available at: [Link]
-
Hsieh, C. T., et al. (2013). Effects of cis-CA and trans-CA on the enzymatic activity (A) and mRNA... ResearchGate. Available at: [Link]
-
Tian, J., et al. (2022). Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. Molecules. Available at: [Link]
-
Wang, X., et al. (2023). Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Mphahlele, M. J., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]
-
Shany, S., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. (2026). alpha-Phenylcinnamic acid, (Z)-. PubChem. Available at: [Link]
-
Grienke, U., et al. (2022). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules. Available at: [Link]
-
De, P., et al. (2011). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Journal of Experimental Therapeutics and Oncology. Available at: [Link]
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In-silico and In-vitro Comparative Study of Compounds from Phoenix sylvestris Roxb. For Alpha- Amylase Enzyme Inhibition Involved in Diabetes Mellitus. (2021). ResearchGate. Available at: [Link]
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Singh, S. P., et al. (2014). Stereochemistry and its Role in Drug Design. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Cabral, L. S., et al. (2015). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Adisakwattana, S., et al. (2009). A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem. (2026). alpha-Phenylcinnamic acid, (E)-. PubChem. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for (Z)-alpha-Phenylcinnamic Acid
Executive Summary
This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to (Z)-alpha-Phenylcinnamic acid. In pharmaceutical development, rigorous method validation is not merely a regulatory formality but the bedrock of data integrity, ensuring the quality, safety, and efficacy of the final drug product. The primary analytical challenge for alpha-Phenylcinnamic acid is the presence of its geometric isomer, (E)-alpha-Phenylcinnamic acid, demanding methods with high specificity. This document critically evaluates High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and other ancillary techniques, grounding all recommendations and protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.
The Imperative for Validated, Isomer-Specific Analytical Methods
This compound is a key organic intermediate whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of its geometric (E)-isomer can lead to unwanted side products, altered pharmacological activity, and potential toxicity. Therefore, an analytical method is not fit for purpose unless it can unambiguously separate and accurately quantify the (Z)-isomer in the presence of its (E)-isomer and other potential impurities or degradants.
Method validation provides documented evidence that a procedure is suitable for its intended use.[1][2] This process is essential for regulatory submissions and ensures the reliability and consistency of data throughout the drug development lifecycle.[3]
The Regulatory Landscape: Adherence to ICH Q2(R2) Guidelines
The validation of analytical procedures is governed by harmonized international guidelines, primarily from the ICH. The recently updated ICH Q2(R2) guideline, along with its companion document ICH Q14 on Analytical Procedure Development, provides a comprehensive framework for method validation.[4][5][6][7] These guidelines advocate for a more scientific, risk-based, and lifecycle-oriented approach to analytical procedures, moving beyond a simple checklist to a continuous process of ensuring a method's fitness for purpose.[3]
The core performance characteristics that must be evaluated during validation are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8][9] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[5][10] |
| Accuracy | The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[8][11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][14] |
Diagram: Analytical Procedure Lifecycle
This diagram illustrates the continuous nature of analytical method management as envisioned by the ICH Q14/Q2(R2) framework.
Caption: The lifecycle approach to analytical methods.
Comparative Analysis of Chromatographic Methods
For a molecule like this compound, chromatography is the only viable approach for achieving the required specificity to separate geometric isomers.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Causality Behind Experimental Choice: Reverse-phase HPLC is the premier technique for this analysis. This compound is a non-volatile compound with a strong UV chromophore due to its conjugated system of phenyl rings and a carboxylic acid group, making it ideally suited for UV detection. A C18 stationary phase provides the necessary hydrophobicity to retain the molecule, and careful optimization of the mobile phase (typically an acidified water/acetonitrile or water/methanol mixture) allows for excellent resolution of the (Z) and (E) isomers.
Mandatory Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Experimental Protocol: Validation of an HPLC-UV Method
-
System Suitability: Before any validation run, inject a standard solution (e.g., 100 µg/mL) six times. The system is suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%, the theoretical plates are > 2000, and the tailing factor is ≤ 2.0.
-
Specificity (including Forced Degradation):
-
Inject a blank (mobile phase), a placebo (if in a formulation), a solution of the (E)-isomer, a solution of the (Z)-isomer, and a mixed solution to demonstrate resolution.
-
Analyze samples from forced degradation studies (see Section 4). The method is specific if the this compound peak is resolved from all degradant and impurity peaks with a resolution of > 2.0.
-
Use a Diode-Array Detector (DAD) to assess peak purity. The peak purity angle should be less than the purity threshold for the stressed samples.[9]
-
-
Linearity: Prepare a series of at least five concentrations of this compound, for example, from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the tested linearity levels (e.g., 50-150 µg/mL).[10]
-
Accuracy:
-
Perform spike recovery studies. For a drug substance, this can be done by comparing the results to a highly pure reference standard.
-
For a drug product, spike a placebo blend with known amounts of this compound at three levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[11]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration. Acceptance Criterion: %RSD ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The %RSD for the combined data should meet the acceptance criteria.[14]
-
-
Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Validate the LOQ by analyzing samples at this concentration and confirming acceptable precision and accuracy.
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Data Summary: HPLC Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| System Suitability | %RSD < 2.0%, Tailing Factor ≤ 2.0 |
| Specificity | Baseline resolution (R > 2.0) from all potential interferents |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean Recovery: 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | S/N ratio ≈ 10; demonstrate precision and accuracy |
| Robustness | System suitability passes under all varied conditions |
Gas Chromatography (GC): A Conditional Alternative
Causality Behind Experimental Choice: GC is a powerful separation technique, but it is restricted to thermally stable and volatile compounds.[15] Carboxylic acids like alpha-Phenylcinnamic acid have low volatility and tend to exhibit poor peak shape due to adsorption. Therefore, a chemical derivatization step, such as silylation to form a trimethylsilyl (TMS) ester, is mandatory.[16] While a study has shown excellent baseline separation of silylated alpha-phenylcinnamic acid isomers via GC-MS, this extra step introduces complexity and potential sources of error.[16][17]
Comparison: HPLC vs. GC for this compound
| Feature | HPLC | Gas Chromatography (GC) |
| Sample Preparation | Simple dissolution | Mandatory derivatization (e.g., silylation) |
| Specificity | Excellent isomer separation | Excellent isomer separation post-derivatization |
| Robustness | High | Lower; sensitive to derivatization reaction completeness and moisture |
| Instrumentation | Standard laboratory equipment | Requires GC, often with a mass spectrometer (MS) for confirmation |
| Recommendation | Primary, recommended method | Alternative, confirmatory method; more complex |
Forced Degradation: Proving a Method is Stability-Indicating
A cornerstone of validation for purity and assay methods is proving they are "stability-indicating." This is achieved through forced degradation (or stress testing) studies, where the drug substance is exposed to harsh conditions to intentionally produce degradants.[2][18][19] The analytical method must then prove its ability to separate the intact API from these newly formed products.
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A-Comparative-Spectroscopic-Analysis-of-cis--and-trans-2,3-Diphenylacrylic-Acid-Isomers
In the realm of stereochemistry, the distinct spatial arrangements of atoms in isomeric molecules give rise to unique physical and chemical properties. This guide provides an in-depth spectroscopic comparison of the geometric isomers, cis- and trans-2,3-diphenylacrylic acid (also known as (Z)- and (E)-α-phenylcinnamic acid). Understanding the nuanced differences in their spectral signatures is paramount for researchers in organic synthesis, materials science, and drug development for accurate structural elucidation and quality control.
This guide will delve into the theoretical underpinnings and practical applications of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy to differentiate between these two isomers. We will explore how the steric and electronic effects inherent to their cis and trans configurations manifest in their respective spectra, supported by experimental data and detailed protocols.
The Structural Dichotomy: Steric Hindrance and Conjugation
The fundamental difference between trans- and cis-2,3-diphenylacrylic acid lies in the orientation of the two phenyl groups and the carboxylic acid moiety around the carbon-carbon double bond. The trans isomer, being the more thermodynamically stable of the two, adopts a more planar conformation, which allows for effective π-orbital overlap and extended conjugation across the molecule.[1]
Conversely, the cis isomer experiences significant steric hindrance due to the proximity of the two bulky phenyl groups on the same side of the double bond.[2] This steric strain forces the phenyl rings out of coplanarity with the acrylic acid backbone, thereby disrupting the extended conjugation. This key structural difference is the primary determinant of the distinct spectroscopic properties observed for each isomer.
Synthesis and Isomerization Workflow
The synthesis of 2,3-diphenylacrylic acid is commonly achieved via the Perkin reaction, an aldol-type condensation between an aromatic aldehyde (benzaldehyde) and an acid anhydride (phenylacetic anhydride) in the presence of a weak base.[3][4] This reaction typically yields the more stable trans isomer as the major product. The less stable cis isomer can then be obtained through photochemical isomerization of the trans isomer by exposing a solution of the compound to ultraviolet (UV) light.[5][6] This process excites the π-electrons of the double bond, allowing for rotation and subsequent relaxation to a mixture of cis and trans isomers, from which the cis isomer can be isolated.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy: Probing the Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The differences in the chemical environments of the protons and carbons in the cis and trans isomers of 2,3-diphenylacrylic acid lead to distinct and predictable variations in their NMR spectra.
The Anisotropic Effect in ¹H NMR
A key distinguishing feature in the ¹H NMR spectra of these isomers is the chemical shift of the vinyl proton. In the trans isomer, the vinyl proton is situated in the deshielding region of the adjacent phenyl ring's diamagnetic anisotropy cone.[7][8][9][10] This effect, coupled with the electron-withdrawing nature of the carboxylic acid group, results in a downfield chemical shift for the vinyl proton.
In the cis isomer, the steric hindrance forces the phenyl rings to twist out of the plane of the double bond. This altered geometry places the vinyl proton in a more shielded environment relative to the trans isomer, causing its signal to appear at a more upfield position.
Comparative NMR Data
| Compound | ¹H NMR (Vinyl H, δ ppm) | ¹³C NMR (C=O, δ ppm) | ¹³C NMR (C=C, δ ppm) |
| trans-2,3-Diphenylacrylic Acid | ~7.5 - 7.8 | ~168 - 172 | ~128 - 145 |
| cis-2,3-Diphenylacrylic Acid | ~6.9 - 7.2 | ~167 - 171 | ~127 - 144 |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. While both isomers share the same functional groups, their different symmetries and steric environments lead to subtle but measurable differences in their IR spectra.
The C=C stretching vibration in the trans isomer is typically observed at a slightly higher wavenumber and is more intense compared to the cis isomer. This is because the greater planarity and symmetry of the trans isomer allow for a more efficient change in dipole moment during the stretching vibration. Additionally, the out-of-plane C-H bending vibrations in the aromatic rings can differ, providing further diagnostic clues.
| Functional Group | trans-Isomer (cm⁻¹) | cis-Isomer (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | ~1680 - 1700 | ~1685 - 1705 |
| C=C stretch (Alkene) | ~1625 - 1640 | ~1620 - 1635 |
| C-H bend (Aromatic, out-of-plane) | Distinct patterns | Different patterns |
UV-Visible Spectroscopy: The Influence of Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule, which are highly sensitive to the extent of conjugation. The extended π-system of the more planar trans-2,3-diphenylacrylic acid allows for a lower energy π → π* transition.[11] This results in the absorption of light at a longer wavelength (a bathochromic or red shift) and with a higher molar absorptivity (a hyperchromic effect) compared to the cis isomer.[2]
In the cis isomer, the steric hindrance disrupts the planarity and reduces the effective conjugation.[2][12] Consequently, the energy required for the π → π* transition increases, leading to absorption at a shorter wavelength (a hypsochromic or blue shift) and with lower molar absorptivity (a hypochromic effect).[2][13][14]
Caption: Relationship between structure and UV-Vis absorption properties.
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Spectroscopic Shift |
| trans-2,3-Diphenylacrylic Acid | ~290 - 310 | Higher | Bathochromic & Hyperchromic |
| cis-2,3-Diphenylacrylic Acid | ~260 - 280 | Lower | Hypsochromic & Hypochromic |
Note: Values are approximate and can vary with solvent.
Experimental Protocols
General Sample Preparation for Spectroscopy
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[15] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.
-
UV-Vis Spectroscopy: Prepare a dilute stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0. Record the spectrum using a quartz cuvette.
Protocol for Photochemical Isomerization
-
Solution Preparation: Dissolve trans-2,3-diphenylacrylic acid in a suitable solvent (e.g., ethanol or acetonitrile) in a quartz reaction vessel to a concentration of approximately 0.01 M.
-
Irradiation: Place the solution under a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to remove short-wavelength UV) and irradiate with stirring.[16]
-
Monitoring: Monitor the progress of the isomerization by periodically taking aliquots of the reaction mixture and analyzing them by TLC or HPLC.
-
Workup and Isolation: Once a significant amount of the cis isomer has formed (as indicated by the monitoring), remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Conclusion
The spectroscopic differentiation of cis- and trans-2,3-diphenylacrylic acid is a clear illustration of how subtle changes in molecular geometry can have a profound impact on a molecule's interaction with electromagnetic radiation. The planarity and extended conjugation of the trans isomer result in a downfield shifted vinyl proton in ¹H NMR, a longer λmax in UV-Vis spectroscopy, and distinct vibrational modes in IR spectroscopy. Conversely, the sterically hindered and non-planar nature of the cis isomer leads to an upfield shifted vinyl proton, a hypsochromic shift in its UV-Vis spectrum, and corresponding changes in its vibrational fingerprint. By leveraging a combination of these spectroscopic techniques, researchers can confidently identify and characterize these isomers, ensuring the stereochemical integrity of their compounds.
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Schematic diagram of the photochemical isomerization, reproduced on the basis of Ref.[17]. - ResearchGate. (n.d.). Retrieved from
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A Comparative Guide to the Relative Stability of (Z)- and (E)-α-Phenylcinnamic Acid Isomers
For researchers and professionals in drug development and materials science, a nuanced understanding of isomeric stability is paramount. Geometric isomers, such as the (Z) and (E) forms of α-phenylcinnamic acid, can exhibit divergent physical, chemical, and biological properties, impacting everything from reaction kinetics to bioavailability. This guide provides an in-depth, objective comparison of the relative stability of (Z)- and (E)-α-phenylcinnamic acid, supported by experimental data and theoretical insights. We will delve into their synthesis, structural characterization, and the subtle interplay of steric and electronic factors that govern their stability.
Introduction: The Intricacies of Steric Hindrance in Substituted Stilbenes
α-Phenylcinnamic acid, a stilbene derivative, presents a fascinating case study in geometric isomerism. The core of its structure is a carbon-carbon double bond, which restricts rotation and gives rise to two distinct spatial arrangements of its substituent groups: the (Z)-isomer, where the two phenyl groups are on the same side of the double bond (cis), and the (E)-isomer, where they are on opposite sides (trans).
Intuitively, one might predict the (E)-isomer to be the more stable of the two, as the bulky phenyl groups are further apart, minimizing steric repulsion. However, as we will explore, the experimental evidence for α-phenylcinnamic acid presents a more complex and intriguing picture, challenging conventional assumptions and highlighting the importance of empirical validation.
Synthesis and Isomerization: Controlling Stereochemical Outcomes
The targeted synthesis of each isomer is the first step in their comparative analysis. The Perkin reaction is a classical and reliable method for producing the (Z)-isomer of α-phenylcinnamic acid.
Experimental Protocol: Synthesis of (Z)-α-Phenylcinnamic Acid via the Perkin Reaction
This procedure is adapted from a well-established method in Organic Syntheses.[1]
Materials:
-
Benzaldehyde
-
Phenylacetic acid
-
Anhydrous triethylamine
-
Acetic anhydride
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 500-mL round-bottom flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently reflux the mixture for 5 hours.
-
After cooling, subject the reaction mixture to steam distillation until the distillate is no longer cloudy.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the solid in 500 mL of hot 95% ethanol and add 500 mL of water.
-
Bring the mixture to a boil, add 2 g of decolorizing carbon, and filter the hot solution.
-
Immediately acidify the filtrate to Congo red with 6N hydrochloric acid.
-
Cool the solution to induce crystallization and collect the crystals by filtration.
-
The product can be further purified by recrystallization from aqueous ethanol to yield (Z)-α-phenylcinnamic acid.
The (E)-isomer can be obtained through the acid-catalyzed isomerization of the (Z)-isomer.[2][3] This process allows for the conversion of the kinetically favored product of some reactions to the thermodynamically more stable isomer under specific conditions.
Figure 1: A simplified workflow for the synthesis of (Z)- and (E)-α-phenylcinnamic acid.
Comparative Analysis of Physicochemical Properties
The distinct spatial arrangements of the (Z) and (E) isomers give rise to measurable differences in their physical properties.
| Property | (Z)-Isomer | (E)-Isomer |
| Systematic Name | (2Z)-2,3-diphenylprop-2-enoic acid | (2E)-2,3-diphenylprop-2-enoic acid |
| Melting Point (°C) | 172-173 | 137-139 |
| UV-Vis λmax (nm) | Not explicitly found | Not explicitly found |
| Solubility | Less soluble | More soluble |
| Decarboxylation Product | cis-Stilbene | trans-Stilbene |
Data compiled from multiple sources.[1][4]
A striking observation is the higher melting point of the (Z)-isomer. Typically, trans isomers are more symmetrical and pack more efficiently into a crystal lattice, leading to higher melting points. The reversal in this trend for α-phenylcinnamic acid suggests that the molecular packing of the (Z)-isomer in the solid state is more favorable, likely due to intermolecular interactions that overcome the intramolecular steric strain.
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic techniques provide invaluable insights into the structural differences between the (Z) and (E) isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure. A computational study on the trimerization of both isomers revealed that the (E)-isomer has a greater propensity to form a cyclic trimer through hydrogen bonding, which would influence the O-H and C=O stretching frequencies in the IR spectrum.[5] Experimental IR spectra are available in databases and can be used for identification purposes.
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A Comparative Study of (Z)-alpha-Phenylcinnamic Acid Derivatives: From Synthesis to Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
(Z)-alpha-Phenylcinnamic acid, a stilbene analogue, and its derivatives have emerged as a compelling scaffold in medicinal chemistry. The unique structural geometry of the (Z)-isomer, where the two phenyl groups are situated cis to each other, presents a distinct topographical profile for interaction with biological targets compared to its (E)-isomer counterpart. This guide provides an in-depth comparative analysis of the synthesis, biological activities, and structure-activity relationships of various derivatives of this compound, supported by experimental data and protocols to inform future drug discovery and development efforts.
The Rationale for Derivatization: Enhancing Therapeutic Potential
The parent this compound molecule possesses a range of biological activities, but its therapeutic potential is often limited by factors such as potency, selectivity, and pharmacokinetic properties. Chemical modification of the core structure—specifically at the phenyl rings and the carboxylic acid moiety—offers a powerful strategy to overcome these limitations. Derivatization allows for the systematic exploration of the chemical space around the scaffold to identify substituents that can enhance a desired biological effect, be it anticancer, anti-inflammatory, or antioxidant activity.[1][2] By understanding the structure-activity relationships (SAR), researchers can rationally design novel derivatives with improved efficacy and drug-like properties.[3][4]
Synthesis of the this compound Scaffold
The Perkin reaction stands as a cornerstone for the synthesis of this compound, providing a reliable method to obtain the desired cis-isomer.[5][6] This condensation reaction involves the heating of benzaldehyde and phenylacetic acid in the presence of a weak base, typically triethylamine, and acetic anhydride.[5][7] The acetic anhydride serves as a dehydrating agent, while triethylamine acts as the base to deprotonate the phenylacetic acid, facilitating the condensation.
Experimental Protocol: Perkin Reaction for this compound Synthesis[5]
Materials:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
Decolorizing carbon
-
6N Hydrochloric acid
Procedure:
-
In a 500-mL round-bottomed flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Gently reflux the mixture for 5 hours.
-
After refluxing, equip the flask for steam distillation. Steam distill the reaction mixture until the distillate is no longer cloudy, collecting an additional 50 mL of clear distillate.
-
Cool the aqueous residue in the flask and decant the solution from the solid product.
-
Dissolve the crude solid in 500 mL of hot 95% ethanol. Add 500 mL of water, including the previously decanted solution, to the hot ethanol solution.
-
Bring the mixture to a boil and add 2 g of decolorizing carbon.
-
Filter the hot solution to remove the decolorizing carbon.
-
Immediately acidify the hot filtrate to Congo red with 6N hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. The yield of crude this compound is typically 60–67 g.
-
Recrystallize the crude product from aqueous ethanol to obtain the purified this compound (m.p. 172–173°C). The final yield of the purified product is approximately 48–53 g (54–59%).
Causality Behind Experimental Choices:
-
Freshly purified benzaldehyde: Benzaldehyde can readily oxidize to benzoic acid, which can interfere with the reaction. Purification by washing with sodium carbonate solution removes acidic impurities.[5]
-
Anhydrous reagents: The presence of water can hydrolyze the acetic anhydride and hinder the reaction.
-
Steam distillation: This step is crucial for removing unreacted benzaldehyde and other volatile impurities.[5]
-
Decolorizing carbon: This is used to remove colored impurities, yielding a purer final product.
-
Acidification: Protonation of the carboxylate salt formed during the reaction is necessary to precipitate the final carboxylic acid product.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Perkin reaction.
Comparative Biological Activities of this compound Derivatives
The therapeutic potential of this compound derivatives has been explored in several key areas, most notably in anticancer and anti-inflammatory applications. The following sections provide a comparative overview of their performance, supported by available experimental data.
Anticancer Activity
Cinnamic acid derivatives have garnered significant interest as potential anticancer agents due to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][8] Phenylcinnamides, in particular, have been identified as a class of compounds with moderate cytotoxic activity against various human cancer cell lines.[9]
Comparative Cytotoxicity of Phenylcinnamide Derivatives
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1a | U-937 | Lymphoma | 3.0 | [9] |
| HeLa | Cervical | 11.3 | [9] | |
| 4p | HeLa | Cervical | Slight ROS increase | [9] |
| Generic Cinnamic Acid Derivatives | A-549 | Lung | 10 - 18 | [10] |
Structure-Activity Relationship Insights:
-
The 3,4,5-trimethoxyphenyl substituent has been identified as a crucial structural feature for the anticancer activity of many tubulin inhibitors, and its presence in some phenylcinnamide derivatives is associated with their antiproliferative effects.[9]
-
Hybridization with an α-bromoacryloyl moiety has been shown to enhance the anticancer activity of the arylcinnamide skeleton.[9] This moiety acts as a Michael acceptor and can contribute to increased cellular stress by depleting intracellular glutathione.[9]
-
Substitutions on the N-phenyl ring of the benzamide portion can significantly influence the biological activity of these derivatives.[9]
Mechanism of Action: Targeting Key Signaling Pathways
Cinnamic acid derivatives exert their anticancer effects through the modulation of multiple signaling pathways. Two prominent examples are the PI3K/AKT and EGFR signaling pathways, both of which are critical for cancer cell growth and survival.[8]
Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.[11][12]
Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Derivative | In Vitro Model | Effect | Reference |
| 6h (symmetric cinnamic derivative) | LPS-stimulated cells | 85.9% inhibition of IL-6, 65.7% inhibition of TNF-α | [12] |
| Vanillic Acid | LPS-stimulated macrophages | Inhibition of TNF-α, IL-6, and IL-1β via NF-κB suppression | [13] |
| 4-Hydroxybenzoic Acid (4-HB) | - | Inhibition of NLRP3 inflammasome activation | [13] |
Structure-Activity Relationship Insights:
-
Symmetrical structures , inspired by curcumin, have shown promise in enhancing the anti-inflammatory activity of cinnamic acid derivatives.[12]
-
The presence of hydroxyl and methoxy groups on the phenyl ring, as seen in vanillic acid, can contribute to potent anti-inflammatory effects by suppressing key inflammatory mediators.[13][14]
-
The α,β-unsaturated carbonyl moiety is a critical structural feature for the biological activity of many cinnamic acid derivatives, including their ability to activate the Nrf2 pathway, which plays a role in the anti-inflammatory response.[15]
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of the NF-κB signaling pathway and the modulation of the NLRP3 inflammasome.[11][13]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following are representative protocols for evaluating the anticancer and anti-inflammatory activities of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay[10]
Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A-549, HeLa)
-
Complete cell culture medium
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production[16]
Objective: To assess the ability of the synthesized derivatives to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized this compound derivatives
-
Griess reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the synthesis, biological activities, and structure-activity relationships of its derivatives, with a focus on their anticancer and anti-inflammatory potential. The provided experimental protocols offer a foundation for the continued evaluation of new analogues.
Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish more comprehensive structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, the insights gained from such studies will pave the way for the rational design of potent and selective this compound derivatives with improved therapeutic profiles for the treatment of cancer, inflammatory diseases, and other conditions.
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Efficacy of (Z)-alpha-Phenylcinnamic acid versus other stilbene precursors
An In-Depth Comparative Guide to Stilbene Synthesis: Evaluating (Z)-alpha-Phenylcinnamic Acid Against Alternative Precursors
Introduction: The Significance of Stilbenes in Modern Research
Stilbenes, a class of polyphenolic compounds characterized by a 1,2-diphenylethylene core structure, are at the forefront of pharmaceutical and materials science research.[1] Found naturally in plants as defense compounds (phytoalexins), their derivatives, such as the well-studied resveratrol, exhibit a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[2][3] The therapeutic potential of stilbenes is often dictated by their stereochemistry, with (E) (trans) and (Z) (cis) isomers displaying distinct biological effects.[1] Consequently, the stereoselective synthesis of specific stilbene isomers is a critical objective for researchers.
This guide provides a comprehensive analysis of various synthetic routes to stilbenes, with a special focus on the efficacy of This compound as a precursor for (Z)-stilbenes. We will objectively compare this pathway with other prominent methods, including the Wittig, Heck, and McMurry reactions, providing the experimental data and procedural insights necessary for drug development professionals and researchers to make informed decisions in their synthetic strategies.
Core Synthetic Pathways to Stilbenes: A Comparative Overview
The selection of a synthetic pathway is a pivotal decision based on factors such as desired stereochemistry, yield, scalability, and tolerance of functional groups. Below is a high-level overview of the primary methodologies discussed in this guide.
Caption: Overview of major synthetic routes to stilbenes from various precursors.
This compound: The Direct Route to (Z)-Stilbenes
This compound is a unique precursor primarily utilized for the stereoselective synthesis of (Z)-stilbenes (cis-isomers).[4] The strategy involves two main stages: the synthesis of the acid itself, typically via a Perkin reaction, followed by a thermal or catalytically-induced decarboxylation.
Mechanism of Action: Decarboxylation
The core of this method is the removal of a carboxyl group (-COOH) as carbon dioxide. When the specific isomer of α-phenylcinnamic acid with the two phenyl groups cis to each other (m.p. 172–173°C) is heated in a high-boiling solvent like quinoline with a catalyst such as copper chromite, it undergoes decarboxylation to yield predominantly (Z)-stilbene.[4][5] The corresponding trans-acid isomer yields trans-stilbene upon decarboxylation.[4]
Caption: Decarboxylation of this compound to (Z)-stilbene.
Performance Analysis
-
Stereoselectivity: Excellent for producing the (Z)-isomer. The geometry of the starting acid directly dictates the geometry of the resulting stilbene.[4]
-
Yield: Moderate to good, typically in the range of 62-65% for the decarboxylation step.[4]
-
Advantages: This is one of the most reliable methods for obtaining the thermodynamically less stable (Z)-isomer in high purity.
-
Disadvantages: The process requires high temperatures (210-220°C) and a multi-step synthesis beginning with the creation of the precursor acid itself.[4] The synthesis of the precursor acid via the Perkin reaction can have yields around 54-59%.[5]
Alternative Stilbene Precursors: A Comparative Efficacy Study
While the decarboxylation of α-phenylcinnamic acid is a powerful tool for (Z)-stilbene synthesis, other methods offer greater versatility, higher yields for the (E)-isomer, or are more suitable for creating asymmetrical stilbenes.
A. The Wittig Reaction & Horner-Wadsworth-Emmons (HWE) Variation
The Wittig reaction is arguably the most popular method for stilbene synthesis due to its reliability and the wide availability of starting materials.[6] It involves the reaction of an aldehyde or ketone with a phosphorus ylide.
-
Precursors: Aryl aldehydes (e.g., benzaldehyde) and benzyltriphenylphosphonium halides.[6]
-
Mechanism Rationale: A strong base is used to deprotonate the phosphonium salt, forming a nucleophilic ylide. The ylide attacks the carbonyl carbon of the aldehyde, ultimately forming an alkene and triphenylphosphine oxide.[6][7] The HWE variation uses phosphonate-stabilized carbanions, which are more nucleophilic and lead to an easily removable phosphate by-product.[8]
-
Performance:
-
Yield: Highly variable, ranging from 30% to over 90%, depending on the specific substrates and conditions.[1][9] The HWE reaction can produce yields of 51-72%.[1]
-
Stereoselectivity: The standard Wittig reaction often produces a mixture of (E) and (Z) isomers.[6] However, the HWE modification strongly favors the formation of the more stable (E)-isomer.[1] Subsequent isomerization of a mixed product to the pure (E)-isomer can be achieved with iodine and light.[7]
-
B. The Mizoroki-Heck Reaction
The Heck reaction is a powerful palladium-catalyzed C-C coupling method. For stilbene synthesis, it typically involves the reaction of an aryl halide with a styrene derivative.[1][10]
-
Precursors: Aryl halides (iodides, bromides, or chlorides) and styrenes.[10]
-
Mechanism Rationale: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting complex then coordinates with the alkene (styrene), followed by migratory insertion and beta-hydride elimination to yield the stilbene and regenerate the catalyst.
-
Performance:
C. The McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent.[6][11]
-
Precursors: Two equivalents of an aryl aldehyde or ketone.[6]
-
Mechanism Rationale: Low-valent titanium, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent (e.g., Zn-Cu couple, LiAlH₄), acts as an oxygen acceptor. It facilitates the coupling of two carbonyl molecules to form an alkene.[6]
-
Performance:
-
Yield: Can be effective, but attempts to create asymmetrical stilbenes often result in a mixture of products with low yields for the desired compound (e.g., 15-24%).[6]
-
Stereoselectivity: Tends to produce the (E)-isomer.
-
Key Application: Its primary strength is in the synthesis of symmetrical stilbenes.[6]
-
Quantitative Performance Comparison
The choice of precursor and method significantly impacts the outcome of a stilbene synthesis. The following table summarizes key performance metrics for the synthesis of stilbene or its simple derivatives via the discussed pathways.
| Method | Key Precursors | Typical Yield | Primary Isomer(s) | Key Advantages | Key Disadvantages |
| Decarboxylation | This compound | 60-65%[4] | (Z) | Excellent stereoselectivity for the (Z)-isomer. | High temperatures; precursor requires synthesis. |
| Wittig Reaction | Aryl aldehyde, Phosphonium salt | 48-99%[1] | (E/Z) Mixture | Versatile, mild conditions, tolerates many functional groups.[8] | Often poor stereoselectivity; phosphine oxide by-product can be difficult to remove. |
| HWE Reaction | Aryl aldehyde, Phosphonate ester | 51-81%[1] | (E) | High (E)-selectivity; water-soluble phosphate by-product.[8] | Precursor phosphonates can be more expensive. |
| Heck Reaction | Aryl halide, Styrene | 75-90%[1] | (E) | Excellent yield and (E)-selectivity. | Requires palladium catalyst; can require high temperatures. |
| McMurry Reaction | 2x Aryl aldehyde | ~20% (asymmetric)[6] | (E) | Excellent for symmetrical stilbenes. | Poor yields for asymmetric stilbenes; sensitive reagents. |
Experimental Protocols: A Practical Guide
To provide a tangible framework, we present validated, step-by-step protocols for the synthesis of (Z)-stilbene via the this compound pathway.
Protocol 1: Synthesis of this compound (Perkin Reaction)
Adapted from Organic Syntheses, Coll. Vol. 4, p.777 (1963)[5]
Rationale: This procedure utilizes the Perkin reaction, an aldol condensation between an aromatic aldehyde and an acid anhydride, to generate the necessary stilbene precursor.[12][13] Triethylamine acts as the base catalyst.
-
Reactant Setup: In a 500-mL round-bottomed flask, combine freshly purified benzaldehyde (40.5 mL, 0.40 mol), phenylacetic acid (54.6 g, 0.40 mol), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).
-
Reflux: Gently boil the mixture under reflux for 5 hours.
-
Workup - Steam Distillation: After cooling, incorporate the flask into a steam-distillation apparatus. Distill the mixture with steam until the distillate is no longer cloudy to remove unreacted benzaldehyde and other volatile components.
-
Isolation: Cool the aqueous residue and decant the solution from the solid product. Dissolve the solid in 500 mL of hot 95% ethanol. Add 500 mL of water (including the decanted solution).
-
Purification: Heat the mixture to boiling and add 2 g of decolorizing carbon. Filter the hot solution. Immediately acidify the filtrate to Congo red with 6N hydrochloric acid.
-
Crystallization: Cool the solution to induce crystallization. Collect the crystals by filtration. The expected yield of crude α-phenylcinnamic acid is 60–67 g.
-
Recrystallization: Purify the product by recrystallization from aqueous ethanol to yield 48–53 g (54–59%) of purified product with a melting point of 172–173°C.
Protocol 2: Decarboxylation to (Z)-Stilbene
Adapted from Organic Syntheses, Coll. Vol. 4, p.857 (1963)[4]
Rationale: This step leverages thermal energy in a high-boiling solvent to induce the elimination of CO₂, with a copper catalyst facilitating the reaction. The stereochemistry of the acid is retained in the final alkene product.
-
Reactant Setup: In a 500-mL three-necked flask fitted with a reflux condenser and a thermometer, add a solution of (Z)-α-phenylcinnamic acid (46.0 g, 0.205 mol) in 280 mL of quinoline. Add 4.0 g of copper chromite catalyst.
-
Heating: Heat the reaction mixture using an oil bath or heating mantle to a temperature of 210–220°C. Maintain this temperature for 1.25 hours.
-
Quenching and Extraction: Cool the solution immediately and pour it into 960 mL of 10% hydrochloric acid to dissolve the quinoline. Extract the product from this mixture with two 200-mL portions of diethyl ether, followed by one 100-mL portion.
-
Washing and Drying: Combine the ether extracts, filter to remove catalyst particles, wash with 200 mL of 10% sodium carbonate, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the solution from the drying agent and remove the ether by distillation on a steam bath. The residue is dissolved in hexane, cooled to 0°C, and filtered to remove any contaminating (E)-stilbene. The solvent is removed by distillation, and the final product, (Z)-stilbene, is distilled under reduced pressure. The expected yield is 23–24 g (62–65%).
Biological Significance and Pathway Modulation
Stilbenes are known to modulate several key cellular signaling pathways, which is the basis for their wide-ranging biological activities.[3][14] The choice of synthetic route is critical, as the resulting (E) or (Z) isomer can have dramatically different effects. For example, (E)-stilbenes (trans-isomers) are generally more thermodynamically stable and often exhibit more potent biological activity than their (Z) counterparts.[1]
Caption: Stilbenes modulate key inflammatory pathways like NF-κB, MAPK, and JAK/STAT.[14]
Conclusion
The synthesis of stilbenes is a well-explored area of organic chemistry, yet the optimal choice of precursor and methodology is highly dependent on the specific research goal.
-
For the targeted synthesis of (Z)-stilbenes , the decarboxylation of This compound remains a superior and highly stereoselective method, despite its operational demands.
-
For achieving high yields of the more common and often more biologically active (E)-stilbenes , the Heck and Horner-Wadsworth-Emmons reactions offer excellent efficiency and stereocontrol.
-
The classic Wittig reaction serves as a versatile, though less selective, workhorse suitable for a broad range of applications, particularly when a mixture of isomers is acceptable or when subsequent isomerization is planned.
By understanding the causality behind each experimental choice—from the role of the base in a Wittig reaction to the stereochemical retention in decarboxylation—researchers can better navigate the synthetic landscape to efficiently produce the specific stilbene isomers required for advancing drug discovery and materials science.
References
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Kashyap, D., et al. (2022). Synthetic approaches toward stilbenes and their related structures. National Center for Biotechnology Information. Available at: [Link]
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Zimmerman, H. E., & Ahramjian, L. (1963). α-PHENYLCINNAMIC ACID. Organic Syntheses, Coll. Vol. 4, 777. Available at: [Link]
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Perkin Reaction and its Mechanism. (n.d.). SlideShare. Available at: [Link]
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Preparation of the Z, Z-stilbene. (n.d.). ResearchGate. Available at: [Link]
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Romero, M. A., et al. (2015). Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities. Natural Product Communications. Available at: [Link]
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Serrano, G., et al. (2022). Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising approaches. Taylor & Francis Online. Available at: [Link]
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Synthesis of Stilbene Derivatives. (n.d.). Refubium - Freie Universität Berlin. Available at: [Link]
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Buckles, R. E., & Wheeler, N. G. (1963). cis-STILBENE. Organic Syntheses, Coll. Vol. 4, 857. Available at: [Link]
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Stilbenes Preparation and Analysis. (2014). Wiley-VCH. Available at: [Link]
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Ulukan, P., et al. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]
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Comparison of stilbenes extraction yields in relation to number of... (n.d.). ResearchGate. Available at: [Link]
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SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES. (n.d.). Organic Syntheses. Available at: [Link]
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Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. (n.d.). JulietHahn.com. Available at: [Link]
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Perkin reaction. (n.d.). Wikipedia. Available at: [Link]
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Mendonça, E. L. S. S., et al. (2021). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. MDPI. Available at: [Link]
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The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid and Its Decarboxylation to cis-Stilbene. (2016). Chegg. Available at: [Link]
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Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. (2012). National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of (Z)-alpha-Phenylcinnamic Acid Analogs as Monocarboxylate Transporter Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The (Z)-alpha-phenylcinnamic acid scaffold is the foundation for a promising class of therapeutic agents targeting monocarboxylate transporters (MCTs), which are crucial for the metabolic homeostasis of cancer cells. The clinical viability of these inhibitors, however, is critically dependent on their selectivity. Unintended interactions with other proteins, known as cross-reactivity or off-target effects, can lead to diminished efficacy and significant toxicity. This guide provides a comparative analysis of prominent this compound analogs, focusing on their selectivity profiles against MCT isoforms. We will dissect the underlying biological rationale, present key experimental data for lead compounds, and provide detailed, field-proven protocols for assessing cross-reactivity. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing targeted metabolic therapies.
The Critical Role of Selectivity in Targeting Cancer Metabolism
In drug discovery, potency is only half the story. A compound's ultimate success hinges on its selectivity—the ability to interact with its intended target while avoiding others. Cross-reactivity is a significant cause of drug attrition during preclinical and clinical development.[1] For inhibitors targeting fundamental cellular processes like metabolism, understanding the selectivity profile is paramount.
This compound and its derivatives, such as α-cyano-4-hydroxycinnamate (CHC), were among the first identified inhibitors of MCTs.[2] While foundational, these early compounds lacked the specificity required for therapeutic development, notably inhibiting the mitochondrial pyruvate carrier (MPC) more potently than MCTs.[2] This spurred the development of more potent and selective analogs, such as AR-C155858 and AZD3965, which serve as the primary subjects of this guide.
Primary Target & Mechanism: Disrupting the Warburg Effect via MCT Inhibition
Most cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by high rates of glycolysis and lactate production, even in the presence of oxygen.[3][4][5] To prevent fatal intracellular acidification from this lactate buildup, cancer cells upregulate MCTs, particularly MCT1 and MCT4, to export lactate and protons out of the cell.[4][5][6] This efflux not only sustains glycolysis but also acidifies the tumor microenvironment, promoting invasion and immunosuppression.
-
MCT1 (SLC16A1): Has a broad tissue distribution and is responsible for both the import and export of lactate. It is often found in oxidative cancer cells that take up lactate as fuel.[3][6]
-
MCT2 (SLC16A7): A high-affinity transporter, also involved in lactate transport.
-
MCT4 (SLC16A3): A lower-affinity, high-capacity transporter predominantly found in highly glycolytic tissues and tumors, where its primary role is lactate export.[5]
Inhibiting MCT1 and/or MCT4 is a compelling anti-cancer strategy to disrupt this metabolic cycle, leading to intracellular acidification, feedback inhibition of glycolysis, and ultimately, cell death.[2]
Caption: Mechanism of MCT inhibition in cancer cells.
Comparative Selectivity Profiles of Lead Analogs
The therapeutic window for MCT inhibitors is defined by their selectivity among the MCT isoforms. While MCT1 and MCT4 are the primary cancer-related targets, MCT2 is also a key consideration. The following table summarizes publicly available data for two well-characterized this compound analogs.
| Compound | Primary Target(s) | MCT1 Ki | MCT2 Ki | MCT4 Inhibition | Key Characteristics & References |
| AR-C155858 | MCT1, MCT2 | ~2.3 nM | < 10 nM | No | Potent dual inhibitor of MCT1 and MCT2. Binds to an intracellular site. Inactive against MCT4.[7][8] |
| AZD3965 | MCT1 | ~1.6 nM | ~20.0 nM | No | First-in-class, orally bioavailable MCT1 inhibitor with ~12.5-fold selectivity over MCT2. Inactive against MCT3 and MCT4.[2][9] |
Expert Insights: The development from AR-C155858 to AZD3965 illustrates a classic drug discovery strategy: optimizing for selectivity to improve the therapeutic index. While AR-C155858 is a powerful dual inhibitor, the high potency against MCT2 could present liabilities, as MCT2 is involved in normal physiological processes. AZD3965's enhanced selectivity for MCT1 makes it a more refined tool for targeting cancers reliant on this specific isoform, potentially reducing off-target effects.[9]
Methodologies for Assessing Cross-Reactivity
A robust assessment of cross-reactivity is not a single experiment but a logical, tiered workflow. This approach efficiently identifies potential liabilities, conserves resources, and builds a comprehensive safety profile for a drug candidate.
Caption: Tiered workflow for assessing drug cross-reactivity.
Protocol: Radioligand Competition Binding Assay
This assay is the gold standard for quantifying a compound's binding affinity (Ki) for a specific receptor.[10][11] It directly measures the displacement of a known radioactively labeled ligand ('hot' ligand) by the unlabeled test compound.
Principle of Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand). The specific binding must be significantly higher than non-specific binding for the assay to be valid.
Step-by-Step Methodology:
-
Preparation of Receptor Membranes:
-
Homogenize tissue or cultured cells known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Assay Incubation:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
Receptor membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of the radioligand (typically at or below its Kd value to maximize sensitivity).[13]
-
Varying concentrations of the test compound (e.g., 10-point serial dilution).
-
-
Include control wells for:
-
Total Binding: Membranes + radioligand + buffer (no test compound).
-
Non-Specific Binding (NSB): Membranes + radioligand + a saturating concentration of a known, non-radioactive ligand for the target.
-
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[12][14]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol: In Vitro Enzyme Inhibition Assay (Example: CYP450)
Assessing inhibition of key metabolic enzymes like the Cytochrome P450 (CYP) family is crucial for predicting potential drug-drug interactions (DDIs).[15]
Principle of Expertise: Different CYP isoforms (e.g., CYP3A4, CYP2D6) metabolize different drugs. Testing against a panel of the most common isoforms provides a broad view of DDI risk. This is a functional assay, measuring a change in enzyme activity, not just binding.[16]
Step-by-Step Methodology:
-
Reagents and Setup:
-
Enzyme Source: Use commercially available recombinant human CYP enzymes co-expressed with P450 reductase in microsomes (e.g., BACTOSOMES™).[15]
-
Substrate: A specific fluorescent or LC-MS/MS-detectable probe substrate for each CYP isoform.
-
Cofactor: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Controls: Include a 'no inhibitor' control (vehicle only) and a positive control with a known inhibitor for that isoform.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the CYP enzyme, buffer, and varying concentrations of the test compound for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the probe substrate and the NADPH-generating system.
-
Incubate for a specific time (e.g., 15-30 minutes) during which the reaction is linear.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., acetonitrile or a strong acid).
-
Detect the amount of metabolite formed. For fluorescent probes, read the plate on a fluorometer. For other substrates, analyze the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity remaining at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of activity against the log concentration of the test compound.
-
Fit the data to determine the IC50 value, which represents the concentration at which the analog inhibits 50% of the enzyme's activity.
-
Conclusion and Future Perspectives
The development of this compound analogs has produced highly potent inhibitors of monocarboxylate transporters, offering a promising therapeutic avenue for targeting cancer metabolism. The case studies of AR-C155858 and AZD3965 demonstrate a clear progression toward increased target selectivity, a hallmark of sophisticated drug design.[2][7][17]
The ultimate clinical success of this class of drugs will be inextricably linked to a thorough and early understanding of their cross-reactivity profiles. The methodologies outlined in this guide—from targeted radioligand binding and enzyme inhibition assays to broad panel screening—provide a robust framework for de-risking candidates. By rigorously applying these self-validating protocols, researchers can identify compounds with the highest probability of success, ensuring that potent on-target activity is not compromised by unintended off-target interactions. Future work should focus on developing analogs with even greater selectivity for MCT4 or designing dual MCT1/MCT4 inhibitors to combat a wider range of glycolytic tumors.
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Metabolic Signature of Warburg Effect in Cancer: An Effective and Obligatory Interplay between Nutrient Transporters and Catabolic/Anabolic Pathways to Promote Tumor Growth. MDPI. [Link]
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In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. PubMed Central. [Link]
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Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. PMC - NIH. [Link]
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AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of (Z)-alpha-Phenylcinnamic Acid: A Comparative Analysis of qNMR and HPLC Methods
For researchers, scientists, and drug development professionals, the stereochemical purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute. Geometric isomers, such as the (Z) and (E) forms of alpha-phenylcinnamic acid, can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and accurate analytical methodologies for determining isomeric purity are paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the isomeric purity analysis of synthesized (Z)-alpha-Phenylcinnamic acid: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The synthesis of alpha-phenylcinnamic acid, often accomplished via the Perkin reaction, can result in a mixture of (Z) and (E) isomers. The thermodynamically more stable (E)-isomer is often the major product, but the reaction conditions can be tuned to influence the isomeric ratio. Heating the isomer mixture in a dilute solution of acetic anhydride and triethylamine can lead to an equilibrium mixture of approximately 81% (E)-isomer and 19% (Z)-isomer. This inherent challenge in stereoselective synthesis underscores the necessity for precise analytical methods to quantify the isomeric composition of the final product.
This guide will delve into the principles, advantages, and limitations of both qNMR and HPLC for this specific application, supported by experimental data and detailed protocols to empower you to make informed decisions for your analytical workflow.
Comparative Analysis of Analytical Methodologies
The choice between qNMR and HPLC for isomeric purity analysis depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation. Both techniques offer unique advantages and present certain limitations.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement of nuclear spins in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Physical separation of components based on their differential partitioning between a stationary and a mobile phase. |
| Primary/Secondary | Primary quantitative method; does not require a reference standard of the isomer for quantification. | Secondary quantitative method; requires a reference standard of each isomer for accurate quantification. |
| Sample Preparation | Minimal; dissolution in a deuterated solvent. | More involved; requires sample dissolution, filtration, and potentially derivatization. |
| Analysis Time | Rapid; typically 5-15 minutes per sample. | Longer; includes column equilibration, run time, and potential flushing (typically 15-45 minutes per sample). |
| Resolution | Depends on the chemical shift difference between the signals of the isomers. High-field NMR enhances resolution. | High resolving power, capable of separating structurally very similar isomers with optimized columns and mobile phases. |
| Sensitivity | Generally lower than HPLC. | High sensitivity, especially with UV or MS detectors, allowing for the detection of trace-level impurities. |
| Selectivity | Excellent for distinguishing isomers with unique proton environments. | Highly selectable through the choice of stationary and mobile phases. |
| Data Interpretation | Direct integration of specific, well-resolved signals. | Based on retention times and peak areas, requiring calibration curves. |
| Cost (Instrument) | High initial capital investment. | Lower initial capital investment compared to NMR. |
| Solvent Consumption | Low; uses small volumes of deuterated solvents. | High; requires significant volumes of HPLC-grade solvents. |
In-Depth Technical Comparison
Quantitative ¹H NMR (qNMR): A Primary Method for Isomer Ratio Determination
Expertise & Experience: qNMR stands out as a primary analytical method because the signal intensity in an ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. This intrinsic property allows for the direct determination of the molar ratio of isomers in a mixture without the need for an identical reference standard for each isomer. For (Z)- and (E)-alpha-phenylcinnamic acid, the vinylic protons of the two isomers are in different chemical environments and will therefore have distinct chemical shifts, allowing for their individual integration and the calculation of the isomeric ratio.
Trustworthiness: The self-validating nature of qNMR lies in its fundamental principle. Provided that specific, well-resolved signals for each isomer can be identified and integrated, the method is inherently accurate. Key parameters to ensure trustworthiness include using a high-field NMR spectrometer for better signal dispersion, ensuring complete relaxation of the nuclei between pulses by using a sufficient relaxation delay (d1), and careful phasing and baseline correction of the spectrum.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
Expertise & Experience: HPLC is a powerful separation technique that excels in resolving components of a mixture. For isomeric purity analysis of alpha-phenylcinnamic acid, a reversed-phase HPLC method is typically employed. The separation is based on the differential partitioning of the (Z) and (E) isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to their different spatial arrangements, the isomers will have slightly different polarities and shapes, leading to different retention times on the column.
Trustworthiness: The reliability of an HPLC method is established through a rigorous validation process, which includes assessing its specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The use of certified reference standards for both isomers is crucial for accurate quantification. The peak area of each isomer is proportional to its concentration, and a calibration curve is used to determine the exact amount of each isomer in a sample.
Experimental Protocols
Synthesis of this compound via Perkin Reaction
This protocol outlines a typical synthesis of alpha-phenylcinnamic acid, which is known to produce a mixture of (Z) and (E) isomers.
Workflow Diagram:
Caption: Synthesis of alpha-Phenylcinnamic Acid via Perkin Reaction.
Step-by-Step Methodology:
-
In a round-bottomed flask, combine benzaldehyde (0.40 mole), phenylacetic acid (0.40 mole), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).
-
Gently reflux the mixture for 5 hours.
-
After cooling, subject the reaction mixture to steam distillation to remove unreacted benzaldehyde.
-
Cool the aqueous residue and decant the solution from the solid product.
-
Dissolve the crude solid in hot 95% ethanol and add hot water.
-
Add decolorizing carbon and filter the hot solution.
-
Immediately acidify the filtrate with 6N hydrochloric acid to precipitate the crude alpha-phenylcinnamic acid.
-
Collect the crystals by filtration.
-
Purify the product by recrystallization from aqueous ethanol to yield a mixture of (Z)- and (E)-alpha-phenylcinnamic acid.
Isomeric Purity Analysis by Quantitative ¹H NMR (qNMR)
Workflow Diagram:
Caption: Workflow for qNMR Isomeric Purity Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized alpha-phenylcinnamic acid and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube.
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the ¹H NMR spectrum.
-
Ensure quantitative conditions by using a calibrated 90° pulse and a relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. If T₁ is unknown, a conservative d1 of 30-60 seconds is often sufficient.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.
-
Integration and Calculation:
-
Identify the distinct signals corresponding to the vinylic protons of the (Z) and (E) isomers.
-
Integrate the area of these well-resolved signals.
-
Calculate the isomeric purity using the following formula: % (Z)-isomer = [Integral of (Z)-isomer signal / (Integral of (Z)-isomer signal + Integral of (E)-isomer signal)] x 100%
-
Isomeric Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Workflow Diagram:
Caption: Workflow for HPLC Isomeric Purity Analysis.
Step-by-Step Methodology:
-
Preparation of Standard and Sample Solutions:
-
Prepare individual stock solutions of certified (Z)- and (E)-alpha-phenylcinnamic acid reference standards in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
Prepare the sample solution by accurately weighing and dissolving the synthesized product in the mobile phase.
-
-
Chromatographic Conditions (A Suggested Starting Method):
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Methanol : 2% Acetic Acid in Water (e.g., 22:10:70, v/v/v). The ratio may need optimization for baseline separation of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 20 µL.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration for each isomer.
-
Inject the sample solution.
-
Identify the peaks for the (Z) and (E) isomers based on their retention times compared to the standards.
-
Calculate the concentration of each isomer in the sample using the calibration curve.
-
Determine the isomeric purity as a percentage of the total peak area or concentration.
-
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the isomeric purity analysis of synthesized this compound.
-
HPLC provides superior separation power and sensitivity, making it ideal for detecting and quantifying trace isomeric impurities. While it requires more extensive method development and the availability of reference standards, a validated HPLC method is a robust tool for routine quality control in a regulated environment.
The choice of methodology will ultimately depend on the specific requirements of the analysis. For research and development purposes where speed and direct quantification are valued, qNMR is a highly attractive option. For quality control and release testing in a pharmaceutical setting, a fully validated HPLC method is often the preferred approach due to its high sensitivity and established regulatory acceptance. In many cases, the complementary nature of these two techniques can be leveraged, with HPLC providing separation and high sensitivity, and NMR offering unambiguous structural confirmation and primary quantification.
References
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A Perkin Reaction is carried out using benzaldehyde and phenylacetic acid as reagents to produce E and Z-alpha- phenylcinnamic acid. ResearchGate. [Link]
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On the Mechanism of a Modified Perkin Condensation Leading to a-Phenylcinnamic Acid Stereoisomers – Experiments and Molecular Modelling. ResearchGate. [Link]
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α-PHENYLCINNAMIC ACID. Organic Syntheses. [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000930). Human Metabolome Database. [Link]
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Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]
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HPLC, a modular technique that complements NMR. Specific Polymers. [Link]
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Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. National Institutes of Health. [Link]
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Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. CABI Digital Library. [Link]
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Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Filo. [Link]
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Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate. [Link]
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alpha-Phenylcinnamic acid, (Z)-. PubChem. [Link]
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alpha-Phenylcinnamic Acid. The Merck Index Online. [Link]
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Calculated vs. measured IR characteristics of alpha-phenylcinnamic acid stereoisomers - structural consequences. Repository of the Academy's Library. [Link]
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Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]
- Validation of an isocratic HPLC method based on the use of ABZ+ Plus phase for the simultaneous determin
A Researcher's Guide to Benchmarking Monocarboxylate Transporter Inhibitors: Evaluating (Z)-alpha-Phenylcinnamic acid Against Established Modulators
This guide provides a comprehensive framework for the characterization and performance benchmarking of novel monocarboxylate transporter (MCT) inhibitors, using (Z)-alpha-Phenylcinnamic acid as a candidate molecule. Recognizing the limited public bioassay data for this specific compound, we will establish a rigorous, self-validating methodology. This approach will compare its potential activity against well-characterized alternatives, providing researchers and drug development professionals with the necessary tools to assess its therapeutic promise.
The Strategic Imperative: Targeting Metabolic Reprogramming in Disease
A hallmark of many aggressive cancers is a profound shift in cellular metabolism known as the "Warburg effect," where cells favor glycolysis for energy production even in the presence of oxygen.[1] This metabolic reprogramming leads to a massive production of lactic acid. To avert catastrophic intracellular acidification and maintain a high glycolytic rate, cancer cells upregulate a family of transmembrane proteins known as monocarboxylate transporters (MCTs) to efflux lactate and protons into the tumor microenvironment.[2][3]
The two primary isoforms implicated in this process are MCT1 (encoded by SLC16A1) and MCT4 (encoded by SLC16A3).
-
MCT1: Exhibits a high affinity for lactate and is involved in both its import and export, depending on the cellular context. It is often found in oxidative cancer cells that can take up lactate as a fuel source.[3][4]
-
MCT4: Has a lower affinity for lactate and is primarily responsible for lactate export, especially in highly glycolytic cells or under hypoxic conditions.[3][5]
This lactate shuttle creates a symbiotic metabolic relationship between different cell populations within a tumor, making MCT1 and MCT4 prime therapeutic targets.[6][7] Inhibition of these transporters is a validated strategy to induce intracellular acidification, disrupt glycolysis, and trigger cancer cell death.[1][2]
The MCT-Mediated Metabolic Symbiosis
The diagram below illustrates the critical roles of MCT1 and MCT4 in maintaining the metabolic equilibrium within a tumor, highlighting the points of therapeutic intervention.
Caption: Metabolic symbiosis between glycolytic and oxidative cancer cells via the lactate shuttle.
Establishing the Benchmarks: A Comparative Analysis of Known MCT Inhibitors
Before evaluating a novel compound, it is crucial to understand the landscape of existing inhibitors. This compound is a derivative of cinnamic acid, a structural class known to interact with biological systems.[8][9] Its close structural analog, α-Cyano-4-hydroxycinnamic acid (ACCA or CHC) , is a classic, widely-used MCT inhibitor.[10][11] While potent, ACCA lacks specificity for MCT isoforms and also potently inhibits the mitochondrial pyruvate carrier (MPC), complicating data interpretation.[10][]
Modern drug discovery has produced highly potent and selective inhibitors. The following table provides a quantitative comparison of key benchmark compounds, establishing the performance standards that a new candidate like this compound must meet or exceed.
| Compound | Target(s) | IC50 / Ki | Key Characteristics & References |
| α-Cyano-4-hydroxycinnamic acid (ACCA/CHC) | MCT1, MCT2, MCT4, MPC | Ki ≈ 6.3 µM (MPC)[2][10]; IC50 >100 µM (MCT1)[13] | Classic non-selective inhibitor. Broad activity complicates mechanistic studies.[11][14] |
| AR-C155858 | MCT1, MCT2 | Ki ≈ 2.3 nM (MCT1), <10 nM (MCT2) | Potent and specific inhibitor of MCT1 and MCT2; does not inhibit MCT4.[15][16] |
| AZD3965 | MCT1 | Ki ≈ 1.6 nM | First-in-class, highly selective MCT1 inhibitor currently in clinical trials.[4][15][16] |
| BAY-8002 | MCT1, MCT2 | IC50 ≈ 85 nM (in MCT1-expressing cells) | Potent and selective inhibitor of MCT1 with excellent selectivity against MCT4.[15][17] |
| VB124 | MCT4 | IC50 ≈ 8.6 nM (lactate import), 19 nM (export) | A potent and highly selective MCT4 inhibitor.[2][6] |
| 7ACC2 | MCTs | IC50 ≈ 11 nM (lactate influx) | A potent pan-MCT inhibitor that also inhibits mitochondrial pyruvate transport.[2] |
| This compound | To Be Determined | To Be Determined | A selective non-steroidal inhibitor of AKR1C3.[18] Its activity against MCTs is the subject of this proposed investigation. |
Experimental Workflow for Characterizing a Novel MCT Inhibitor
This section provides a logical, step-by-step workflow for assessing the performance of a test article like this compound. The protocols are designed to be self-validating, with clear positive and negative controls.
Caption: A systematic workflow for the characterization of a novel MCT inhibitor.
Protocol 1: [¹⁴C]L-Lactate Transport Assay
This is the definitive functional assay to directly measure the inhibition of lactate transport. The causality is direct: if the compound inhibits the transporter, the uptake of radiolabeled lactate will decrease.
Objective: To quantify the inhibition of MCT1 and MCT4-mediated lactate uptake by this compound.
Materials:
-
MCT1-expressing cells (e.g., DLD-1, Raji) and MCT4-expressing cells (e.g., EVSA-T).[17]
-
[¹⁴C]L-Lactic acid.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Test Article: this compound, dissolved in DMSO.
-
Positive Controls: AZD3965 (for MCT1), VB124 (for MCT4).
-
Scintillation fluid and counter.
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate to achieve 80-90% confluency on the day of the assay.
-
Preparation: Prepare serial dilutions of the test article and positive controls in KRH buffer. The final DMSO concentration should be kept below 0.5%.
-
Pre-incubation: Aspirate the culture medium, wash cells once with KRH buffer, and then pre-incubate the cells with the diluted compounds (or vehicle control) for 10 minutes at room temperature. The rationale for this step is to allow the inhibitor to bind to the transporter before introducing the substrate.
-
Initiate Uptake: Add KRH buffer containing a known concentration of [¹⁴C]L-Lactate (e.g., 1 µCi/mL) to each well to start the transport reaction. Incubate for a short, defined period (e.g., 2 minutes) to measure the initial rate of transport, ensuring the measurement is within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer to stop the transport and remove extracellular label.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.[13]
Protocol 2: Cell Viability Assay
This assay measures the downstream biological consequence of MCT inhibition. In glycolysis-dependent cells, blocking lactate efflux leads to intracellular acidification and a halt in proliferation.[14]
Objective: To determine the effect of this compound on the viability of MCT1 or MCT4-dependent cancer cells.
Materials:
-
Selected MCT1-high and MCT4-high cancer cell lines.
-
96-well culture plates.
-
Complete culture medium.
-
Test Article and positive controls.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.[19]
-
Spectrophotometer or luminometer.
Methodology:
-
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test article or controls. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[19]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The framework presented here provides a robust methodology for benchmarking the performance of this compound as a potential MCT inhibitor. By directly comparing its IC50 values from lactate transport assays and its GI50 values from viability assays against established benchmarks like AZD3965 and ACCA, researchers can objectively determine its potency and selectivity.
Positive results from these foundational bioassays would warrant further investigation, including extracellular acidification rate (ECAR) analysis to confirm on-target metabolic effects in real-time, specificity profiling against the mitochondrial pyruvate carrier, and eventual progression to in vivo xenograft models to assess therapeutic efficacy. This systematic, data-driven approach is essential for validating novel compounds and advancing the development of next-generation metabolic therapies.
References
A complete list of all sources cited within this guide, including full titles and verifiable URLs, is provided below for further reading and validation.
-
Granja, S., et al. (2013). The Monocarboxylate Transporter Inhibitor α-cyano-4-hydroxycinnamic Acid Disrupts Rat Lung Branching. Cellular Physiology and Biochemistry. [Link]
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ResearchGate. (n.d.). The role of MCT1 and MCT4 on tumor cell proliferation, migration and invasion. ResearchGate. [Link]
-
LookChem. (n.d.). alpha-Phenylcinnamic acid 91-48-5 wiki. LookChem. [Link]
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Benjamin, D., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. Cell Reports. [Link]
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Gurrapu, S., et al. (2018). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Gurrapu, S., et al. (2016). Coumarin carboxylic acids as monocarboxylate transporter 1 inhibitors: In vitro and in vivo studies as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
BioIVT. (n.d.). MCT1 Transporter Assay. BioIVT. [Link]
-
Takahashi, K., et al. (2023). Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice. Physiological Reports. [Link]
-
Mouchiroud, M., et al. (2022). NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels. STAR Protocols. [Link]
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Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. Cancer Research. [Link]
-
ResearchGate. (2023). Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis. ResearchGate. [Link]
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de la Cruz-López, K. G., et al. (2019). Exploring monocarboxylate transporter inhibition for cancer treatment. Medical Oncology. [Link]
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Chen, L., & Zha, X. (2022). Illuminating Lactate in Cells, Mice and Patients' Samples. Cell Metabolism. [Link]
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Payen, V. L., et al. (2020). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. Cancers. [Link]
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Gurrapu, S., et al. (2015). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]
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BMG Labtech. (n.d.). Glucose and lactate assays for cell metabolism. BMG Labtech. [Link]
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Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Phenylcinnamic acid, (E)-. PubChem. [Link]
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ChemBK. (2024). alpha-Phenylcinnamic acid. ChemBK. [Link]
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Juvale, K., & Wani, A. (2020). Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. European Journal of Medicinal Chemistry. [Link]
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Sova, M. (2012). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [Link]
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Gunia-Kryśpiak, A., & Słoczyńska, K. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. International Journal of Molecular Sciences. [Link]
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Merck Index. (n.d.). alpha-Phenylcinnamic Acid. Merck Index. [Link]
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Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Organic Syntheses. [Link]
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de la Cruz-López, K. G., et al. (2024). Exploring monocarboxylate transporter inhibition for cancer treatment. Medical Oncology. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of (Z)-alpha-Phenylcinnamic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (Z)-alpha-Phenylcinnamic acid (CAS No. 91-48-5). Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in the laboratory.
Hazard Characterization and Regulatory Framework
This compound is a white, crystalline solid widely used in chemical synthesis.[1] While it is a stable compound, it is incompatible with strong oxidizing agents.[2] Understanding its hazard profile is the foundational step in determining the correct disposal pathway.
According to the Globally Harmonized System (GHS), alpha-Phenylcinnamic acid is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
A related compound, trans-cinnamic acid, is also classified as harmful to aquatic life (H402). Given these inherent hazards, all waste streams containing this chemical must be managed meticulously.
Regulatory Causality: Why This is a Hazardous Waste
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[5]
This compound is not a specifically listed hazardous waste on the F, K, P, or U lists.[6][7] Therefore, a characteristic evaluation is required:
-
Ignitability: As a high-melting-point solid, it is not ignitable.[8]
-
Corrosivity: This characteristic applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5.[5] While it is an acid, it is a solid, and solutions are not expected to meet this pH threshold.
-
Reactivity: It is stable under normal conditions and does not meet the criteria for explosive or water-reactive instability.[8]
-
Toxicity: Due to its classification as a skin, eye, and respiratory irritant, and the aquatic toxicity of similar compounds, the most prudent and compliant approach is to manage it as a toxic hazardous waste.[3]
The core principle of laboratory safety and RCRA compliance is that the waste generator—the laboratory that creates the waste—is responsible for its management from "cradle-to-grave."[4] Consequently, any chemical with known hazards should be conservatively managed as hazardous waste to ensure protection of human health and the environment. Under no circumstances should this compound or its solutions be disposed of down the drain. [9]
Data Summary Table
The following table summarizes key data for this compound. This information is critical for safety assessments and for completing hazardous waste manifests.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 91-48-5 | [3] |
| Molecular Formula | C₁₅H₁₂O₂ | [3] |
| Physical State | White to light yellow crystalline powder | [1] |
| Melting Point | 172-174 °C | [8] |
| GHS Hazard Statements | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3) | [3] |
| Analogue Hazard | H402 (Aquatic Acute 3) for trans-cinnamic acid | |
| Incompatibilities | Strong oxidizing agents | [2] |
| Disposal Recommendation | Treat as non-listed, toxic hazardous waste. Dispose of via a licensed waste disposal contractor. | [9][10] |
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for collecting, storing, and disposing of waste this compound and associated contaminated materials.
3.1 Required Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solution, or waste), ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[11]
-
Protective Clothing: A standard lab coat.
3.2 Step-by-Step Disposal Protocol
Step 1: Waste Segregation
-
Principle: Proper segregation prevents dangerous chemical reactions and ensures waste is treated appropriately.[4]
-
Action: Designate a specific waste container for solid this compound waste. Do not mix this waste with other chemical waste streams, especially strong oxidizing agents.[2]
Step 2: Collection of Solid Waste
-
Principle: Minimize the generation of airborne dust, which is a respiratory irritant.[3]
-
Action:
-
If dealing with unused or expired product, transfer it directly into the designated hazardous waste container.
-
For residual powder or small spills, gently sweep the material up using a brush and dustpan. Avoid vigorous actions that could create dust.[9]
-
Place the collected solid into a compatible, sealable container. A wide-mouth polyethylene or glass jar with a screw-top lid is recommended.
-
Step 3: Management of Contaminated Labware
-
Principle: Any item that comes into direct contact with a hazardous chemical is considered hazardous waste itself.[4]
-
Action:
-
Non-Sharps (e.g., gloves, weighing paper, contaminated paper towels): Place these items in the same container as the solid waste or in a separate, clearly labeled bag or container for solid hazardous waste.
-
Sharps (e.g., contaminated needles, broken glassware): Place all contaminated sharps into a designated, puncture-proof sharps container that is also labeled as hazardous waste.[10]
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is "RCRA empty" (all possible material has been removed). For practical laboratory purposes, it is best to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone), collect the rinsate as hazardous liquid waste, and then deface the label before disposing of the container in a clean glass recycling bin.[10]
-
Step 4: Containerization and Labeling
-
Principle: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[10]
-
Action:
-
Ensure the waste container is in good condition and the lid seals tightly.
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
On the label, clearly write the full chemical name: "this compound." Do not use abbreviations or formulas.
-
List all contents, including any contaminated debris.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Principle: The SAA is a designated, secure location for the temporary storage of hazardous waste at or near the point of generation, pending pickup.[10]
-
Action:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
Ensure the container is kept closed at all times except when adding waste.[10]
-
Store the container away from incompatible materials, particularly strong oxidizers.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[4]
-
Step 6: Arranging for Final Disposal
-
Principle: Final disposal must be conducted by a licensed and certified hazardous waste contractor to ensure compliance with all federal, state, and local regulations.[12]
-
Action:
-
When the container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. EHS will coordinate with a licensed waste broker for transportation and final disposal, which will likely involve high-temperature incineration at a permitted facility.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the compliant disposal of this compound.
References
-
Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency. [Link]
-
Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania, EHRS. [Link]
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Regulation of Laboratory Waste . (n.d.). American Chemical Society. [Link]
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Guide to Managing Laboratory Chemical Waste . (n.d.). Vanderbilt University. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2023). U.S. Environmental Protection Agency. [Link]
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alpha-Phenylcinnamic acid, (E)- . (n.d.). PubChem, National Institutes of Health. [Link]
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alpha-Phenylcinnamic acid - Risk and Safety . (2024). ChemBK. [Link]
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RCRA Listed Hazardous Waste . (n.d.). California Department of Toxic Substances Control. [Link]
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Waste Code - RCRAInfo . (n.d.). U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes . (n.d.). essr.umd.edu. [Link]
-
EPA Hazardous Waste Codes . (n.d.). University of Maryland. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2023). U.S. Environmental Protection Agency. [Link]
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Navigating the Safe Handling of (Z)-alpha-Phenylcinnamic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling (Z)-alpha-Phenylcinnamic acid, with a focus on personal protective equipment (PPE) and waste disposal. By understanding the "why" behind these procedures, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Understanding the Risks: Hazard Profile of this compound
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The powder can cause significant irritation and potential damage upon contact with the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.[1][2]
Given these hazards, a systematic approach to PPE is not just recommended; it is a critical component of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense against exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | • Disposable Nitrile Gloves• Safety Glasses with Side Shields• Laboratory Coat | Protects against incidental skin and eye contact. |
| High-Volume Handling or Operations with Dust Generation Potential (e.g., milling, extensive transfers) | • Disposable Nitrile Gloves• Chemical Safety Goggles• Laboratory Coat• N95 Respirator | Provides a higher level of protection against airborne particles and splashes. |
| Spill Cleanup | • Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene)• Chemical Safety Goggles and a Face Shield• Chemical-Resistant Apron or Coveralls• N95 Respirator or higher | Ensures comprehensive protection during cleanup of a significant spill. |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use. For spill cleanup or prolonged contact, heavier-duty gloves are recommended to prevent permeation.[3]
-
Eye Protection: Safety glasses are the minimum requirement. However, when handling larger quantities or when there is a risk of dust generation, chemical safety goggles provide a complete seal around the eyes, offering superior protection.[4] A face shield should be used in conjunction with goggles during large-scale operations or spill response to protect the entire face.[3]
-
Respiratory Protection: An N95 respirator is crucial when the powdered form of the acid is handled outside of a certified chemical fume hood, as it will filter out fine dust particles that can be easily inhaled.[5]
-
Protective Clothing: A standard lab coat is sufficient for most routine procedures. For larger scale work or spill cleanup, a chemical-resistant apron or coveralls will provide an additional barrier against contamination of personal clothing.[4]
Operational Plan: Step-by-Step Handling and PPE Protocols
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence.
Experimental Protocol: Donning PPE
-
Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage, such as tears in gloves or cracks in safety goggles.[6]
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If handling the powder outside a fume hood, don your N95 respirator. Ensure a proper seal by following the manufacturer's instructions.
-
Eye and Face Protection: Put on your safety goggles. If a higher level of protection is needed, add a face shield over the goggles.
-
Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.[7]
Doffing PPE Workflow
Caption: PPE Doffing Sequence.
Experimental Protocol: Doffing PPE
The principle of doffing is to remove the most contaminated items first, touching the outside of contaminated items as little as possible.[6][8]
-
Gloves: Remove gloves by peeling one off from the cuff, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.[6]
-
Eye and Face Protection: Remove your goggles or face shield by handling the strap or earpieces.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward, keeping the contaminated outer surface away from your body.
-
Respirator (if used): Remove the respirator by touching only the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: All contaminated solid waste, including gloves, disposable lab coats, weigh boats, and contaminated absorbent materials from spills, should be placed in a designated, clearly labeled hazardous waste container.
-
Containerization: Use a sturdy, leak-proof container with a secure lid. Ensure the container is compatible with the chemical.[9] Liquid waste (e.g., solutions of the acid) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[9]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.[4]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that the pursuit of scientific advancement is conducted with the utmost responsibility.
References
-
Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. (n.d.). Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First! Retrieved from [Link]
-
Liberty Safety. (2022, September 26). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Phenylcinnamic acid, (E)-. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
uvex safety. (2018, March 12). How to don and doff ppe - chemical protection clothing type 3B (English) [Video]. YouTube. Retrieved from [Link]
-
University of Washington. (n.d.). Donning and doffing PPE SOP. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (n.d.). Chemical safety MANUAL. Retrieved from [Link]
-
Axxence. (2025, February 20). SAFETY DATA SHEET. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
Sources
- 1. alpha-Phenylcinnamic acid, (E)- | C15H12O2 | CID 700620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. fishersci.com [fishersci.com]
- 5. ddpsinc.com [ddpsinc.com]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 8. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 9. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
